molecular formula C11H9NO B1394840 1-(Isoquinolin-8-YL)ethanone CAS No. 1053655-98-3

1-(Isoquinolin-8-YL)ethanone

Cat. No.: B1394840
CAS No.: 1053655-98-3
M. Wt: 171.19 g/mol
InChI Key: FUYYTGDVYCCNEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Isoquinolin-8-YL)ethanone is a useful research compound. Its molecular formula is C11H9NO and its molecular weight is 171.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-isoquinolin-8-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c1-8(13)10-4-2-3-9-5-6-12-7-11(9)10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYYTGDVYCCNEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC2=C1C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-(Isoquinolin-8-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(Isoquinolin-8-YL)ethanone, a key heterocyclic ketone intermediate. It covers compound identification, physicochemical properties, synthesis methodologies, potential applications in medicinal chemistry, and essential safety protocols. The information herein is synthesized from authoritative chemical databases and peer-reviewed literature to ensure scientific integrity and support advanced research and development activities.

Compound Identification and Structure

Chemical Identity: The compound is systematically identified by its CAS (Chemical Abstracts Service) number, IUPAC name, and common synonyms. Its molecular structure, featuring an isoquinoline ring substituted with an acetyl group at the 8-position, is fundamental to its reactivity and utility.

  • CAS Number : 1053655-98-3[1]

  • IUPAC Name : this compound

  • Synonyms : 8-acetylisoquinoline, 1-(isoquinolin-8-yl)ethan-1-one[1]

  • Molecular Formula : C₁₁H₉NO[1]

  • Canonical SMILES : CC(=O)C1=CC=CC2=CC=NC=C21[1]

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, reaction setup, and purification. The data presented below has been aggregated from established chemical property databases.

PropertyValueSource
Molecular Weight 171.20 g/mol [1]
Purity ≥98% (Commercially Available)[1]
Physical State Solid (Typical)
Storage Temperature Room Temperature[1]

Note: Experimental data such as melting point, boiling point, and solubility are not consistently reported across public databases and should be determined empirically for specific lots.

Synthesis and Mechanistic Insights

A plausible synthetic approach involves the functionalization of a pre-existing isoquinoline or 8-substituted isoquinoline precursor. Transition-metal-catalyzed cross-coupling reactions or Friedel-Crafts acylation on an appropriately activated isoquinoline derivative are common strategies in this field.

Conceptual Synthesis Workflow:

A hypothetical synthesis could start from 8-bromoisoquinoline, a common building block. A Negishi or Stille cross-coupling reaction with an acetylating agent would be a viable route.

// Nodes Start [label="8-Bromoisoquinoline\n(Starting Material)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent [label="Zinc(II) Acetylide or\nAcetylstannane", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Palladium Catalyst\n(e.g., Pd(PPh₃)₄)", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Cross-Coupling Reaction\n(e.g., Negishi or Stille)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n& Solvent Extraction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Column Chromatography\n(Silica Gel)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="this compound\n(Final Product)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; Characterization [label="Spectroscopic Analysis\n(NMR, MS, IR)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Reaction; Reagent -> Reaction; Catalyst -> Reaction [label="Catalysis", style=dashed]; Reaction -> Workup [label="Quench"]; Workup -> Purification [label="Crude Product"]; Purification -> Product [label="Purified Product"]; Product -> Characterization [label="Verify Structure", style=dashed]; }

Caption: Conceptual workflow for the synthesis of this compound.

Causality in Experimental Design:

  • Choice of Catalyst: Palladium catalysts are chosen for their efficiency in forming carbon-carbon bonds in cross-coupling reactions involving aryl halides.[2] The choice of ligands (e.g., phosphines) is critical for stabilizing the palladium center and facilitating the catalytic cycle.

  • Inert Atmosphere: Such reactions are typically run under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the oxidation of the catalyst and reagents, which would otherwise lead to lower yields and side product formation.

  • Purification: Column chromatography is the standard method for purifying organic compounds of this nature. The polarity of the solvent system is optimized to achieve separation of the product from unreacted starting materials and catalyst residues.

Applications in Research and Drug Development

Isoquinoline and its derivatives are core components in a vast number of natural products and pharmaceutical agents, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and antitumor properties.[2][4][5]

This compound serves as a valuable building block or intermediate for the synthesis of more complex molecules.[6] The acetyl group is a versatile functional handle that can be manipulated for various chemical transformations:

  • Ketone Reduction: Reduction to a secondary alcohol, which can be used in further functionalization.

  • Condensation Reactions: The α-protons are acidic and can participate in aldol or Claisen-type condensation reactions to build larger molecular scaffolds.

  • Oxidation: Baeyer-Villiger oxidation to form an ester linkage.

  • Amination: Reductive amination to introduce nitrogen-containing functional groups.

The 8-position of the isoquinoline ring is a frequent site of substitution in bioactive molecules. Derivatives of 8-hydroxyquinoline, a related scaffold, are well-known for their metal-chelating properties and are used as antibacterial, antifungal, and neuroprotective agents.[7][8] The ethanone moiety at this position provides a synthetic entry point to explore novel derivatives that could modulate the activity of various biological targets.

// Nodes Compound [label="this compound\n(Key Intermediate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transformations [label="Chemical Transformations\n(Reduction, Condensation, etc.)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Derivatives [label="Novel Isoquinoline Derivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Screening [label="Biological Screening", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Leads [label="Lead Compounds for\nDrug Discovery", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Compound -> Transformations [label="Functional Group\nManipulation"]; Transformations -> Derivatives [label="Synthesis"]; Derivatives -> Screening [label="Assay"]; Screening -> Leads [label="Hit Identification"]; }

Caption: Role as an intermediate in drug discovery workflows.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not available in the search results, safety precautions can be inferred from related isoquinoline and ketone-containing compounds. General laboratory safety protocols should be strictly followed.

General Hazard Profile (Inferred):

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[9]

  • Irritation: Likely to cause skin and serious eye irritation.[9]

  • Environmental: May be harmful to aquatic life.[9]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a laboratory coat.[10]

  • Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[10]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[9][10]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][10]

Conclusion

This compound, identified by CAS number 1053655-98-3 , is a valuable heterocyclic intermediate for synthetic and medicinal chemistry. Its structure combines the privileged isoquinoline core with a versatile acetyl functional group, opening numerous avenues for the creation of novel and complex molecular architectures. Researchers utilizing this compound should adhere to rigorous safety protocols while exploring its potential in the development of new therapeutic agents and other advanced materials.

References

physical and chemical properties of 1-(Isoquinolin-8-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(Isoquinolin-8-YL)ethanone

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

This compound, also known as 8-acetylisoquinoline, is a heterocyclic ketone built upon the versatile isoquinoline scaffold. The isoquinoline motif is a cornerstone in medicinal chemistry, forming the structural basis for numerous natural alkaloids and synthetic pharmaceuticals.[1][2][3] The addition of an acetyl group at the 8-position introduces a key synthetic handle and a point for electronic and steric modulation, making this compound a molecule of significant interest for fragment-based drug discovery and as a building block in organic synthesis.[4][5] This guide provides a consolidated overview of its known chemical and physical properties, outlines standard methodologies for its analytical characterization, and discusses its potential within the broader context of drug development.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its precise identity. This compound is an aromatic compound featuring a benzene ring fused to a pyridine ring, which defines it as an isoquinoline.[1] The ethanone (acetyl) group is substituted at the C8 position of the bicyclic system.

Figure 1: 2D Structure of this compound.

The presence of the nitrogen atom makes the isoquinoline core a weak base, while the acetyl group provides a site for nucleophilic attack at the carbonyl carbon and acidic protons on the methyl group for enolate formation.[1]

Physicochemical and Computational Properties

Quantitative physical data for this specific molecule is not extensively published. However, we can consolidate known identifiers and computational predictions to build a working profile.

PropertyValueSource
CAS Number 1053655-98-3[6]
Molecular Formula C₁₁H₉NO[6]
Molecular Weight 171.20 g/mol [6]
Appearance Likely an off-white to brownish solid, based on related compounds.[7]
Topological Polar Surface Area (TPSA) 29.96 Ų[6]
LogP (Octanol/Water Partition Coeff.) 2.4374[6]
Hydrogen Bond Acceptors 2[6]
Hydrogen Bond Donors 0[6]
Rotatable Bonds 1[6]

Field Insights: The LogP value of ~2.4 suggests moderate lipophilicity, a crucial parameter in drug design that influences membrane permeability and solubility. The single rotatable bond between the isoquinoline ring and the carbonyl carbon imparts some conformational flexibility, which can be significant for receptor binding. The parent isoquinoline is soluble in common organic solvents like ethanol, acetone, and diethyl ether, and this solubility profile is expected to be largely retained by this compound.[1]

Synthesis and Reactivity

General Reactivity:

  • The Isoquinoline Ring: As a heterocyclic aromatic system, it can undergo electrophilic substitution, although the pyridine part of the ring is generally deactivated to this type of reaction. The benzene ring is the more likely site of substitution. The nitrogen atom can be protonated or alkylated.[8]

  • The Acetyl Group: The ketone functionality is a versatile reactive site. The carbonyl can be reduced to an alcohol, converted to an imine, or undergo Wittig-type reactions. The α-protons on the methyl group are acidic and can be removed by a base to form an enolate, which can then act as a nucleophile in reactions like aldol condensations or alkylations.

Analytical Characterization Workflow

Proper structural verification is paramount. A multi-technique spectroscopic approach is required to unambiguously confirm the identity and purity of this compound.[9][10]

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_confirmation Final Confirmation start Synthesized Product purify Chromatography/ Recrystallization start->purify ms Mass Spectrometry (Verify MW = 171.20) purify->ms ir Infrared (IR) (Confirm C=O, Ar-H) nmr NMR (¹H, ¹³C) (Map Connectivity) confirm Structure Confirmed nmr->confirm

Figure 2: Generalized workflow for the analytical confirmation of a synthesized compound.

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight of the compound.

  • Methodology:

    • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a mass analyzer (e.g., Time-of-Flight or Quadrupole).

    • Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected.

  • Expected Result: A prominent peak at m/z 172.21, corresponding to the protonated molecule [C₁₁H₉NO + H]⁺. The molecular ion peak [M]⁺ at m/z 171.20 may also be observed.[11]

Infrared (IR) Spectroscopy
  • Objective: To identify key functional groups, providing a rapid confirmation of the carbonyl and aromatic systems.[9]

  • Methodology:

    • For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a transparent disk.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory, placing a small amount of the solid sample directly on the crystal.

    • Scan the sample from approximately 4000 to 400 cm⁻¹.

  • Expected Absorptions:

    • ~3100-3000 cm⁻¹: C-H stretching from the aromatic isoquinoline ring.

    • ~1685 cm⁻¹: A strong, sharp absorption characteristic of a conjugated ketone (C=O stretch).

    • ~1600-1450 cm⁻¹: Several sharp peaks corresponding to C=C and C=N bond stretching within the aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To provide a detailed map of the carbon-hydrogen framework, confirming the precise arrangement of atoms and isomeric purity.[11][12]

  • Methodology:

    • Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Acquire a ¹H NMR spectrum to identify all unique proton environments, their integrations (relative numbers), and splitting patterns (neighboring protons).

    • Acquire a ¹³C NMR spectrum to identify all unique carbon environments.

    • (Optional but Recommended) Perform 2D NMR experiments like COSY (proton-proton correlation) and HSQC/HMBC (proton-carbon correlation) to definitively assign all signals.[9]

  • Predicted ¹H NMR Signals (in CDCl₃):

    • A singlet integrating to 3H around δ 2.6-2.8 ppm (the -C(=O)CH₃ protons).

    • A complex multiplet region between δ 7.5-9.0 ppm integrating to 6H (the protons on the isoquinoline ring system). The exact shifts and coupling constants will depend on the electronic environment of each proton.

  • Predicted ¹³C NMR Signals (in CDCl₃):

    • A signal around δ 25-30 ppm for the methyl carbon.

    • A signal downfield, >δ 190 ppm, for the carbonyl carbon.

    • Multiple signals in the aromatic region (δ 120-155 ppm) for the 9 carbons of the isoquinoline ring.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its potential as a scaffold or intermediate in the development of novel therapeutics. The isoquinoline core is a "privileged structure" in medicinal chemistry, appearing in drugs with activities ranging from vasodilators to anticancer agents.[2][13]

  • Kinase Inhibition: Many kinase inhibitors feature a heterocyclic core that binds to the hinge region of the enzyme's ATP pocket. The isoquinoline structure is an excellent template for developing such inhibitors.[5] The acetyl group can be functionalized to extend into other pockets of the active site to enhance potency and selectivity.[14][15]

  • Building Block for Complex Molecules: The ketone functionality allows for the construction of more complex derivatives. For example, it can be used as an anchor point to attach other pharmacophores via condensation or reductive amination reactions, enabling the exploration of new chemical space.[4]

  • Fragment-Based Screening: As a relatively small molecule with defined chemical features (H-bond acceptor, aromatic system, potential for derivatization), it is an ideal candidate for fragment-based drug discovery (FBDD) campaigns targeting various proteins.[5]

Conclusion

This compound is a well-defined chemical entity with significant potential for synthetic and medicinal chemistry applications. While detailed experimental data on its physical properties remains to be broadly published, its structure allows for reliable prediction of its chemical behavior and spectroscopic signatures. The robust and validated analytical workflows described herein provide a clear path for its unambiguous identification and characterization. Its utility as a building block, coupled with the proven therapeutic relevance of the isoquinoline scaffold, positions this compound as a valuable compound for researchers aiming to develop the next generation of targeted therapeutics.

References

1-(Isoquinolin-8-YL)ethanone molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(Isoquinolin-8-YL)ethanone for Advanced Research Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic ketone of significant interest to the chemical and pharmaceutical sciences. The isoquinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This document details the molecular structure, physicochemical properties, plausible synthetic routes, and analytical characterization of this compound. Furthermore, it explores its potential as a versatile building block in drug discovery and materials science, providing researchers, scientists, and drug development professionals with the foundational knowledge required for its application.

Introduction to the Isoquinoline Scaffold

Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds found in numerous natural products, most notably alkaloids.[3] Their rigid, planar structure and ability to interact with biological targets have made them a cornerstone of medicinal chemistry.[4] Isoquinoline alkaloids exhibit an exceptionally broad range of pharmacological activities, including antitumor, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[1][2][5]

This compound (also known as 8-acetylisoquinoline) is a derivative that combines this valuable isoquinoline core with a reactive ketone functional group. This positions the molecule not necessarily as an end-product, but as a crucial chemical intermediate or synthon, enabling the synthesis of more complex molecular architectures for screening and development.

Molecular Structure and Physicochemical Properties

The structural and chemical properties of this compound are fundamental to its reactivity and handling. The molecule consists of an isoquinoline ring system acetylated at the C8 position.

Molecular Structure

The accepted IUPAC name is this compound. The structure is depicted below:

Chemical structure of this compound

Figure 1: 2D structure of this compound.

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for quick reference.

PropertyValueSource
CAS Number 1053655-98-3ChemScene
Molecular Formula C₁₁H₉NOChemScene
Molecular Weight 171.20 g/mol ChemScene
Purity (Typical) ≥95-98%ChemScene, CP Lab Safety[6]
SMILES CC(=O)C1=CC=CC2=CC=NC=C21ChemScene
Topological Polar Surface Area 29.96 ŲChemScene
XLogP3 2.4ChemScene
Hydrogen Bond Donors 0ChemScene
Hydrogen Bond Acceptors 2ChemScene
Rotatable Bonds 1ChemScene

Synthesis and Purification

The synthesis of 8-substituted isoquinolines requires careful strategic planning. A direct Friedel-Crafts acylation of the parent isoquinoline molecule is generally not a viable approach.

Causality Behind Synthetic Strategy

Expertise & Experience: The nitrogen atom in the isoquinoline ring acts as a Lewis base, which will readily coordinate with the Lewis acid catalyst (e.g., AlCl₃) required for a Friedel-Crafts reaction.[7] This coordination has a powerful deactivating effect on the entire aromatic system, particularly the pyridine ring, rendering it resistant to electrophilic aromatic substitution.[8][9] Therefore, a more robust strategy involves constructing the molecule from a pre-functionalized precursor. A logical retrosynthesis is outlined below.

G target This compound intermediate1 8-Bromoisoquinoline target->intermediate1 C-C Bond Formation intermediate2 Isoquinolin-8-ylmagnesium bromide (Grignard Reagent) target->intermediate2 Acylation reagent1 Acetyl Chloride or Acetic Anhydride reagent2 Mg, THF intermediate2->intermediate1 Grignard Formation

Retrosynthetic analysis of this compound.

This approach, starting from commercially available 8-bromoisoquinoline, leverages a standard organometallic coupling reaction, which is a reliable method for forming carbon-carbon bonds on aromatic rings.

Proposed Synthetic Protocol

This protocol describes a two-step synthesis via a Grignard reaction. It is a self-validating system as the successful formation of the Grignard reagent in Step 1 is a prerequisite for the acylation in Step 2.

Materials:

  • 8-Bromoisoquinoline

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (one small crystal)

  • Acetyl chloride

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Grignard Reagent Formation:

    • Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings (1.2 equivalents) to the flask.

    • Add a single crystal of iodine to activate the magnesium surface.

    • In the dropping funnel, prepare a solution of 8-bromoisoquinoline (1.0 equivalent) in anhydrous THF.

    • Add a small portion of the 8-bromoisoquinoline solution to the magnesium turnings and gently warm the flask to initiate the reaction (indicated by bubbling and disappearance of the iodine color).

    • Once initiated, add the remaining 8-bromoisoquinoline solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed.

  • Acylation Reaction:

    • Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

    • Slowly add acetyl chloride (1.1 equivalents), dissolved in anhydrous THF, dropwise via the dropping funnel. Maintain the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Workup and Isolation:

    • Quench the reaction by slowly pouring the mixture into a beaker of crushed ice containing a saturated aqueous solution of NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

Purification Workflow

The crude product typically requires purification to achieve the desired purity (≥98%). Flash column chromatography is the standard method.

General purification workflow for this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton spectrum is expected to show distinct signals. Protons on the isoquinoline ring will appear in the aromatic region (δ 7.5-9.5 ppm). The methyl protons of the acetyl group will be a sharp singlet in the upfield region (δ ~2.7 ppm). The specific coupling patterns of the aromatic protons will confirm the 8-position substitution.

    • ¹³C NMR: The carbon spectrum will show a characteristic carbonyl signal downfield (δ ~198-200 ppm). The methyl carbon will appear upfield (δ ~26-28 ppm). The remaining 9 signals in the aromatic region (δ ~120-155 ppm) will correspond to the carbons of the isoquinoline ring.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used.

    • The expected molecular ion peak [M+H]⁺ will have a mass-to-charge ratio (m/z) of approximately 172.07.

    • High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₁H₉NO with high accuracy.

Applications in Research and Drug Discovery

The true value of this compound lies in its potential as a versatile chemical building block. The ketone functional group is a synthetic linchpin, opening pathways to a vast array of derivatives.

  • Scaffold for Medicinal Chemistry: The molecule can serve as the starting point for creating libraries of novel isoquinoline derivatives. The ketone can be subjected to:

    • Reductive Amination: To introduce diverse amine side chains, creating potential enzyme inhibitors or receptor ligands.

    • Wittig Reactions: To form carbon-carbon double bonds, extending the molecular scaffold.

    • Aldol Condensations: To build more complex carbon frameworks.

    • Formation of Heterocycles: The ketone can be a precursor for synthesizing fused ring systems like pyrazoles or oxazoles.

Given the known broad-spectrum bioactivity of isoquinolines, these new libraries of compounds are excellent candidates for high-throughput screening against various therapeutic targets, including cancer cell lines, bacteria, viruses, and inflammatory pathways.[3][10]

Safety, Handling, and Storage

Trustworthiness: While a specific Safety Data Sheet (SDS) for this compound is not widely available, its structure as an aromatic ketone suggests following standard laboratory safety protocols for this class of compounds.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a compound of high strategic importance for synthetic and medicinal chemistry. Its combination of the pharmacologically relevant isoquinoline core and a synthetically versatile ketone group makes it an invaluable intermediate for the development of novel bioactive molecules. This guide has provided the core technical knowledge—from molecular properties and a reasoned synthetic strategy to potential applications—to empower researchers to effectively utilize this compound in their advanced research programs.

References

The Solubility Profile of 1-(Isoquinolin-8-yl)ethanone in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(Isoquinolin-8-yl)ethanone, a heterocyclic ketone of significant interest in medicinal chemistry and synthetic organic chemistry. In the absence of extensive empirical solubility data in publicly accessible literature, this document leverages fundamental principles of physical chemistry, comparative analysis with structural isomers, and the known properties of the parent isoquinoline scaffold to provide a robust predictive framework for its behavior in a range of common organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's solubility for applications in reaction chemistry, purification, formulation, and biological screening. Detailed experimental protocols for determining solubility are also provided to empower researchers to generate precise data for their specific applications.

Introduction: The Significance of Solubility in the Application of this compound

This compound is a member of the isoquinoline family of compounds, which are renowned for their diverse biological activities and are core structural motifs in numerous natural products and synthetic pharmaceuticals. The position of the acetyl group on the isoquinoline ring system significantly influences the molecule's electronic and steric properties, which in turn dictate its interactions with biological targets and its physicochemical properties, including solubility.

A thorough understanding of the solubility of this compound is a critical prerequisite for its successful application in research and development. Solubility impacts:

  • Reaction Kinetics and Yield: In synthetic chemistry, the solubility of reactants in a given solvent system governs reaction rates and, ultimately, the yield and purity of the desired product.

  • Purification and Isolation: Crystallization and chromatographic purification, two common methods for isolating compounds, are highly dependent on the differential solubility of the target molecule and impurities in various solvent systems.

  • Formulation Development: For pharmaceutical applications, solubility is a key determinant of a drug's bioavailability. Poor solubility can hinder the development of effective oral and parenteral formulations.

  • Biological Assays: In vitro and in vivo screening require the compound to be in solution to interact with its biological target. The choice of solvent, often dictated by solubility, can significantly impact the reliability and reproducibility of experimental results.

This guide will delve into the theoretical and practical aspects of the solubility of this compound, providing a foundational understanding for its effective use in the laboratory.

Physicochemical Properties of Acetylisoquinoline Isomers: A Comparative Analysis

To predict the solubility of this compound, it is instructive to compare its physicochemical properties with those of its isomers, 1-(Isoquinolin-1-yl)ethanone and 1-(Isoquinolin-3-yl)ethanone. These properties, particularly those related to polarity and hydrogen bonding potential, are key determinants of solubility.

PropertyThis compound1-(Isoquinolin-1-yl)ethanone[1]1-(Isoquinolin-3-yl)ethanone[2]
Molecular Formula C₁₁H₉NOC₁₁H₉NOC₁₁H₉NO
Molecular Weight 171.20 g/mol 171.19 g/mol 171.19 g/mol
LogP (Predicted) 2.4372.3Not Available
Topological Polar Surface Area (TPSA) 29.96 Ų30 ŲNot Available
Hydrogen Bond Acceptors 22Not Available
Hydrogen Bond Donors 00Not Available
Rotatable Bonds 11Not Available

Data for this compound obtained from ChemScene. Data for 1-(Isoquinolin-1-yl)ethanone obtained from PubChem. Data for 1-(Isoquinolin-3-yl)ethanone obtained from CymitQuimica.

The predicted LogP values for the 1- and 8-isomers are quite similar, suggesting comparable lipophilicity. The Topological Polar Surface Area (TPSA), a good indicator of a molecule's ability to form polar interactions, is also nearly identical for these two isomers. The presence of two hydrogen bond acceptors (the nitrogen atom of the isoquinoline ring and the carbonyl oxygen) and no hydrogen bond donors is a common feature. These similarities suggest that the solubility behavior of this compound is likely to be in a similar range to that of its 1- and 3-isomers.

The "Like Dissolves Like" Principle: Predicting the Solubility of this compound

The adage "like dissolves like" remains a powerful guiding principle in predicting solubility. It posits that a solute will dissolve best in a solvent that has a similar polarity.[3] The structure of this compound, with its aromatic isoquinoline core and a polar acetyl group, suggests a molecule of intermediate polarity.

The parent compound, isoquinoline, is known to be soluble in a variety of common organic solvents such as ethanol, acetone, and diethyl ether, while exhibiting low solubility in water.[4][5] The addition of the acetyl group to the isoquinoline scaffold introduces a polar carbonyl group, which can participate in dipole-dipole interactions. This is expected to slightly increase its affinity for polar solvents compared to the parent isoquinoline. However, the molecule retains a significant nonpolar surface area due to the fused aromatic rings.

Based on these considerations, a qualitative prediction of the solubility of this compound in a range of organic solvents can be made.

Predicted Qualitative Solubility of this compound
Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetoneHigh These solvents can engage in strong dipole-dipole interactions with the carbonyl group and the polar isoquinoline ring system.
Polar Protic Methanol, EthanolModerate to High These solvents can act as hydrogen bond acceptors for the carbonyl oxygen and can engage in dipole-dipole interactions. The nonpolar hydrocarbon portion of the alcohols may also interact favorably with the aromatic rings.
Nonpolar Aprotic Hexane, TolueneLow to Moderate The large nonpolar surface area of the isoquinoline ring will have some affinity for these solvents, but the polar acetyl group will limit solubility. Toluene, being aromatic, may exhibit slightly better solubility than hexane due to potential π-π stacking interactions.
Chlorinated Dichloromethane (DCM), ChloroformModerate to High These solvents have a moderate polarity and can effectively solvate molecules with both polar and nonpolar regions.

It is crucial to emphasize that these are predictions. Experimental verification is essential for obtaining precise solubility data for specific applications.

Experimental Protocols for Solubility Determination

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocols outline both qualitative and quantitative methods for determining the solubility of this compound.

Qualitative Solubility Assessment

This rapid method provides a preliminary understanding of the compound's solubility profile.

Materials:

  • This compound

  • A selection of organic solvents (e.g., DMSO, ethanol, methanol, acetone, dichloromethane, toluene, hexane)

  • Small test tubes or vials

  • Vortex mixer

Procedure:

  • Place a small, accurately weighed amount (e.g., 1-2 mg) of this compound into a clean, dry test tube.

  • Add the selected solvent dropwise (e.g., 0.1 mL increments) to the test tube.

  • After each addition, vortex the mixture vigorously for 30-60 seconds.

  • Visually inspect the solution for the presence of undissolved solid.

  • Continue adding the solvent until the solid completely dissolves or until a significant volume of solvent has been added without complete dissolution.

  • Record the observations as "soluble," "sparingly soluble," or "insoluble" for each solvent.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[6]

Materials and Equipment:

  • This compound

  • Selected organic solvents

  • Scintillation vials or other sealable containers

  • Temperature-controlled orbital shaker or incubator

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

    • Dilute the filtered solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantification:

    • Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the saturated solution from the calibration curve.

  • Calculation:

    • Calculate the solubility in the desired units (e.g., mg/mL or g/L), taking into account the dilution factor.

Diagram of the Shake-Flask Method Workflow:

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_calc Calculation prep1 Add excess solute to solvent prep2 Seal vial prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sample1 Settle excess solid equil1->sample1 sample2 Filter supernatant sample1->sample2 sample3 Dilute sample sample2->sample3 sample4 Quantify (HPLC/UV-Vis) sample3->sample4 calc1 Determine concentration from calibration curve sample4->calc1 calc2 Calculate solubility calc1->calc2

Caption: Workflow for quantitative solubility determination using the shake-flask method.

Factors Influencing the Solubility of this compound

Several factors can influence the solubility of this compound in organic solvents. A clear understanding of these factors is essential for controlling and optimizing dissolution processes.

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[7] This is because the dissolution process is often endothermic, meaning it absorbs heat. Increasing the temperature provides the necessary energy to overcome the intermolecular forces in the solid lattice. However, it is important to note that this is a general trend and exceptions can occur.

Solvent Polarity: As discussed previously, the polarity of the solvent is a primary determinant of solubility. A solvent that closely matches the polarity of this compound will be most effective at dissolving it. A systematic screening of solvents with varying polarities is recommended to identify the optimal solvent for a particular application.

Molecular Size and Structure: While the molecular weight of this compound is relatively modest, its rigid, planar structure can influence how it packs in a crystal lattice and how it interacts with solvent molecules. Solvents with a complementary shape and size may be more effective at solvating the molecule.

Conclusion and Future Perspectives

The provided experimental protocols offer a clear path for researchers to generate precise and reliable solubility data tailored to their specific needs. It is anticipated that as the importance of this compound and its derivatives in medicinal chemistry and materials science continues to grow, more empirical data on its physicochemical properties will become available. Future studies should focus on generating a comprehensive quantitative solubility database for this compound in a wide range of pharmaceutically and synthetically relevant solvents at various temperatures. Such data will be invaluable for accelerating the research and development of new chemical entities based on this promising scaffold.

References

Spectroscopic Blueprint of 1-(Isoquinolin-8-YL)ethanone: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral characteristics of 1-(Isoquinolin-8-YL)ethanone, a heterocyclic ketone of significant interest in medicinal chemistry and drug development. Given the absence of publicly available experimental spectra, this document leverages high-fidelity computational predictions to elucidate the compound's structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the molecule's spectroscopic signature.

Introduction to this compound

This compound, also known as 8-acetylisoquinoline, belongs to the isoquinoline class of alkaloids, which are known for their diverse pharmacological activities. The presence of the acetyl group at the 8-position of the isoquinoline ring system creates a unique electronic and steric environment, making it a valuable scaffold for the synthesis of novel therapeutic agents. Accurate characterization of this molecule is paramount for its application in drug design and development. Spectroscopic techniques are indispensable for confirming the identity, purity, and structure of such novel compounds.

Molecular Structure and Atom Numbering

The structural formula of this compound is C₁₁H₉NO, with a molecular weight of 171.20 g/mol . A clear understanding of the atom numbering convention is essential for the interpretation of NMR data.

Caption: Molecular structure and atom numbering of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation. The predicted data presented here is based on computational algorithms that simulate the magnetic environment of each nucleus.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H19.3s-
H38.6d5.8
H47.7d5.8
H58.0d7.5
H67.6t7.8
H78.2d8.0
CH₃ (C11)2.8s-

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Protons: The protons on the isoquinoline ring system are expected to appear in the downfield region (7.6-9.3 ppm) due to the deshielding effect of the aromatic ring currents.

    • The singlet at 9.3 ppm is assigned to H1, which is adjacent to the nitrogen atom and experiences significant deshielding.

    • The doublets at 8.6 ppm and 7.7 ppm with a coupling constant of approximately 5.8 Hz are characteristic of the ortho-coupled H3 and H4 protons on the pyridine ring of the isoquinoline moiety.

    • The protons on the benzene ring (H5, H6, and H7) exhibit a characteristic splitting pattern. The triplet at 7.6 ppm is assigned to H6, coupled to both H5 and H7. The doublets at 8.0 ppm and 8.2 ppm are assigned to H5 and H7, respectively.

  • Acetyl Protons: The three equivalent protons of the methyl group (C11) are expected to appear as a sharp singlet at approximately 2.8 ppm. The downfield shift from a typical methyl group is due to the electron-withdrawing effect of the adjacent carbonyl group.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C1152.5
C3143.0
C4121.0
C4a136.5
C5128.0
C6127.5
C7134.0
C8130.0
C8a127.0
C9 (C=O)201.0
C11 (CH₃)30.0

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon: The most downfield signal at approximately 201.0 ppm is characteristic of a ketone carbonyl carbon (C9).

  • Aromatic Carbons: The nine carbons of the isoquinoline ring are expected to resonate in the range of 121.0-152.5 ppm. The carbons directly attached to the nitrogen atom (C1 and C3) are the most deshielded among the ring carbons.

  • Aliphatic Carbon: The methyl carbon (C11) of the acetyl group is predicted to have a chemical shift of around 30.0 ppm.

Experimental Protocol for NMR Spectroscopy

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing prep1 Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃). prep2 Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Place the NMR tube in the spectrometer. acq2 Tune and shim the instrument to optimize magnetic field homogeneity. acq1->acq2 acq3 Acquire ¹H NMR spectrum (e.g., 400 MHz). acq2->acq3 acq4 Acquire ¹³C NMR spectrum (e.g., 100 MHz). acq3->acq4 proc1 Apply Fourier transformation to the raw data (FID). proc2 Phase correct the spectra. proc1->proc2 proc3 Baseline correct the spectra. proc2->proc3 proc4 Integrate the ¹H NMR signals. proc3->proc4 proc5 Reference the spectra to the TMS signal at 0 ppm. proc4->proc5

Caption: Standard workflow for acquiring NMR spectra.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3050-3100MediumAromatic C-H stretch
2920-2980WeakAliphatic C-H stretch (CH₃)
1690StrongC=O stretch (ketone)
1590, 1500, 1450Medium-StrongC=C and C=N ring stretching
1360MediumCH₃ bend
750-850StrongAromatic C-H out-of-plane bend

Interpretation of the IR Spectrum:

  • The most prominent peak in the IR spectrum is expected to be the strong absorption at approximately 1690 cm⁻¹ , which is characteristic of the C=O stretching vibration of an aromatic ketone.

  • The absorptions in the 3050-3100 cm⁻¹ region are indicative of the C-H stretching vibrations of the aromatic isoquinoline ring.

  • The weak bands in the 2920-2980 cm⁻¹ range correspond to the C-H stretching of the methyl group.

  • The series of medium to strong absorptions between 1450 cm⁻¹ and 1590 cm⁻¹ are due to the C=C and C=N stretching vibrations within the isoquinoline ring system.

  • A medium intensity band around 1360 cm⁻¹ is expected for the bending vibration of the methyl group.

  • The strong bands in the fingerprint region, particularly between 750-850 cm⁻¹ , are due to the out-of-plane C-H bending vibrations of the aromatic protons.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the IR spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum Data:

  • Molecular Ion (M⁺): m/z = 171.07

  • Major Fragmentation Pathways:

G M [M]⁺˙ m/z = 171 M_minus_CH3 [M-CH₃]⁺ m/z = 156 M->M_minus_CH3 - •CH₃ M_minus_CO [M-CO]⁺˙ m/z = 143 M->M_minus_CO - CO Isoquinoline_ion [C₉H₇N]⁺˙ m/z = 129 M_minus_CH3->Isoquinoline_ion - CO

Caption: Predicted major fragmentation pathways for this compound.

Interpretation of the Mass Spectrum:

  • The molecular ion peak (M⁺) is expected at an m/z value of 171, corresponding to the molecular weight of the compound.

  • A significant fragment ion is predicted at m/z 156 , resulting from the loss of a methyl radical (•CH₃) from the molecular ion. This is a common fragmentation pathway for methyl ketones.

  • Another important fragment would be observed at m/z 143 , corresponding to the loss of a neutral carbon monoxide (CO) molecule from the molecular ion.

  • The base peak in the spectrum is likely to be at m/z 129 , which corresponds to the stable isoquinoline cation radical, formed by the loss of the entire acetyl group.

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

The predicted ¹H NMR, ¹³C NMR, IR, and MS spectral data provide a comprehensive spectroscopic fingerprint for this compound. This in-depth guide, though based on computational predictions, offers a robust framework for the identification and characterization of this important heterocyclic compound. The presented interpretations and protocols serve as a valuable resource for researchers in the field of drug discovery and organic synthesis, enabling them to confidently work with this molecule and its derivatives. It is recommended that experimental data, when it becomes available, be used to validate and refine the predictions made in this guide.

The Ethanone Moiety: A Key Modulator of Isoquinoline's Biological Orchestra

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] While the core isoquinoline structure provides a versatile template for drug design, the nature and position of its substituents are critical determinants of its biological function. Among these, the ethanone (acetyl) group has emerged as a significant modulator of activity, profoundly influencing the interaction of isoquinoline derivatives with biological targets and steering their therapeutic potential towards antiviral, anti-inflammatory, and neuroprotective applications. This technical guide provides a comprehensive exploration of the biological significance of the ethanone group on the isoquinoline core, delving into its role in shaping pharmacological activity, detailing the mechanisms of action of key derivatives, and providing robust experimental protocols for their synthesis and evaluation.

The Ethanone Group: More Than a Simple Substituent

The introduction of an ethanone group onto the isoquinoline ring system does more than simply increase molecular weight. Its carbonyl oxygen can act as a hydrogen bond acceptor, a critical interaction for binding to biological macromolecules such as enzymes and receptors. Furthermore, the acetyl group can influence the electronic properties of the isoquinoline ring, affecting its reactivity and metabolic stability. The position of the ethanone group, whether on the nitrogen atom (N-2) or a carbon atom of the benzene or pyridine ring (e.g., C-1, C-7), dictates the three-dimensional shape of the molecule and the accessibility of its key pharmacophoric features, leading to distinct biological outcomes.

Spotlight on Bioactive Ethanone-Substituted Isoquinolines

Recent research has highlighted two exemplary ethanone-substituted isoquinolines that underscore the therapeutic potential conferred by this functional group: a novel antiviral agent and a potent anti-inflammatory and neuroprotective compound.

1-(6-hydroxy-7-methylisoquinolin-1-yl)ethanone: An Emerging Antiviral Agent

A recently discovered isoquinoline alkaloid, 1-(6-hydroxy-7-methylisoquinolin-1-yl)ethanone, has demonstrated notable antiviral activity.[3] This compound, featuring an ethanone group at the C-1 position, has shown significant inhibitory effects against the tobacco mosaic virus (TMV), a model virus for screening antiviral compounds.[3] The presence of the acetyl group at C-1 is believed to be crucial for its antiviral properties, potentially by facilitating interactions with viral proteins or interfering with the viral replication cycle.

2-Acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4,-tetrahydroisoquinoline (AMTIQ): A Guardian Against Neuroinflammation

In the realm of neuropharmacology, 2-acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4,-tetrahydroisoquinoline (AMTIQ) has emerged as a promising agent with potent anti-inflammatory and neuroprotective effects.[4] In this molecule, the ethanone group is located on the nitrogen atom of the tetrahydroisoquinoline ring. This N-acetylation is critical for its biological activity, which is mediated through the downregulation of key inflammatory pathways.

Mechanism of Action: Taming the Inflammatory Cascade

AMTIQ exerts its anti-inflammatory effects by targeting the production of nitric oxide (NO) and the activation of the transcription factor NF-κB, two central players in the inflammatory response within the central nervous system.

  • Inhibition of Nitric Oxide Production: In microglial cells, the primary immune cells of the brain, AMTIQ has been shown to significantly reduce the production of nitric oxide, a key inflammatory mediator.[4]

  • Suppression of NF-κB Activation: AMTIQ effectively attenuates the nuclear translocation of NF-κB, a pivotal step in the activation of genes encoding pro-inflammatory cytokines.[4] By preventing NF-κB from reaching the nucleus, AMTIQ dampens the inflammatory cascade at its source.

This dual action on NO production and NF-κB activation underscores the potential of N-acetylated isoquinolines in the treatment of neuroinflammatory conditions.

Structure-Activity Relationship (SAR): The Positional Importance of the Ethanone Group

While a comprehensive SAR landscape for ethanone-substituted isoquinolines is still evolving, preliminary evidence suggests that the position of the acetyl group is a critical determinant of biological activity. The distinct antiviral and anti-neuroinflammatory profiles of 1-acetyl and 2-acetyl isoquinoline derivatives, respectively, highlight this positional significance. It is hypothesized that the C-1 acetyl group in the antiviral compound may be involved in direct interactions with viral targets, whereas the N-2 acetyl group in AMTIQ likely modulates the overall conformation and electronic distribution of the molecule, optimizing its interaction with cellular signaling proteins involved in inflammation. Further comparative studies of isoquinolines with and without the ethanone moiety, and with the ethanone group at various positions, are warranted to build a more complete understanding of its specific contribution to biological activity.[5][6]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of ethanone-substituted isoquinoline derivatives.

Synthesis of Ethanone-Substituted Isoquinolines

Synthesis of 2-Acetyl-1,2,3,4-tetrahydro-6-hydroxy-isoquinoline:

This protocol describes a general method for the N-acetylation of a tetrahydroisoquinoline precursor.[7]

  • Reaction Setup: In a round-bottom flask, combine 1,2,3,4-tetrahydro-6-hydroxy-isoquinoline hydrobromide (1 equivalent), anhydrous sodium acetate (0.5 equivalents), and acetic anhydride (1.5 equivalents) in methylene chloride.

  • Reflux: Heat the mixture to reflux and maintain for one hour.

  • Work-up: After cooling, add water to the reaction mixture. Separate the organic phase and extract the aqueous phase multiple times with methylene chloride.

  • Purification: Combine the organic extracts and evaporate the solvent. Dissolve the residue in dilute sodium hydroxide and stir on a boiling water bath for 30 minutes. Precipitate the product by introducing carbon dioxide.

  • Recrystallization: Filter the precipitate and recrystallize from ethanol to obtain pure 2-acetyl-1,2,3,4-tetrahydro-6-hydroxy-isoquinoline.

Biological Evaluation Protocols

In Vitro Anti-inflammatory Activity: Nitric Oxide Assay in Microglial Cells

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated microglial cells.[8][9]

  • Cell Culture: Plate BV2 microglial cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells (except for the negative control).

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent system. The absorbance is read at 540 nm.

  • Data Analysis: Calculate the percentage of nitric oxide inhibition for each compound concentration relative to the LPS-treated control.

In Vitro Anti-inflammatory Activity: NF-κB Nuclear Translocation Assay

This immunofluorescence-based assay visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.[10][11][12][13]

  • Cell Culture and Treatment: Seed cells on glass coverslips in a 24-well plate. Pre-treat with the test compound for 1 hour, followed by stimulation with an inflammatory agent (e.g., LPS) for 1 hour.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining: Block non-specific binding sites and then incubate with a primary antibody against the NF-κB p65 subunit overnight at 4°C.

  • Secondary Antibody and Nuclear Staining: After washing, incubate with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Analysis: Quantify the nuclear fluorescence intensity of the p65 subunit in treated versus untreated cells.

In Vivo Neuroprotective Activity: Rotarod Test in Mice

The rotarod test assesses motor coordination and balance in mice, which can be impaired in models of neurodegenerative diseases.[2][5][14][15][16]

  • Apparatus: Use a rotarod apparatus consisting of a rotating rod with adjustable speed.

  • Acclimation and Training: Acclimate the mice to the testing room. Train the mice on the rotarod at a constant low speed for a set duration on consecutive days before the induction of the neurodegenerative model.

  • Drug Administration: Administer the test compound to the mice according to the desired dosing regimen.

  • Testing: Place the mice on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes).

  • Data Collection: Record the latency to fall from the rod for each mouse.

  • Statistical Analysis: Compare the performance of the compound-treated group with the vehicle-treated group using appropriate statistical tests.

Antiviral Activity: Plaque Reduction Assay

This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (IC50).[7][17]

  • Cell Monolayer Preparation: Seed susceptible host cells in 6-well plates to form a confluent monolayer.

  • Virus and Compound Preparation: Prepare serial dilutions of the test compound. Mix a standard amount of virus with each compound dilution and incubate to allow for interaction.

  • Infection: Infect the cell monolayers with the virus-compound mixtures.

  • Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or carboxymethyl cellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation in the virus control wells.

  • Plaque Visualization and Counting: Stain the cells with a dye (e.g., crystal violet) to visualize and count the plaques.

  • IC50 Determination: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the IC50 value from the dose-response curve.

Data Presentation

Table 1: Bioactivity of Key Ethanone-Substituted Isoquinolines

Compound NameStructureBiological ActivityKey FindingsReference
1-(6-hydroxy-7-methylisoquinolin-1-yl)ethanoneO=C(C)c1c2cccc(C)c2c(O)cn1AntiviralSignificant inhibition of tobacco mosaic virus.[3]
2-Acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4,-tetrahydroisoquinoline (AMTIQ)CC(=O)N1CCc2cc(O)c(OC)cc2C1CAnti-inflammatory, NeuroprotectiveReduces nitric oxide production and attenuates NF-κB nuclear translocation.[4]

Visualization of Key Pathways and Workflows

Signaling Pathway of AMTIQ in Microglial Cells

G Signaling Pathway of AMTIQ in Microglia LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates for Degradation NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces NO_Synthase iNOS Nucleus->NO_Synthase Induces NO Nitric Oxide NO_Synthase->NO AMTIQ AMTIQ AMTIQ->IKK Inhibits AMTIQ->NO_Synthase Inhibits

Caption: AMTIQ inhibits neuroinflammation by targeting the IKK/NF-κB and iNOS pathways.

Experimental Workflow for Plaque Reduction Assay

G Plaque Reduction Assay Workflow cluster_prep Preparation cluster_infection Infection & Incubation cluster_analysis Analysis Cell_Culture 1. Seed host cells in 6-well plates Infection 4. Infect cell monolayers Cell_Culture->Infection Compound_Dilution 2. Prepare serial dilutions of test compound Virus_Prep 3. Mix virus with each compound dilution Compound_Dilution->Virus_Prep Virus_Prep->Infection Overlay 5. Add semi-solid overlay Infection->Overlay Incubation 6. Incubate for plaque formation Overlay->Incubation Staining 7. Stain cells to visualize plaques Incubation->Staining Counting 8. Count plaques Staining->Counting IC50 9. Calculate IC50 Counting->IC50

Caption: Workflow for determining the antiviral efficacy of a compound.

Conclusion

The ethanone group is a powerful and versatile functional group that can significantly enhance and diversify the biological activities of the isoquinoline scaffold. The examples of 1-(6-hydroxy-7-methylisoquinolin-1-yl)ethanone and AMTIQ demonstrate that the strategic placement of an ethanone moiety can unlock potent antiviral, anti-inflammatory, and neuroprotective properties. As our understanding of the structure-activity relationships of these compounds deepens, the targeted design and synthesis of novel ethanone-substituted isoquinolines hold immense promise for the development of next-generation therapeutics for a range of challenging diseases. This guide provides a solid foundation for researchers to explore this exciting area of medicinal chemistry, offering both the conceptual framework and the practical tools necessary for advancing the field.

References

The Pharmacological Potential of Isoquinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Scaffold - A Privileged Structure in Medicinal Chemistry

Isoquinoline, a heterocyclic aromatic organic compound, consists of a benzene ring fused to a pyridine ring. This structural motif is the backbone of a vast and diverse family of natural and synthetic compounds that exhibit a remarkable breadth of pharmacological activities.[1] Found in numerous plant alkaloids, isoquinoline derivatives have been utilized in traditional medicine for centuries for their therapeutic properties, including analgesic, anti-inflammatory, and antimicrobial effects.[2][3] In modern drug discovery, the isoquinoline scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets with high affinity and specificity. This guide provides an in-depth technical overview of the significant pharmacological activities of isoquinoline derivatives, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory potential. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and explore the structure-activity relationships that govern their therapeutic effects.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Isoquinoline alkaloids have emerged as a promising class of anticancer agents, demonstrating the ability to interfere with multiple pathways essential for tumor growth and survival.[4][5] Their mechanisms of action are diverse, ranging from the disruption of cellular machinery to the modulation of key signaling pathways.[6]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer effects of isoquinoline derivatives are often multifaceted. Many of these compounds induce cell cycle arrest, apoptosis (programmed cell death), and autophagy, ultimately leading to the demise of cancer cells.[2][5]

A prominent mechanism is the interaction with nucleic acids and microtubules . Certain isoquinoline alkaloids can bind to DNA and RNA, interfering with replication and transcription processes.[5] Others, like Noscapine , target the building blocks of the cytoskeleton. Noscapine binds to tubulin and alters microtubule dynamics, not by causing wholesale depolymerization or stabilization like some other microtubule-targeting agents, but by increasing the time microtubules spend in a paused state.[7][8][9] This subtle disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in cancer cells.[8][10]

Another key player is Berberine , which exhibits broad anticancer activities through the modulation of multiple signaling pathways.[11][12] It can induce apoptosis by regulating the Bcl-2/Bax signaling pathway and arrest the cell cycle in various cancer cell lines.[13] Furthermore, berberine has been shown to inhibit cancer cell proliferation and metastasis by targeting pathways such as PI3K/Akt/mTOR and MAPK/ERK.[14][15]

Palmatine , another protoberberine alkaloid, has demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines, including breast cancer.[16][17]

The following diagram illustrates a generalized signaling pathway for the induction of apoptosis by an isoquinoline derivative.

Caption: Generalized signaling pathway for isoquinoline-induced apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[18][19]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[19][20] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the isoquinoline derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[21]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher is often used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Many isoquinoline derivatives exhibit significant activity against a broad spectrum of microorganisms, including bacteria and fungi.[22] This makes them attractive candidates for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Mechanism of Action: Disrupting Microbial Integrity and Function

The antimicrobial mechanisms of isoquinoline alkaloids are varied. Some, like Sanguinarine , act by disrupting the cytoplasmic membrane of bacteria.[23][24] This leads to the leakage of cellular components and ultimately cell death.[24] Sanguinarine has been shown to be effective against methicillin-resistant Staphylococcus aureus (MRSA).[23] Other isoquinoline derivatives can interfere with bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[25] Some alkynyl isoquinolines have been shown to perturb cell wall and nucleic acid biosynthesis in S. aureus.[1][26]

The following diagram illustrates the primary mechanisms of antimicrobial action for isoquinoline derivatives.

Caption: Key antimicrobial mechanisms of isoquinoline derivatives.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are examined for visible growth.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the isoquinoline derivative in a suitable solvent.

  • Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a concentration of 5 x 10^5 CFU/mL).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial or fungal suspension. Include a positive control (microorganism with no compound) and a negative control (broth medium only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Antiviral Activity: A Broad Spectrum of Inhibition

A growing body of evidence highlights the antiviral potential of isoquinoline alkaloids against a range of viruses.[27][28] Their mechanisms of action often involve targeting host-cell factors that are essential for viral replication, which can reduce the likelihood of the development of viral resistance.

Mechanism of Action: Targeting Viral and Host Factors

Isoquinoline derivatives can interfere with multiple stages of the viral life cycle. For instance, Emetine , an ipecac alkaloid, has demonstrated potent antiviral activity against coronaviruses, including SARS-CoV-2.[2][29] Its primary mechanism is the inhibition of host cell protein synthesis, which is crucial for viral replication.[2] Emetine has also been shown to disrupt the binding of SARS-CoV-2 mRNA with the eukaryotic translation initiation factor 4E (eIF4E).[30] Other isoquinoline alkaloids can interfere with viral entry, replication, and egress by modulating signaling pathways such as NF-κB and MAPK/ERK.[27]

The following diagram depicts the stages of the viral life cycle that can be targeted by isoquinoline derivatives.

Caption: Inhibition of the viral life cycle by isoquinoline derivatives.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for quantifying the infectivity of a lytic virus and for evaluating the efficacy of antiviral compounds.

Principle: A confluent monolayer of host cells is infected with a known amount of virus in the presence of varying concentrations of the antiviral compound. The cells are then overlaid with a semi-solid medium (e.g., containing agarose) to restrict the spread of progeny virus to neighboring cells. This results in the formation of localized areas of cell death or "plaques." The number and size of the plaques are indicative of the viral titer and the effectiveness of the antiviral agent.

Step-by-Step Methodology:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Compound and Virus Incubation: Pre-incubate the cell monolayer with different concentrations of the isoquinoline derivative for a specified time. Then, infect the cells with a known titer of the virus.

  • Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium containing the respective concentrations of the antiviral compound.

  • Incubation: Incubate the plates until plaques are visible (typically 2-10 days, depending on the virus).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 value (the concentration that reduces the number of plaques by 50%) can be determined.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of many diseases, and isoquinoline alkaloids have demonstrated significant anti-inflammatory properties.[31]

Mechanism of Action: Quelling the Flames of Inflammation

The anti-inflammatory effects of isoquinoline derivatives are often mediated through the inhibition of pro-inflammatory signaling pathways. Palmatine , for example, exerts its anti-inflammatory effects by inhibiting NLRP3 inflammasome activation and NF-κB signaling.[31] It also combats oxidative stress by activating the Nrf2/HO-1 pathway.[32] Emetine can also reduce inflammation by inhibiting NF-κB and limiting the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[29][33]

The following diagram illustrates the modulation of inflammatory signaling by an isoquinoline derivative.

Caption: Inhibition of inflammatory signaling by isoquinoline derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a classic and widely used in vivo assay for screening the acute anti-inflammatory activity of compounds.[34][35]

Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling), hyperalgesia, and erythema.[34] The ability of a test compound to reduce the paw edema is a measure of its anti-inflammatory activity.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions for at least one week.

  • Grouping and Fasting: Divide the animals into groups (e.g., vehicle control, positive control with a known anti-inflammatory drug like indomethacin, and test groups with different doses of the isoquinoline derivative). Fast the animals overnight before the experiment.

  • Compound Administration: Administer the test compound or vehicle orally or via intraperitoneal injection.

  • Baseline Paw Volume Measurement: Measure the initial volume of the hind paw using a plethysmometer.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan into the subplantar region of the hind paw.[16][17]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[34]

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group at each time point compared to the vehicle control group.

Conclusion and Future Directions

The isoquinoline scaffold represents a rich source of pharmacologically active compounds with immense therapeutic potential. Their diverse mechanisms of action against a wide array of diseases, including cancer, microbial and viral infections, and inflammatory disorders, underscore their importance in drug discovery and development. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of novel isoquinoline derivatives.

Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their structure-activity relationships to enhance potency and reduce toxicity, and exploring their efficacy in more complex preclinical models. The continued investigation of isoquinoline derivatives holds great promise for the development of the next generation of therapeutics to address unmet medical needs.

References

1-(Isoquinolin-8-YL)ethanone as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(Isoquinolin-8-YL)ethanone as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a privileged structural motif, forming the core of numerous natural products, pharmaceuticals, and functional materials. Among the vast array of isoquinoline derivatives, this compound stands out as a particularly versatile building block. Its unique arrangement, featuring a nucleophilic nitrogen, an electrophilic carbonyl carbon, and an aromatic system susceptible to substitution, offers multiple handles for synthetic manipulation. This guide provides an in-depth exploration of the synthesis, physicochemical properties, and reactivity of this compound. We will delve into its application in the construction of complex heterocyclic systems, ligands for catalysis, and as a key intermediate in medicinal chemistry, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Strategic Value of the Isoquinoline Core

Isoquinoline, a bicyclic aromatic heterocycle, is a cornerstone in the field of medicinal chemistry. Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory actions. The isoquinoline framework is embedded in numerous clinically significant drugs and natural alkaloids like papaverine and morphine.[1]

This compound, specifically, offers synthetic chemists a strategic advantage. The 8-acetyl group is not merely a passive substituent; it is an active participant in chemical transformations. It serves as a versatile functional handle for chain elongation, cyclization reactions, and the introduction of diverse pharmacophores. This guide aims to elucidate the chemical causality behind its utility, providing researchers with the foundational knowledge to leverage this building block in their synthetic programs.

Physicochemical Properties and Characterization

A thorough understanding of a building block's physical and chemical properties is paramount for its effective use in synthesis. The key properties of this compound are summarized below.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₁H₉NO
Molecular Weight 171.19 g/mol
Appearance Expected to be a solid at room temperature
Solubility Soluble in common organic solvents (DCM, THF, Acetone)
pKa (of conjugate acid)~5.14 (estimated from isoquinoline)[2]

Note: Experimental data for the specific 8-acetyl isomer can be limited; some properties are inferred from the parent isoquinoline and related isomers.

Synthesis of the this compound Scaffold

The construction of the isoquinoline ring system can be achieved through several classic named reactions. The Pomeranz–Fritsch reaction is a robust and direct method for accessing isoquinolines from benzaldehydes and aminoacetaldehyde dialkyl acetals.[3][4][5] This approach is particularly suitable for creating substituted isoquinolines like the target molecule.

The synthesis of this compound can be envisioned via a modified Pomeranz–Fritsch pathway, starting from 2-acetylbenzaldehyde.

Synthesis_Workflow A 2-Acetylbenzaldehyde C Schiff Base Intermediate A->C Toluene, Reflux B Aminoacetaldehyde dimethyl acetal B->C D This compound C->D H₂SO₄ (conc.), Heat

Caption: Proposed Pomeranz-Fritsch synthesis workflow.

Protocol 3.1: Pomeranz–Fritsch Synthesis

This protocol describes a general, plausible route. Optimization is typically required based on the specific substrate.

Step 1: Schiff Base Formation

  • To a solution of 2-acetylbenzaldehyde (1.0 eq) in toluene (0.5 M), add aminoacetaldehyde dimethyl acetal (1.1 eq).

  • Fit the flask with a Dean-Stark apparatus to remove water azeotropically.

  • Heat the mixture to reflux for 4-6 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting aldehyde.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to yield the crude Schiff base intermediate. This intermediate is often used in the next step without further purification.

Causality: The formation of the Schiff base is a condensation reaction. The removal of water via the Dean-Stark trap is crucial as it drives the equilibrium towards the product, ensuring a high yield of the intermediate necessary for cyclization.[3]

Step 2: Acid-Catalyzed Cyclization and Aromatization

  • Carefully add the crude Schiff base intermediate from Step 1 portion-wise to a flask containing concentrated sulfuric acid (75-85% w/w) at 0 °C. The amount of acid should be sufficient to ensure good mixing (typically 5-10 mL per gram of intermediate).

  • Allow the mixture to warm to room temperature, then heat to 100-120 °C for 2-4 hours. Monitor the reaction progress by quenching a small aliquot and analyzing via TLC or LC-MS.

  • Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.

  • Basify the aqueous solution by the slow addition of a concentrated base (e.g., 50% NaOH or NH₄OH) while keeping the temperature below 20 °C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Causality: Concentrated sulfuric acid serves a dual purpose: it acts as the catalyst for the intramolecular electrophilic aromatic substitution (the cyclization step) and as a dehydrating agent to drive the final aromatization to the isoquinoline ring system.[4] The choice of acid concentration and temperature is critical; conditions that are too harsh can lead to sulfonation or degradation.[3]

Reactivity and Applications in Synthesis

The synthetic utility of this compound stems from the distinct reactivity of its acetyl group and the isoquinoline core.

Transformations of the Acetyl Group

The acetyl group is a versatile functional handle for C-C bond formation and functional group interconversion.

a) Olefination Reactions: The Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction provides a reliable method for converting the ketone into an α,β-unsaturated ester, which is a key precursor for many bioactive molecules. This reaction is known for its high stereoselectivity, typically favoring the (E)-alkene.[6][7]

HWE_Reaction sub 1-(Isoquinolin-8-YL) ethanone product (E)-Ethyl 3-(isoquinolin-8-yl) but-2-enoate sub->product 1. NaH, THF 2. Add Ketone reagent Triethyl phosphonoacetate reagent->product

Caption: Horner-Wadsworth-Emmons olefination pathway.

Protocol 4.1.1: HWE Olefination

  • Suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar) at 0 °C.

  • Add triethyl phosphonoacetate (1.2 eq) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes until hydrogen evolution ceases.

  • Cool the resulting phosphonate ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by silica gel chromatography to yield the α,β-unsaturated ester.

Causality: The strong base (NaH) is required to deprotonate the phosphonate, which is significantly less acidic than a Wittig reagent's phosphonium salt.[8] The stabilized phosphonate carbanion then undergoes nucleophilic attack on the ketone. The resulting intermediates equilibrate to a thermodynamically favored state that, upon elimination of the phosphate byproduct, preferentially yields the more stable (E)-alkene.[6]

b) α-Functionalization and Condensation

The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, including:

  • Aldehydes (Aldol Condensation): To form β-hydroxy ketones, which can be dehydrated to α,β-unsaturated ketones.

  • Amines and Aldehydes (Mannich Reaction): To introduce an aminomethyl substituent, a common pharmacophore.[9]

  • Halogenating Agents (e.g., NBS, Br₂): To form α-halo ketones, which are versatile intermediates for Sₙ2 reactions and the synthesis of other heterocyclic systems like thiazoles or imidazoles.

Reactions on the Isoquinoline Core

The isoquinoline ring itself can be functionalized, often through modern cross-coupling methodologies. This typically requires prior conversion of a C-H bond to a C-Halogen or C-OTf bond.

a) Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is one of the most powerful methods for forming C-C bonds between sp²-hybridized carbons.[10][11][12] To utilize this reaction, an 8-halo-isoquinoline precursor is required. The subsequent coupling introduces aryl or heteroaryl groups, which are critical for modulating the biological activity of drug candidates, particularly kinase inhibitors.[13][14]

Suzuki_Coupling_Workflow sub 1-(8-Bromo-isoquinolin-yl) ethanone product 1-(8-Aryl-isoquinolin-yl) ethanone sub->product reagent Arylboronic Acid reagent->product cat Pd Catalyst (e.g., Pd(PPh₃)₄) cat->product base Base (e.g., Na₂CO₃) base->product

Caption: Suzuki-Miyaura cross-coupling workflow.

Protocol 4.2.1: Suzuki-Miyaura Cross-Coupling

  • To a degassed mixture of solvent (e.g., 1,4-dioxane/water, 4:1), add 1-(8-Bromo-isoquinolin-yl)ethanone (1.0 eq), the desired arylboronic acid (1.5 eq), and a base such as sodium carbonate (3.0 eq).

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Heat the reaction mixture under an inert atmosphere to 80-100 °C for 8-12 hours.

  • After cooling, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain the 8-aryl-isoquinoline product.

Causality: The palladium(0) catalyst undergoes oxidative addition into the C-Br bond.[10] The boronic acid is activated by the base to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[11] The final step, reductive elimination, forms the new C-C bond and regenerates the active Pd(0) catalyst, completing the catalytic cycle.

Case Study: A Building Block for Kinase Inhibitors

The isoquinoline scaffold is prevalent in kinase inhibitors.[15][16][17] The 8-acetyl group can serve as a crucial anchor point for elaborating side chains that occupy specific pockets of a kinase active site. For instance, the ketone can be reductively aminated to introduce a linker, which can then be coupled to another fragment to build a potent inhibitor.

Hypothetical Synthetic Pathway to a Kinase Inhibitor Scaffold:

  • Reductive Amination: this compound reacts with a primary amine (e.g., piperazine) in the presence of a reducing agent like sodium triacetoxyborohydride to form a secondary amine.

  • Amide Coupling: The newly installed secondary amine is then coupled with a carboxylic acid fragment using standard peptide coupling reagents (e.g., HATU, EDCI) to form a final amide product, a common feature in many kinase inhibitors.

This multi-step sequence highlights how this compound acts as a linchpin, connecting different molecular fragments into a complex, biologically relevant architecture.

Conclusion

This compound is a strategically valuable and highly versatile building block in modern organic synthesis. The predictable reactivity of both its acetyl functional group and the isoquinoline core provides a robust platform for molecular elaboration. Its utility in well-established transformations such as HWE olefinations, aldol condensations, and palladium-catalyzed cross-coupling reactions makes it an indispensable tool for constructing complex heterocyclic systems. For researchers in drug discovery and materials science, mastering the application of this building block opens a direct and efficient route to novel molecular architectures with significant therapeutic and functional potential.

References

The Unseen Isomer: A Technical Guide to the Synthesis and Implied History of 1-(Isoquinolin-8-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: The Enigmatic Isoquinoline Core

The isoquinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry and natural product synthesis.[1] Its derivatives exhibit a vast spectrum of biological activities, from anesthetic to antihypertensive and beyond.[2] While the parent isoquinoline was first isolated from coal tar in 1885 by Hoogewerf and Van Dorp, the journey to specifically functionalized isomers, such as 1-(Isoquinolin-8-yl)ethanone, is woven into the broader tapestry of synthetic organic chemistry's evolution.[1] This guide delves into the foundational synthetic strategies that paved the way for accessing the diverse chemical space of isoquinoline derivatives, with a particular focus on the logical pathways to the 8-substituted acetyl isomer. Although a definitive, celebrated "discovery" of this compound remains elusive in seminal literature, its existence is a testament to the power and regiochemical nuances of the classical synthetic methods detailed herein.

I. The Dawn of Isoquinoline Synthesis: Foundational Methodologies

The late 19th and early 20th centuries witnessed the development of several named reactions that remain pillars of heterocyclic chemistry. These methods provided the initial routes to the isoquinoline core, and their understanding is critical to appreciating the synthesis of its derivatives.

The Bischler-Napieralski Reaction (1893)

A landmark in isoquinoline synthesis, this reaction involves the intramolecular cyclization of a β-phenylethylamide in the presence of a dehydrating agent, typically phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), to yield a 3,4-dihydroisoquinoline. Subsequent oxidation affords the aromatic isoquinoline.

Causality in Experimental Choices: The choice of a strong dehydrating agent is crucial to facilitate the formation of the electrophilic species necessary for the intramolecular aromatic substitution. The reaction is generally favored on electron-rich aromatic rings.

Protocol Validation: The success of the Bischler-Napieralski reaction is often confirmed by the spectral characteristics of the resulting dihydroisoquinoline and its subsequent conversion to the fully aromatic isoquinoline upon oxidation.

Hypothetical Synthesis of this compound via a Modified Bischler-Napieralski Approach:

A direct synthesis of our target compound using the classical Bischler-Napieralski reaction is not straightforward as it typically forms the new ring without substitution at the 8-position. However, a multi-step sequence starting with an appropriately substituted precursor is conceivable.

Experimental Protocol:

  • Starting Material Synthesis: Preparation of a β-(2-acetylphenyl)ethylamide. This would likely involve a Friedel-Crafts acylation of a suitable benzene derivative, followed by elaboration to the required phenylethylamine and subsequent amidation.

  • Cyclization: The β-(2-acetylphenyl)ethylamide is treated with a dehydrating agent (e.g., POCl₃) in an inert solvent (e.g., toluene) under reflux.

  • Oxidation: The resulting dihydroisoquinoline is oxidized using a suitable oxidizing agent (e.g., palladium on carbon with a hydrogen acceptor) to yield this compound.

Logical Workflow for a Bischler-Napieralski-based Synthesis:

G A 2-Bromotoluene B 2-Bromoacetophenone A->B Acylation C 2-(2-Bromoacetyl)acetophenone B->C Further Elaboration D 2-(2-Aminoethyl)acetophenone C->D Amination E N-[2-(2-Acetylphenyl)ethyl]acetamide D->E Acetylation F 1-Methyl-8-acetyl-3,4-dihydroisoquinoline E->F Bischler-Napieralski Cyclization G 1-Methyl-8-acetylisoquinoline F->G Oxidation H This compound G->H Demethylation (hypothetical)

Caption: Hypothetical pathway to this compound.

The Pomeranz–Fritsch Reaction (1893)

Contemporaneous with the Bischler-Napieralski reaction, the Pomeranz–Fritsch synthesis offers a different route to the isoquinoline nucleus. It involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde with an aminoacetaldehyde dialkyl acetal.[3]

Causality in Experimental Choices: The use of a strong acid is essential to promote the cyclization and subsequent dehydration steps that lead to the aromatic isoquinoline ring.

Protocol Validation: The reaction progress can be monitored by the disappearance of the starting materials and the appearance of the characteristic UV absorbance of the isoquinoline product.

Experimental Protocol:

  • Formation of the Schiff Base: An appropriately substituted benzaldehyde (e.g., 2-acetylbenzaldehyde) is condensed with aminoacetaldehyde diethyl acetal.

  • Cyclization: The resulting Schiff base is treated with a strong acid, such as concentrated sulfuric acid, to effect cyclization and aromatization.

Logical Workflow for a Pomeranz–Fritsch Synthesis:

G A 2-Acetylbenzaldehyde C Benzalaminoacetal intermediate A->C Condensation B Aminoacetaldehyde diethyl acetal B->C D This compound C->D Pomeranz–Fritsch Cyclization (H₂SO₄)

Caption: Pomeranz–Fritsch route to the target compound.

The Pictet-Gams Synthesis (1910)

This method is a variation of the Bischler-Napieralski reaction and is used for the synthesis of isoquinolines from β-hydroxy-β-phenylethylamides.[4][5] The presence of the hydroxyl group allows for direct formation of the isoquinoline without the need for a separate oxidation step.

Causality in Experimental Choices: The reaction is carried out under strongly dehydrating conditions to facilitate both the cyclization and the elimination of water from the hydroxyl group.

Protocol Validation: The direct formation of the aromatic isoquinoline can be confirmed by NMR spectroscopy, observing the characteristic aromatic proton signals.

Experimental Protocol:

  • Precursor Synthesis: Preparation of an acylated β-hydroxy-β-(2-acetylphenyl)ethylamine.

  • Cyclization and Dehydration: The precursor is heated with a strong dehydrating agent (e.g., P₂O₅) in a high-boiling solvent (e.g., decalin).

The Gabriel-Colman Rearrangement (1900)

This reaction involves the rearrangement of a phthalimido ester with a strong base to form a substituted isoquinoline.[6] It provides a route to isoquinolines with a hydroxyl group at the 4-position.

Causality in Experimental Choices: A strong base is required to deprotonate the carbon alpha to the ester, initiating the intramolecular cyclization and rearrangement.

Protocol Validation: The formation of the 4-hydroxyisoquinoline product can be verified by its phenolic character and spectroscopic data.

II. Physicochemical and Spectroscopic Data (Hypothetical)

PropertyPredicted Value
Molecular Formula C₁₁H₉NO
Molecular Weight 171.19 g/mol
Appearance Likely a solid at room temperature
¹H NMR (CDCl₃, ppm) δ 7.5-8.5 (m, 6H, Ar-H), 2.8 (s, 3H, -COCH₃)
¹³C NMR (CDCl₃, ppm) δ 200 (-C=O), 120-150 (Ar-C), 28 (-CH₃)
Mass Spectrometry m/z 171 (M⁺)

III. Modern Synthetic Approaches and Potential Applications

While the classical methods provide a historical context, modern synthetic chemistry offers more efficient and versatile routes to functionalized isoquinolines. These include transition-metal-catalyzed cross-coupling reactions and C-H activation strategies. The this compound moiety, with its reactive ketone group, serves as a valuable synthon for the elaboration of more complex molecules. Its potential applications lie in the development of novel pharmaceuticals, agrochemicals, and materials, leveraging the established biological significance of the isoquinoline core.

IV. Conclusion

The story of this compound is intrinsically linked to the foundational discoveries in heterocyclic chemistry. While its own "eureka" moment may not be recorded, its synthesis is a logical extension of the pioneering work of Bischler, Napieralski, Pomeranz, Fritsch, and others. This guide provides a framework for understanding the historical and chemical context of this and other substituted isoquinolines, offering valuable insights for today's researchers who continue to build upon this rich chemical legacy.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(Isoquinolin-8-yl)ethanone from 8-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Isoquinolin-8-yl)ethanone is a pivotal building block in contemporary medicinal chemistry and materials science. Its unique structural motif, featuring a ketone-substituted isoquinoline core, serves as a versatile scaffold for the synthesis of a diverse array of biologically active compounds and functional materials. The development of efficient and robust synthetic routes to access this key intermediate is therefore of significant interest to the scientific community. This application note provides a comprehensive guide to the synthesis of this compound, with a primary focus on the palladium-catalyzed Stille cross-coupling reaction of 8-bromoisoquinoline with an acetylating agent. Alternative synthetic strategies will also be discussed, offering a comparative overview for researchers to select the most suitable method for their specific needs.

Strategic Approaches to the Synthesis of this compound

The introduction of an acetyl group at the C8-position of the isoquinoline nucleus can be achieved through several modern synthetic methodologies. The choice of a particular route often depends on factors such as substrate availability, functional group tolerance, reaction scalability, and the toxicity of reagents.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds in organic synthesis.[1][2] Three of the most prominent methods applicable to the synthesis of this compound are the Stille, Suzuki, and Negishi couplings.

  • Stille Coupling: This reaction involves the coupling of an organotin reagent (organostannane) with an organic halide.[1][3] For the target synthesis, this would entail the reaction of 8-bromoisoquinoline with an acetylstannane, such as acetyltributylstannane. The Stille reaction is known for its tolerance to a wide variety of functional groups and the relative stability of the organostannane reagents to air and moisture.[1] However, a significant drawback is the toxicity of organotin compounds and the challenge of removing tin-containing byproducts from the final product.[2]

  • Suzuki-Miyaura Coupling: The Suzuki reaction utilizes an organoboron compound, such as a boronic acid or its ester, as the coupling partner for the organic halide.[2] The synthesis of this compound via this route would require an acetylboronic acid derivative. Suzuki couplings are generally favored due to the low toxicity of the boron-containing reagents and byproducts.

  • Negishi Coupling: The Negishi coupling employs an organozinc reagent, which is highly reactive and often provides excellent yields.[1] The preparation of the necessary acetylzinc reagent and its sensitivity to air and moisture can be a practical challenge.

Alternative Methodologies

Beyond the classic cross-coupling reactions, other strategies can be envisioned:

  • Carbonylative Couplings: These reactions introduce a carbonyl group directly from carbon monoxide gas or a CO surrogate. A carbonylative Stille or Suzuki coupling could potentially be employed, where 8-bromoisoquinoline is reacted with a methylating agent in the presence of a palladium catalyst and a carbon monoxide source.

  • Acylation of Organometallic Intermediates: This approach involves the generation of an organometallic derivative of isoquinoline at the C8-position, for example, through lithium-halogen exchange or Grignard reagent formation, followed by quenching with an acetylating agent like acetyl chloride or acetic anhydride. The challenge with this method lies in the potential for side reactions and the compatibility of the highly reactive organometallic intermediate with the isoquinoline ring system.

This application note will focus on providing a detailed protocol for the Stille coupling method due to its reliability and the commercial availability or straightforward synthesis of the required reagents.

Mechanistic Insights: The Stille Cross-Coupling Reaction

The catalytic cycle of the Stille reaction is a well-established process that involves three key steps, as illustrated below.[1][3]

Stille_Mechanism Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(II)_Complex Ar-Pd(II)L₂-Br Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Acetyl_Complex Ar-Pd(II)L₂(Acetyl) Transmetalation->Pd(II)_Acetyl_Complex Byproduct Br-SnBu₃ Transmetalation->Byproduct Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-Acetyl (Product) Reductive_Elimination->Product 8-Bromoisoquinoline 8-Bromoisoquinoline 8-Bromoisoquinoline->Oxidative_Addition Acetylstannane Acetyl-SnBu₃ Acetylstannane->Transmetalation

Figure 1: Catalytic Cycle of the Stille Coupling Reaction.
  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 8-bromoisoquinoline to form a Pd(II) complex.[3]

  • Transmetalation: The acetyl group is transferred from the organostannane reagent to the palladium center, displacing the bromide and forming a new Pd(II) complex with both the isoquinoline and acetyl moieties attached.[1]

  • Reductive Elimination: The desired product, this compound, is formed by the reductive elimination of the two organic groups from the palladium center, which regenerates the active Pd(0) catalyst.[3]

Experimental Protocol: Stille Coupling for the Synthesis of this compound

This protocol is a representative procedure and may require optimization based on the specific laboratory conditions and reagent purity.

Materials and Reagents
Reagent/MaterialFormulaM.W.CAS No.SupplierNotes
8-BromoisoquinolineC₉H₆BrN208.061532-71-4Commercially Available---
AcetyltributylstannaneC₁₄H₃₀OSn333.1052168-13-5Commercially AvailableHighly toxic, handle with care.
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.5614221-01-3Commercially AvailableAir and light sensitive.
Anhydrous TolueneC₇H₈92.14108-88-3Commercially AvailableDegas before use.
Saturated aq. KF solutionKF58.107789-23-3Prepared in-houseFor work-up.
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Commercially AvailableFor drying.

Experimental Workflow

Figure 2: Experimental Workflow for Stille Coupling.
Step-by-Step Procedure

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 8-bromoisoquinoline (1.0 mmol, 1.0 equiv.), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%), and anhydrous, degassed toluene (10 mL) under an inert atmosphere (argon or nitrogen).

  • Reagent Addition: Add acetyltributylstannane (1.2 mmol, 1.2 equiv.) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add a saturated aqueous solution of potassium fluoride (KF) (10 mL) and stir the resulting mixture vigorously for 1-2 hours. This step is crucial for precipitating the tin byproducts as insoluble tributyltin fluoride.[4]

    • Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate (3 x 15 mL).

    • Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Safety and Handling Precautions

  • Organotin Compounds: Acetyltributylstannane and its byproducts are highly toxic.[5][6][7] Handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][6] All waste containing tin residues must be disposed of according to institutional and local regulations for hazardous waste.[7]

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.

  • Solvents: Toluene is a flammable and volatile organic solvent. Work in a well-ventilated area and away from ignition sources.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalyst.Use a fresh batch of catalyst or a different palladium source (e.g., Pd₂(dba)₃ with a phosphine ligand).
Oxygen contamination.Ensure all reagents and solvents are properly degassed and the reaction is maintained under a strict inert atmosphere.[4]
Insufficient reaction time or temperature.Increase the reaction time and/or temperature gradually while monitoring the reaction progress.
Homocoupling of the organostannane High concentration of the organostannane.Add the acetylstannane solution slowly to the reaction mixture using a syringe pump.[1]
Difficulty in removing tin byproducts Incomplete precipitation of tin fluoride.Ensure vigorous stirring during the KF work-up for a sufficient amount of time. Consider alternative work-up procedures if necessary.[4]

Conclusion

The palladium-catalyzed Stille cross-coupling reaction provides a reliable and effective method for the synthesis of this compound from 8-bromoisoquinoline. While the toxicity of organotin reagents necessitates careful handling and waste disposal, the reaction's tolerance for various functional groups and its generally good yields make it a valuable tool in the organic chemist's arsenal. By following the detailed protocol and safety guidelines outlined in this application note, researchers can confidently synthesize this important building block for their drug discovery and materials science endeavors.

References

Application Note & Protocol: Elucidating the Reaction Mechanism for the Formation of 1-(Isoquinolin-8-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] The functionalization of this heterocycle is of paramount importance for creating diverse molecular libraries. This document provides a detailed examination of the reaction mechanism for the synthesis of 1-(Isoquinolin-8-YL)ethanone, commonly known as 8-acetylisoquinoline. We delve into the principles of electrophilic aromatic substitution on the isoquinoline ring system, focusing on the regioselectivity that favors the C-8 position. A comprehensive, field-tested protocol for its synthesis via Friedel-Crafts acylation is provided, complete with expert insights into causality, experimental design, and troubleshooting.

Introduction: The Isoquinoline Core and the Challenge of Regioselectivity

Isoquinoline is a bicyclic heteroaromatic compound consisting of a benzene ring fused to a pyridine ring. The presence of the electron-withdrawing nitrogen atom significantly influences its reactivity. The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack (e.g., Chichibabin amination at C-1), while the benzene ring remains comparatively electron-rich and is the site for electrophilic substitution.[3][4][5]

Electrophilic aromatic substitution (SEAr) on isoquinoline, particularly under acidic conditions, presents a fascinating challenge in regioselectivity. The reaction proceeds preferentially at the C-5 and C-8 positions.[5][6] This preference is a direct consequence of the electronic properties of the isoquinoline nucleus and the stability of the reaction intermediates. This guide will specifically address the acylation at the C-8 position, a key transformation for building more complex molecular architectures.

The Reaction Mechanism: Friedel-Crafts Acylation

The introduction of an acetyl group onto the isoquinoline ring at the C-8 position is archetypally achieved through a Friedel-Crafts acylation reaction.[7][8] This reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings. The mechanism involves an electrophilic attack on the electron-rich carbocyclic ring of isoquinoline by a highly reactive acylium ion.

Key Mechanistic Steps
  • Generation of the Electrophile (Acylium Ion): The reaction is initiated by the interaction of an acylating agent, typically acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O), with a strong Lewis acid catalyst, most commonly aluminum trichloride (AlCl₃). The Lewis acid coordinates to the carbonyl oxygen and facilitates the departure of the leaving group, generating a resonance-stabilized acylium ion (CH₃C≡O⁺).[8][9]

  • Activation of the Substrate and Lewis Acid Coordination: A critical consideration for nitrogen-containing heterocycles like isoquinoline is the basicity of the nitrogen atom. The lone pair on the nitrogen readily coordinates with the Lewis acid (AlCl₃). This coordination serves two purposes:

    • It deactivates the pyridine ring towards electrophilic attack even further, ensuring the reaction occurs exclusively on the benzene ring.

    • It necessitates the use of more than a stoichiometric amount of the Lewis acid, as one equivalent is consumed by coordination to the nitrogen, and additional amounts are needed to catalyze the reaction.[8]

  • Electrophilic Attack and Formation of the Sigma Complex (Wheland Intermediate): The electron-rich benzene ring of the isoquinoline-AlCl₃ complex attacks the acylium ion. The attack can occur at positions C-5 or C-8. The resulting intermediate, known as a sigma complex or Wheland intermediate, is a resonance-stabilized carbocation. The substitution at C-5 and C-8 is favored because the positive charge can be delocalized without disrupting the aromaticity of the adjacent pyridine ring system in all resonance forms.[6]

  • Rearomatization: A weak base, typically [AlCl₄]⁻, abstracts a proton from the carbon atom bearing the new acetyl group. This step restores the aromaticity of the benzene ring, yielding the protonated, complexed product.

  • Work-up: The final product, this compound, is liberated from its complex with AlCl₃ by quenching the reaction mixture with an aqueous acid (e.g., dilute HCl).

Visualization of the Reaction Mechanism

ReactionMechanism Figure 1: Friedel-Crafts Acylation of Isoquinoline at C-8 cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Iso Isoquinoline Iso_Complex Isoquinoline-AlCl₃ Complex (at N) Iso->Iso_Complex + AlCl₃ AcCl Acetyl Chloride Acylium Acylium Ion [CH₃C≡O]⁺ AcCl->Acylium + AlCl₃ AlCl3 AlCl₃ (Catalyst) Sigma_Complex Sigma Complex (Wheland Intermediate) Acylium->Sigma_Complex Electrophilic Attack at C-8 Iso_Complex->Sigma_Complex Electrophilic Attack at C-8 Product_Complex Product-AlCl₃ Complex Sigma_Complex->Product_Complex - H⁺ (Rearomatization) Final_Product This compound Product_Complex->Final_Product Aqueous Workup

Caption: Figure 1: Friedel-Crafts Acylation of Isoquinoline at C-8.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative procedure for the laboratory-scale synthesis of 8-acetylisoquinoline.

Materials and Equipment
  • Reagents: Isoquinoline, Acetyl Chloride, Anhydrous Aluminum Chloride (AlCl₃), Dichloromethane (DCM, anhydrous), Hydrochloric Acid (HCl, 2M), Saturated Sodium Bicarbonate solution (NaHCO₃), Brine, Anhydrous Magnesium Sulfate (MgSO₄).

  • Equipment: Three-neck round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer with heating plate, ice-water bath, nitrogen/argon inlet, standard glassware for work-up and purification, rotary evaporator, column chromatography setup.

Reagent Data Table
ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeEquivalents
Isoquinoline129.1610.01.29 g1.0
Aluminum Chloride133.3425.03.33 g2.5
Acetyl Chloride78.5012.00.85 mL (1.2 eq)1.2
Dichloromethane (DCM)--50 mL-
Step-by-Step Procedure

A. Reaction Setup

  • Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser with a nitrogen/argon inlet. Ensure all glassware is oven-dried to prevent moisture contamination.

  • Charge the flask with anhydrous aluminum chloride (3.33 g, 25.0 mmol).

  • Add anhydrous dichloromethane (30 mL) to the flask via syringe. Stir the suspension under a positive pressure of inert gas.

B. Reaction Execution

  • Cool the stirred AlCl₃ suspension to 0 °C using an ice-water bath.

  • Expert Insight: The order of addition is critical. Adding the acyl chloride to the Lewis acid first allows for pre-formation of the reactive complex. Slowly add acetyl chloride (0.85 mL, 12.0 mmol) to the suspension via the dropping funnel over 10-15 minutes. A gentle evolution of HCl gas may be observed.

  • Stir the mixture at 0 °C for an additional 20 minutes.

  • In a separate beaker, dissolve isoquinoline (1.29 g, 10.0 mmol) in anhydrous dichloromethane (20 mL).

  • Add the isoquinoline solution dropwise to the reaction mixture at 0 °C over 30 minutes. The reaction is exothermic; maintain the internal temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours (overnight) to ensure complete conversion. Monitor the reaction progress by TLC if desired.

C. Work-up and Purification

  • Safety First: The quenching process is highly exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • Cool the reaction mixture back down to 0 °C in an ice bath.

  • Very slowly and carefully, quench the reaction by adding crushed ice, followed by 2M HCl (approx. 30 mL). Stir vigorously until all solids have dissolved.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine all organic layers and wash sequentially with water (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

  • Expert Insight: The bicarbonate wash neutralizes any remaining acid, which is crucial for preventing product degradation during solvent removal.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product will be a dark oil or solid. Purify by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford this compound as a pure solid.

Troubleshooting and Expert Guidance

IssueProbable CauseSuggested Solution
Low or No Reaction Inactive AlCl₃ due to moisture exposure.Use a fresh, unopened bottle of anhydrous AlCl₃. Ensure all glassware is scrupulously dried.
Insufficient amount of Lewis acid.Increase the equivalents of AlCl₃ to 2.5-3.0 to account for complexation with the substrate, product, and any trace water.
Formation of Byproducts Reaction temperature was too high, leading to side reactions.Maintain strict temperature control, especially during the addition of reagents.
A mixture of 5- and 8-acetylisoquinoline is formed.This is an inherent aspect of the reaction's regioselectivity. Optimize purification by column chromatography to separate the isomers.
Difficult Work-up Formation of a persistent emulsion during aqueous washes.Add more brine to the separatory funnel to help break the emulsion. Allow the layers to stand for a longer period.

Safety Precautions

  • Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Acetyl Chloride: Corrosive, lachrymatory, and reacts with water to produce HCl gas. Handle only in a fume hood with proper PPE.

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.

  • Quenching: The work-up procedure is highly exothermic and releases corrosive HCl gas. Use extreme caution and perform the quench slowly in an ice bath within a fume hood.

Conclusion

The synthesis of this compound via Friedel-Crafts acylation is a classic yet powerful method for functionalizing the isoquinoline core. A thorough understanding of the underlying electrophilic aromatic substitution mechanism, particularly the factors governing regioselectivity and the crucial role of the Lewis acid catalyst, is essential for successful execution. The protocol and insights provided herein offer a robust framework for researchers to reliably access this valuable building block for applications in drug discovery and materials science.

References

purification of 1-(Isoquinolin-8-YL)ethanone by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Purification of 1-(Isoquinolin-8-yl)ethanone by Column Chromatography

Abstract

This compound is a pivotal intermediate and building block in the synthesis of a wide array of biologically active molecules and novel chemical entities.[1][2] Its utility in drug discovery and materials science necessitates a high degree of purity, which is often challenging to achieve directly from synthesis. This document, intended for researchers, scientists, and drug development professionals, provides a detailed, experience-driven protocol for the purification of this compound from a crude synthetic mixture using normal-phase column chromatography. The methodology emphasizes a systematic approach, beginning with Thin-Layer Chromatography (TLC) for solvent system optimization, followed by a robust column chromatography procedure designed to efficiently remove common synthetic impurities.

Introduction: The Rationale for Purification

This compound, a derivative of the isoquinoline heterocyclic scaffold, serves as a key precursor in medicinal chemistry. The isoquinoline nucleus is present in numerous natural alkaloids and synthetic compounds with diverse pharmacological activities, including antimicrobial and anticancer properties.[1][2] The purity of starting materials like this compound is paramount, as residual reactants, by-products, or catalysts can interfere with subsequent reactions, lead to the formation of undesired side products, and complicate the interpretation of biological assay data.

Column chromatography is a powerful and widely adopted technique for the purification of organic compounds.[3] This protocol is based on normal-phase chromatography, where a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase. The separation is governed by the differential adsorption of the components of the mixture to the silica gel. Due to the presence of a basic nitrogen atom in the isoquinoline ring, specific considerations must be taken to prevent peak tailing and ensure optimal separation.[4][5]

Chemical Properties and Pre-Chromatographic Analysis

A foundational understanding of the target molecule's properties is crucial for developing an effective purification strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₉NO
Molecular Weight 171.20 g/mol [6]
Appearance Varies; often a solid at room temperatureN/A
Polarity (LogP) 2.4374 (Calculated)[6]
Key Features Aromatic, basic nitrogen, ketone group

The calculated LogP value suggests moderate polarity. The basicity of the isoquinoline nitrogen (pKa of protonated isoquinoline is 5.14) is a critical factor.[4] The lone pair of electrons on the nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to irreversible adsorption or significant peak tailing.

Thin-Layer Chromatography (TLC) for Method Development

Before attempting a large-scale column separation, it is essential to develop an optimal mobile phase using TLC. The goal is to find a solvent system where the target compound has a Retention Factor (R_f) of approximately 0.25-0.35 .[5] This R_f range typically provides the best resolution between the desired product and its impurities during column chromatography.

Protocol: TLC Solvent System Screening

  • Prepare TLC Plates: Obtain commercially available silica gel 60 F₂₅₄ plates.[7]

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of several TLC plates. Keep the spots small (1-2 mm diameter) to prevent streaking.[5]

  • Solvent Systems: Prepare small volumes of different solvent systems in TLC developing chambers. Good starting points for a moderately polar compound like this compound include mixtures of a non-polar solvent (Hexanes or Heptane) and a more polar solvent (Ethyl Acetate or Dichloromethane).

    • Initial Screening Systems: 20% Ethyl Acetate in Hexanes, 40% Ethyl Acetate in Hexanes, 60% Ethyl Acetate in Hexanes.

  • The Basic Additive (Critical Step): To counteract the basicity of the isoquinoline nitrogen, add 0.5-1% triethylamine (Et₃N) to each prepared solvent system. This neutralizes the acidic sites on the silica gel, resulting in symmetrical spots and improved separation.[5]

  • Development: Place the spotted TLC plates in the chambers and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plates and immediately mark the solvent front with a pencil.

    • Allow the plates to dry completely.

    • Visualize the spots under a UV lamp at 254 nm. Aromatic compounds like isoquinolines are typically UV-active and will appear as dark spots.[5] Circle the visible spots.

  • R_f Calculation: Calculate the R_f value for each spot:

    • R_f = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Optimization: Adjust the polarity of the solvent system until the spot corresponding to this compound has an R_f value between 0.25 and 0.35, and is well-separated from impurity spots.

Detailed Purification Protocol

This protocol assumes a crude sample size of approximately 1 gram. The scale can be adjusted by modifying the column size and solvent volumes accordingly.

Materials and Equipment

Reagents:

  • Crude this compound

  • Silica Gel (for flash chromatography, 40-63 µm particle size)[7]

  • Hexanes (or Heptane), HPLC grade

  • Ethyl Acetate, HPLC grade

  • Triethylamine (Et₃N)

  • Dichloromethane (for sample loading)

  • Deuterated Chloroform (CDCl₃) for NMR analysis

Equipment:

  • Glass chromatography column (e.g., 40 mm diameter, 300 mm length)

  • Separatory funnel (for solvent reservoir)

  • Fraction collector or test tubes/flasks

  • Rotary evaporator

  • TLC plates, chamber, and UV lamp (254 nm)

  • NMR Spectrometer

Step-by-Step Methodology

Step 1: Column Preparation (Slurry Packing)

  • Rationale: Slurry packing is the preferred method as it minimizes air bubbles and channels in the stationary phase, leading to better separation efficiency.

  • Secure the chromatography column in a vertical position in a fume hood. Ensure the stopcock is closed.

  • Place a small plug of glass wool or cotton at the bottom of the column, followed by a thin layer (approx. 1 cm) of sand.

  • In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% Ethyl Acetate in Hexanes + 1% Et₃N). For a 1 g sample, use approximately 40-50 g of silica gel. The consistency should be like a thin milkshake, easily pourable.

  • Open the stopcock and pour the slurry into the column in a single, continuous motion. Use a funnel to aid the process.

  • Continuously tap the side of the column gently to encourage even packing and dislodge any trapped air bubbles.

  • Drain the excess solvent from the column until the solvent level is just at the top of the silica bed. Never let the silica gel run dry.

  • Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

Step 2: Sample Loading

  • Rationale: Loading the sample in a minimal volume of solvent as a concentrated band is critical for achieving sharp peaks and good resolution.

  • Dissolve the crude this compound (1 g) in a minimal amount of dichloromethane (e.g., 2-3 mL).

  • Carefully apply the dissolved sample solution directly onto the center of the top sand layer using a pipette.

  • Open the stopcock and allow the sample to absorb completely onto the silica gel.

  • Carefully add a small amount of the mobile phase to wash the sides of the column and ensure all the sample is absorbed. Repeat this wash step 2-3 times, draining the solvent to the top of the sand layer each time.

Step 3: Elution and Fraction Collection

  • Rationale: The mobile phase composition is gradually increased in polarity (gradient elution) to first elute non-polar impurities, followed by the target compound, and finally the more polar impurities.

  • Carefully fill the top of the column with the optimized mobile phase determined from TLC (e.g., 30% Ethyl Acetate in Hexanes + 1% Et₃N).

  • Begin collecting fractions (e.g., 10-20 mL per fraction) as soon as the solvent starts to elute from the column.

  • Apply positive pressure to the top of the column (flash chromatography) to maintain a steady flow rate (approx. 2 inches/minute).

  • Maintain the solvent level in the column by refilling the reservoir as needed.

Step 4: Monitoring the Separation

  • Analyze the collected fractions by TLC to determine their composition.

  • Spot every few fractions on a single TLC plate alongside a spot of the original crude mixture.

  • Develop and visualize the TLC plate as described in section 2.1.

  • Identify the fractions that contain the pure this compound (single spot at the correct R_f).

Step 5: Product Isolation

  • Combine the fractions identified as pure.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • Place the resulting solid or oil under high vacuum to remove any residual solvent.

  • Determine the mass of the purified product and calculate the yield.

  • Confirm the identity and assess the purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Workflow and Data Summary

The entire purification process can be visualized as a sequential workflow.

Purification_Workflow cluster_prep Preparation & Method Development cluster_purification Purification Process cluster_analysis Analysis & Isolation Crude Crude Sample TLC_Dev TLC Method Development (Optimize Solvent System, Rf ≈ 0.3) Crude->TLC_Dev Test Pack Pack Column with Silica Gel TLC_Dev->Pack Define Conditions Load Load Sample Pack->Load Elute Elute with Optimized Mobile Phase (+1% Et3N) Load->Elute Collect Collect Fractions Elute->Collect TLC_Fractions Analyze Fractions by TLC Collect->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evap Solvent Removal (Rotary Evaporation) Combine->Evap Pure Pure this compound Evap->Pure

References

Application Notes and Protocols for the Analytical Characterization of 1-(Isoquinolin-8-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(Isoquinolin-8-YL)ethanone is a heterocyclic aromatic ketone of significant interest in medicinal chemistry and drug development. As a derivative of isoquinoline, a structural motif present in numerous natural alkaloids and synthetic pharmaceuticals, its comprehensive characterization is crucial for ensuring purity, stability, and quality in research and manufacturing settings. This guide provides a suite of detailed analytical techniques and protocols designed for researchers, scientists, and drug development professionals to thoroughly characterize this compound. The methodologies presented herein are grounded in fundamental analytical principles and adhere to the standards outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4][5][6][7][8][9][10]

The structural complexity of this compound, featuring a nitrogen-containing heterocyclic ring system and a ketone functional group, necessitates a multi-technique approach for unambiguous identification and quantification. This document outlines protocols for chromatographic separation and quantification (RP-HPLC), structural elucidation (NMR, MS), and functional group identification (FT-IR, UV-Vis), providing a holistic analytical workflow.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for analytical method development.

PropertyValueSource
Molecular Formula C₁₁H₉NOPubChem CID: 13157214[11]
Molecular Weight 171.19 g/mol PubChem CID: 13157214[11]
Appearance Expected to be a solid at room temperature.Inferred from related isoquinoline derivatives.
Solubility Soluble in common organic solvents like methanol, acetonitrile, and DMSO.[12]Based on the properties of isoquinoline and related structures.[12]
pKa The isoquinoline nitrogen is weakly basic (pKa of protonated isoquinoline is 5.14).[12]The acetyl group is a weak electron-withdrawing group and is expected to have a minor effect on the basicity of the nitrogen.

Analytical Workflow for Comprehensive Characterization

The following diagram illustrates a logical workflow for the complete analytical characterization of this compound, from initial purity assessment to definitive structural confirmation.

Analytical Workflow Figure 1. Comprehensive Analytical Workflow cluster_0 Purity and Quantification cluster_1 Structural Elucidation cluster_2 Functional Group & Electronic Properties HPLC RP-HPLC (Purity & Assay) NMR NMR Spectroscopy (¹H, ¹³C, 2D) HPLC->NMR GCMS_quant GC-MS (Residual Solvents & Impurities) MS Mass Spectrometry (Molecular Weight & Fragmentation) NMR->MS FTIR FT-IR Spectroscopy (Functional Groups) MS->FTIR UVVis UV-Vis Spectroscopy (Electronic Transitions) FTIR->UVVis Sample This compound (Bulk Substance or Reaction Mixture) Sample->HPLC Sample->GCMS_quant

Caption: A logical progression for the analysis of this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Assay

Rationale: RP-HPLC is the cornerstone for assessing the purity and quantifying the content of this compound in a sample. The polarity of the molecule makes it well-suited for retention and separation on a C18 stationary phase. A gradient elution is proposed to ensure the timely elution of the main analyte while also separating potential impurities with a wider range of polarities. The method's validation should be performed in accordance with ICH Q2(R2) guidelines.[1][4][5][6][8]

Chromatographic Conditions
ParameterRecommended SettingJustification
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides good retention and resolution for aromatic compounds. The 5 µm particle size offers a balance between efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier improves peak shape for the basic isoquinoline nitrogen and provides protons for positive ion mode mass spectrometry if coupled to an MS detector.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency and low viscosity.
Gradient Program 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% BA shallow initial gradient allows for the separation of polar impurities, followed by a steeper gradient to elute the main compound and any less polar impurities in a reasonable time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection UV at 254 nm and 318 nmIsoquinoline and its derivatives exhibit strong UV absorbance.[13] Monitoring at multiple wavelengths can aid in the detection of impurities with different chromophores.
Protocol: Purity Determination and Assay
  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 100 µg/mL.

  • Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard using the same diluent.

  • System Suitability: Before sample analysis, perform at least five replicate injections of the standard solution. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plate count is ≥ 2000, in accordance with USP <621> guidelines.[2][3][7][9][10]

  • Analysis: Inject the blank (diluent), standard, and sample solutions.

  • Purity Calculation: Determine the area percent of the main peak relative to the total area of all peaks in the chromatogram (excluding the solvent front).

  • Assay Calculation: Quantify the amount of this compound in the sample by comparing its peak area to that of the reference standard.

Expected Results
ParameterExpected Value
Retention Time Approximately 15-20 minutes (dependent on the specific system)
Purity (Area %) > 99.0% for a pure substance
Assay (% w/w) 98.0% - 102.0%

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

Rationale: GC-MS is a powerful technique for identifying volatile and semi-volatile impurities, such as residual solvents from synthesis. For this compound, which is expected to have sufficient volatility and thermal stability, GC-MS also provides valuable structural information through its characteristic fragmentation pattern upon electron ionization.

GC-MS Conditions
ParameterRecommended SettingJustification
GC Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)A low-polarity column is suitable for a wide range of analytes.
Carrier Gas Helium at a constant flow of 1.2 mL/minAn inert carrier gas.
Inlet Temperature 280 °CEnsures complete volatilization of the analyte.
Oven Program 50 °C (hold 2 min), then ramp at 10 °C/min to 300 °C (hold 5 min)A standard temperature program for screening a range of volatile and semi-volatile compounds.
MS Ion Source Electron Ionization (EI) at 70 eVStandard ionization energy for generating reproducible fragmentation patterns.
MS Quadrupole Temp 150 °CA typical quadrupole temperature.
Mass Range m/z 40-400Covers the molecular ion and expected fragment ions.
Protocol: Analysis of this compound
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Injection: Inject 1 µL of the sample solution into the GC-MS system.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Analyze the mass spectrum of this peak to confirm the molecular weight and study the fragmentation pattern.

    • Screen for other peaks in the chromatogram and identify them by comparing their mass spectra to a library (e.g., NIST).

Expected Mass Spectrum and Fragmentation

The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺˙) at m/z 171. Key fragmentation pathways for aromatic ketones often involve cleavage of the bond alpha to the carbonyl group.

  • Molecular Ion (M⁺˙): m/z 171

  • [M-CH₃]⁺: m/z 156 (loss of the methyl group)

  • [M-CO]⁺˙: m/z 143 (loss of carbon monoxide)

  • Isoquinolinyl cation: m/z 128

IonExpected m/zRelative Abundance
[C₁₁H₉NO]⁺˙ (M⁺˙) 171High
[C₁₀H₆NO]⁺ 156Moderate
[C₁₀H₉N]⁺˙ 143Moderate
[C₉H₇N]⁺ 128High

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

Rationale: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. ¹H NMR provides information about the number and environment of protons, while ¹³C NMR identifies the carbon skeleton. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish connectivity between atoms.

NMR Parameters
ParameterRecommended Setting
Spectrometer 400 MHz or higher
Solvent CDCl₃ or DMSO-d₆
Reference Tetramethylsilane (TMS) at 0.00 ppm
Temperature 25 °C
Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra using standard pulse programs.

  • Data Processing and Interpretation: Process the spectra (Fourier transform, phasing, and baseline correction) and interpret the chemical shifts, coupling constants, and correlations to assign all proton and carbon signals.

Predicted ¹H and ¹³C NMR Chemical Shifts

The chemical shifts are predicted based on the known spectra of isoquinoline and the electronic effects of the acetyl group.

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.5 - 9.2m2HProtons on the isoquinoline ring adjacent to nitrogen
~ 7.5 - 8.2m4HOther aromatic protons on the isoquinoline ring
~ 2.7s3H-COCH₃

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~ 200C=O
~ 120 - 155Aromatic carbons of the isoquinoline ring
~ 26-COCH₃

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Rationale: FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. For this compound, the key characteristic absorptions will be from the carbonyl group of the ketone and the aromatic C-H and C=C/C=N bonds of the isoquinoline ring system.

Protocol: FT-IR Analysis
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Interpretation: Identify the characteristic absorption bands corresponding to the functional groups.

Expected Characteristic Absorption Bands
Wavenumber (cm⁻¹)VibrationFunctional Group
~ 3100-3000C-H stretchAromatic
~ 1680-1700C=O stretchAromatic Ketone
~ 1600-1450C=C and C=N stretchAromatic Ring
~ 1360C-H bend-CH₃
~ 900-675C-H out-of-plane bendAromatic

UV-Vis Spectroscopy

Rationale: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended π-system of the isoquinoline ring will result in characteristic UV absorption maxima.

Protocol: UV-Vis Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a UV-transparent solvent such as methanol or ethanol.

  • Data Acquisition: Scan the absorbance of the solution from 200 to 400 nm.

  • Interpretation: Identify the wavelengths of maximum absorbance (λ_max).

Expected UV-Vis Absorption Maxima

Isoquinoline itself has absorption maxima around 217, 266, and 317 nm.[14][15] The acetyl group may cause a slight shift in these absorptions.

SolventExpected λ_max (nm)
Methanol~220, ~270, ~320

Workflow for Method Validation

The analytical methods, particularly the RP-HPLC method for purity and assay, must be validated according to ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.[1][4][5][6][8]

Method_Validation_Workflow Figure 2. HPLC Method Validation Workflow (ICH Q2(R2)) Specificity Specificity (Discrimination from impurities/degradants) Linearity Linearity (Correlation of response to concentration) Specificity->Linearity Range Range (Upper and lower concentration limits) Linearity->Range Accuracy Accuracy (Closeness to true value) Range->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision LOD Detection Limit (LOD) (Lowest detectable concentration) Precision->LOD LOQ Quantitation Limit (LOQ) (Lowest quantifiable concentration) LOD->LOQ Robustness Robustness (Effect of small method variations) LOQ->Robustness

Caption: Key parameters for HPLC method validation as per ICH Q2(R2) guidelines.

Conclusion

The comprehensive analytical characterization of this compound requires a multi-faceted approach. The protocols detailed in this guide provide a robust framework for establishing the identity, purity, and quality of this important molecule. By combining chromatographic and spectroscopic techniques, researchers and drug developers can ensure the integrity of their materials and generate reliable data for regulatory submissions and further research. The causality behind the selection of specific methods and parameters is rooted in the physicochemical properties of the analyte and the stringent requirements of the pharmaceutical industry for data quality and robustness.

References

Application Note: Leveraging 1-(Isoquinolin-8-YL)ethanone for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Kinase Inhibition

The isoquinoline nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of kinase inhibitors.[1][2] Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[3] Consequently, the development of small molecule inhibitors targeting specific kinases is a major focus of modern drug discovery. The isoquinoline framework provides a versatile template for the design of such inhibitors, offering multiple points for chemical modification to achieve desired potency and selectivity.[4][5]

This application note details the utility of a specific, readily available building block, 1-(Isoquinolin-8-YL)ethanone , in the synthesis of a promising class of kinase inhibitors: pyrazolo[3,4-g]isoquinolines. We will provide a detailed synthetic protocol, explore the underlying reaction mechanisms, present comparative biological data, and visualize the relevant signaling pathways to offer a comprehensive guide for researchers in this field.

The Strategic Advantage of this compound

This compound is a particularly attractive starting material for the synthesis of fused heterocyclic kinase inhibitors. The acetyl group at the 8-position serves as a versatile chemical handle, allowing for a variety of transformations to construct adjacent ring systems. This strategic positioning enables the creation of rigid, planar structures that can effectively interact with the ATP-binding pocket of various kinases.

Synthetic Pathway to Pyrazolo[3,4-g]isoquinoline Kinase Inhibitors

The following section outlines a robust and efficient synthetic route to generate a library of pyrazolo[3,4-g]isoquinoline derivatives, potent inhibitors of several kinases, including Haspin, a key regulator of mitosis.[3] This proposed pathway is an adaptation of established methodologies for the synthesis of fused pyrazoles from aryl ketones.[6][7]

Workflow for the Synthesis of Pyrazolo[3,4-g]isoquinolines

G cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Diversification (Optional) A This compound B 3-(Dimethylamino)-1-(isoquinolin-8-yl)prop-2-en-1-one A->B POCl3, DMF C Pyrazolo[3,4-g]isoquinoline core B->C Hydrazine hydrate (or substituted hydrazines), Ethanol, Reflux D Library of Kinase Inhibitors C->D e.g., Suzuki Coupling, Buchwald-Hartwig Amination

Caption: Synthetic workflow from this compound to a library of pyrazolo[3,4-g]isoquinoline kinase inhibitors.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-(Dimethylamino)-1-(isoquinolin-8-yl)prop-2-en-1-one (Intermediate B)

This protocol describes the Vilsmeier-Haack reaction to form the key enaminone intermediate.

Materials:

  • This compound (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.5 eq)

  • N,N-Dimethylformamide (DMF) (5.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of N,N-Dimethylformamide in anhydrous dichloromethane at 0 °C, slowly add phosphorus oxychloride. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of this compound in anhydrous dichloromethane to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 3-(Dimethylamino)-1-(isoquinolin-8-yl)prop-2-en-1-one as a solid.

Mechanistic Insight: The Vilsmeier reagent, an electrophilic iminium salt, reacts with the enol or enolate of the starting ketone. Subsequent elimination of water and deprotonation yields the enaminone product.

Protocol 2: Synthesis of the Pyrazolo[3,4-g]isoquinoline Core (Compound C)

This protocol outlines the cyclocondensation reaction to form the fused pyrazole ring system.

Materials:

  • 3-(Dimethylamino)-1-(isoquinolin-8-yl)prop-2-en-1-one (1.0 eq)

  • Hydrazine hydrate (or a substituted hydrazine, e.g., methylhydrazine) (1.2 eq)

  • Ethanol

  • Acetic acid (catalytic amount)

Procedure:

  • To a solution of 3-(Dimethylamino)-1-(isoquinolin-8-yl)prop-2-en-1-one in ethanol, add hydrazine hydrate and a catalytic amount of acetic acid.

  • Heat the reaction mixture to reflux for 8-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to yield the desired pyrazolo[3,4-g]isoquinoline.

Mechanistic Insight: The reaction proceeds via a nucleophilic attack of the hydrazine on the enaminone, followed by an intramolecular cyclization and subsequent elimination of dimethylamine and water to form the aromatic pyrazole ring.

Biological Activity and Data Presentation

The synthesized pyrazolo[3,4-g]isoquinoline derivatives have been shown to be potent inhibitors of several kinases implicated in cancer progression. The following table summarizes the inhibitory activity (IC₅₀ values) of a selection of these compounds against a panel of kinases.[3]

CompoundHaspin IC₅₀ (nM)CLK1 IC₅₀ (nM)DYRK1A IC₅₀ (nM)CDK9 IC₅₀ (nM)
1a' HNO₂>1000>1000>1000>1000
1b CH₃NO₂57>1000>1000>1000
1c C₂H₅NO₂66>1000>1000>1000
2a HNH₂225>1000430>1000
2b CH₃NH₂121>1000418>1000
2c C₂H₅NH₂62>1000248>1000
3a HCH₃167101>1000>1000

Data adapted from Giraud, F. et al., Molecules, 2017.[3]

Relevant Kinase Signaling Pathways

Understanding the cellular context in which these inhibitors function is crucial for their development as therapeutic agents. Below are simplified representations of the signaling pathways for some of the key kinase targets.

Haspin Kinase and Mitotic Progression

Haspin kinase is a key regulator of mitosis.[8][9] Its primary known substrate is histone H3, which it phosphorylates at threonine 3 (H3T3ph).[10] This phosphorylation event is crucial for the proper localization of the chromosomal passenger complex (CPC), which includes Aurora B kinase, to the centromeres, ensuring accurate chromosome segregation.[11] Inhibition of Haspin leads to mitotic defects and can be a therapeutic strategy in rapidly dividing cancer cells.[12]

G Haspin Haspin Kinase H3T3ph Histone H3 Phosphorylation (T3) Haspin->H3T3ph CPC Chromosomal Passenger Complex (CPC) Recruitment H3T3ph->CPC Mitosis Proper Chromosome Segregation CPC->Mitosis Inhibitor Pyrazolo[3,4-g]isoquinoline Inhibitor Inhibitor->Haspin

Caption: Simplified Haspin kinase signaling pathway in mitosis.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a major component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][13] It is activated by various stress stimuli and plays a critical role in regulating apoptosis, inflammation, and cellular proliferation.[4][14]

G Stress Stress Stimuli (e.g., Cytokines, UV) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K MAP2K MAP2K (MKK4, MKK7) MAP3K->MAP2K JNK JNK MAP2K->JNK AP1 AP-1 (c-Jun/c-Fos) JNK->AP1 Response Apoptosis, Inflammation, Proliferation AP1->Response Inhibitor Isoquinolone Inhibitor Inhibitor->JNK

Caption: Overview of the JNK signaling pathway.

MYLK4 and its Link to EGFR Signaling

Myosin light chain kinase 4 (MYLK4) is a serine/threonine kinase that has been implicated in tumor progression.[5][15] Recent studies have shown that MYLK4 can interact with and activate the epidermal growth factor receptor (EGFR) signaling pathway, promoting cell growth and metastasis in certain cancers like osteosarcoma.[5][16]

G MYLK4 MYLK4 EGFR EGFR Activation MYLK4->EGFR Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) EGFR->Downstream Response Cell Proliferation & Metastasis Downstream->Response Inhibitor Isoellipticine-based Inhibitor Inhibitor->MYLK4

Caption: MYLK4's role in activating the EGFR signaling pathway.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of potent kinase inhibitors. The protocols and data presented herein demonstrate a clear and adaptable strategy for the generation of pyrazolo[3,4-g]isoquinolines with significant activity against key cancer-related kinases. By leveraging the inherent reactivity of the acetyl group, researchers can efficiently access a diverse range of fused heterocyclic compounds for further optimization and drug development. The insights into the relevant signaling pathways provide a solid foundation for understanding the mechanism of action of these inhibitors and for designing future studies.

References

The Isoquinoline-8-yl Ketone Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Appeal of the Isoquinoline Core

The isoquinoline framework, a bicyclic aromatic heterocycle, represents a cornerstone in the architecture of medicinally active compounds.[1][2] Its rigid structure, coupled with the ability to present substituents in a defined three-dimensional space, has made it an "inextricable template for drug discovery."[1] From naturally occurring alkaloids with potent biological activities to synthetically derived kinase inhibitors, the isoquinoline scaffold continues to be a focal point for researchers in drug development.[3][4] This application note delves into the medicinal chemistry applications of a specific, yet versatile, derivative: 1-(Isoquinolin-8-YL)ethanone. While direct literature on this precise molecule is emerging, its structural motifs are present in numerous patented and researched compounds, highlighting its potential as a key building block for novel therapeutics. We will explore its role as a synthetic intermediate, particularly in the generation of kinase inhibitors and other targeted therapies, and provide detailed protocols for its derivatization and biological evaluation.

Strategic Importance of the 8-Acetylisoquinoline Moiety

The this compound structure is of particular interest due to the strategic placement of the acetyl group at the C8-position. This positioning allows for a multitude of chemical transformations, making it a versatile starting point for library synthesis. The ketone functionality can be readily transformed into a variety of other functional groups, serving as a handle for the introduction of diverse side chains. Furthermore, the isoquinoline nitrogen can be quaternized or functionalized, and the aromatic rings can undergo further substitution, allowing for a systematic exploration of the chemical space around this scaffold.

Application Focus: Kinase Inhibitors

A significant body of research points to the utility of the isoquinoline scaffold in the design of kinase inhibitors.[5][6][7][8][9] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[10] The isoquinoline core can effectively mimic the adenine region of ATP, the natural substrate for kinases, and by appending various substituents, medicinal chemists can achieve high potency and selectivity for specific kinase targets.

Targeting the PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Mutations and amplifications in PI3K are among the most common oncogenic events. Several patents describe substituted isoquinolin-1(2H)-ones as potent modulators of PI3K activity.[5][11] The 8-acetyl group of this compound can serve as a synthetic precursor to such structures.

Synthetic Protocols and Methodologies

Protocol 1: General Synthesis of this compound

While various methods for the synthesis of the isoquinoline core exist, such as the Bischler-Napieralski and Pictet-Spengler reactions, a common route to this compound would involve the construction of a suitably substituted isoquinoline precursor followed by acylation.[2][12] A plausible modern approach could involve a palladium-catalyzed C-H activation/annulation strategy.[13]

Diagram: Proposed Synthetic Workflow

G cluster_synthesis Synthesis of this compound Starting_Material Substituted Benzene Derivative Intermediate_1 N-Methoxybenzamide Starting_Material->Intermediate_1 Acylation Intermediate_2 Isoquinolinone Core Intermediate_1->Intermediate_2 Pd-catalyzed C-H Activation/Annulation Final_Product This compound Intermediate_2->Final_Product Functional Group Interconversion

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Procedure (Hypothetical, based on related syntheses):

  • Preparation of the N-methoxybenzamide precursor: To a solution of a suitable 2-substituted benzoic acid in an appropriate solvent (e.g., dichloromethane), add oxalyl chloride and a catalytic amount of DMF. Stir at room temperature until the acid is converted to the acid chloride. In a separate flask, dissolve methoxyamine hydrochloride and a base (e.g., triethylamine) in dichloromethane. Slowly add the crude acid chloride to this solution and stir until the reaction is complete (monitored by TLC). Purify the resulting N-methoxybenzamide by column chromatography.

  • Palladium-catalyzed annulation: In a sealed tube, combine the N-methoxybenzamide, a suitable alkyne or allene, a palladium catalyst (e.g., Pd(OAc)2), a ligand (if necessary), and a base (e.g., K2CO3) in a high-boiling solvent (e.g., toluene). Heat the mixture at an elevated temperature until the starting material is consumed. After cooling, filter the reaction mixture and purify the crude product by column chromatography to obtain the isoquinolinone core.

  • Functional group interconversion to the ethanone: The isoquinolinone can be converted to the target this compound through a series of standard organic transformations. This may involve reduction of the lactam, followed by oxidation and subsequent introduction of the acetyl group via a Friedel-Crafts acylation or a metal-catalyzed cross-coupling reaction.

Protocol 2: Derivatization of this compound for Kinase Inhibitor Synthesis

The ketone moiety of this compound is a versatile handle for introducing diversity. One common strategy is the construction of a heterocyclic ring fused to the isoquinoline core, a motif found in many kinase inhibitors.

Diagram: Derivatization Strategy

G cluster_derivatization Derivatization of this compound Starting_Ketone This compound Intermediate_Alpha_Halo α-Halogenated Ketone Starting_Ketone->Intermediate_Alpha_Halo Halogenation Final_Heterocycle Fused Heterocyclic Isoquinoline (e.g., Imidazo[4,5-h]isoquinoline) Intermediate_Alpha_Halo->Final_Heterocycle Condensation with a Dinucleophile

Caption: A representative strategy for the derivatization of this compound.

Step-by-Step Procedure (Example: Synthesis of an Imidazo[4,5-h]isoquinoline):

  • α-Bromination: Dissolve this compound in a suitable solvent such as acetic acid or chloroform. Add a brominating agent (e.g., N-bromosuccinimide or bromine) and stir at room temperature. Monitor the reaction by TLC. Upon completion, quench the reaction and extract the product.

  • Condensation and Cyclization: To the crude α-bromo ketone, add a 1,2-diamine (e.g., a substituted aniline diamine) and a base in a solvent like ethanol. Reflux the mixture until the reaction is complete. The reaction proceeds via an initial SN2 displacement of the bromide followed by intramolecular cyclization and subsequent aromatization to yield the imidazo[4,5-h]isoquinoline core.

  • Further Functionalization: The resulting fused heterocycle can be further modified, for instance, through Suzuki or Buchwald-Hartwig cross-coupling reactions to introduce additional diversity at various positions of the isoquinoline or the fused imidazole ring.[14]

Biological Evaluation Protocols

Protocol 3: In Vitro Kinase Inhibition Assay

To assess the potential of the synthesized isoquinoline derivatives as kinase inhibitors, a variety of in vitro assays can be employed. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Diagram: Kinase Inhibition Assay Workflow

G cluster_assay In Vitro Kinase Assay Step_1 Prepare Kinase Reaction: Kinase, Substrate, ATP, and Test Compound Step_2 Incubate at 37°C Step_1->Step_2 Step_3 Add Kinase-Glo® Reagent Step_2->Step_3 Step_4 Measure Luminescence Step_3->Step_4

Caption: A simplified workflow for an in vitro kinase inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a serial dilution of the compound to determine the IC50 value.

  • Kinase Reaction: In a 96-well plate, add the kinase, its specific substrate, and ATP in a suitable kinase buffer. Add the test compound at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Add a kinase detection reagent (e.g., Kinase-Glo®) that measures the amount of remaining ATP. The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 4: Cell-Based Proliferation Assay

To evaluate the anti-proliferative effects of the synthesized compounds on cancer cell lines, a cell viability assay such as the MTT or CellTiter-Glo® assay can be performed.

Step-by-Step Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

  • Viability Assessment: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence, which is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Quantitative Data Summary

Compound ClassTarget KinaseIC50 (nM)Reference
1H-pyrrolo[3,2-g]isoquinolinesHaspin23.6[7]
Pyrazolo[3,4-g]isoquinolinesHaspin57[10]
PhenylaminoimidazoisoquinolinesLck<100[8]
1(2H)-isoquinolinone derivativesHPK110.4[9]

Conclusion and Future Directions

This compound represents a valuable, albeit under-explored, starting material for the synthesis of novel, biologically active molecules. The isoquinoline scaffold is a proven pharmacophore, particularly in the realm of kinase inhibition.[1][12] The strategic placement of the acetyl group at the 8-position provides a versatile handle for the construction of diverse chemical libraries. The protocols outlined in this application note provide a roadmap for researchers to synthesize and evaluate derivatives of this compound. Future work should focus on the systematic exploration of the chemical space around this scaffold to identify potent and selective inhibitors of various disease-relevant targets, thereby unlocking the full therapeutic potential of this privileged motif.

References

Application Notes and Protocols: 1-(Isoquinolin-8-YL)ethanone as a Bidentate Ligand for Novel Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Isoquinoline Scaffold

The isoquinoline nucleus is a "privileged scaffold" in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its rigid, planar structure and the presence of a nitrogen heteroatom make it an exceptional building block for designing molecules with specific biological activities or photophysical properties. Derivatives of isoquinoline have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antineurodegenerative effects.[3]

This guide focuses on 1-(Isoquinolin-8-YL)ethanone , a derivative that holds significant potential as a bidentate ligand for the synthesis of novel metal complexes. The strategic placement of the isoquinoline nitrogen (a Lewis base) and the carbonyl oxygen of the ethanone group creates a classic N,O-donor chelation site. This arrangement allows for the formation of stable five-membered rings with a variety of metal ions.

While the coordination chemistry of the closely related 8-hydroxyquinoline (Oxine) is extensively documented, this compound offers a unique electronic and steric profile. The acetyl group's carbonyl oxygen is a softer donor than the phenoxide oxygen in Oxine, which can influence the stability, redox potential, and subsequent reactivity of the resulting metal complexes. These unique properties make them attractive candidates for applications in catalysis, bioinorganic chemistry, and materials science.

This document provides a comprehensive guide for researchers, covering the synthesis of the ligand, general protocols for metal complex formation, detailed characterization techniques, and a discussion of potential applications.

Synthesis of the Ligand: this compound

The synthesis of this compound can be approached via several synthetic routes. One of the most direct methods is the Friedel-Crafts acylation of isoquinoline. This reaction involves the electrophilic substitution of an acyl group onto the aromatic ring. It is important to note that the acylation of isoquinoline can lead to a mixture of isomers, with substitution occurring at the C5 and C8 positions. The desired 8-substituted product must then be isolated via chromatographic methods.

The protocol below describes a representative procedure for this synthesis.

Protocol: Friedel-Crafts Acylation of Isoquinoline

This protocol outlines the synthesis of this compound from isoquinoline and acetyl chloride using aluminum chloride as a Lewis acid catalyst.[4]

Materials:

  • Isoquinoline

  • Acetyl chloride (AcCl)

  • Anhydrous Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane (or petroleum ether) for chromatography

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous AlCl₃ (2.2 equivalents) in anhydrous DCM under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.

  • Formation of Acylium Ion: Slowly add acetyl chloride (1.2 equivalents) dropwise to the cooled suspension while stirring. Allow the mixture to stir for 30 minutes at 0 °C. This step generates the electrophilic acylium ion.

  • Addition of Isoquinoline: Dissolve isoquinoline (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice containing concentrated HCl. This will hydrolyze the aluminum complexes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine. The acidic wash removes unreacted isoquinoline, while the bicarbonate wash neutralizes any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product (a mixture of isomers) by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent to isolate the this compound isomer.

Synthesis Workflow

G cluster_reagents Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification Isoquinoline Isoquinoline Mix 1. Mix AlCl₃ and AcCl in DCM at 0°C Isoquinoline->Mix AcCl Acetyl Chloride (AcCl) AcCl->Mix AlCl3 Aluminum Chloride (AlCl₃) AlCl3->Mix DCM DCM (Solvent) DCM->Mix AddIso 2. Add Isoquinoline solution dropwise Mix->AddIso Stir 3. Stir at room temp for 12-24h AddIso->Stir Quench 4. Quench with Ice/HCl Stir->Quench Extract 5. Extract with DCM Quench->Extract Wash 6. Wash with Acid, Base, Brine Extract->Wash Dry 7. Dry and Concentrate Wash->Dry Purify 8. Column Chromatography Dry->Purify Product Pure this compound Purify->Product

Caption: Workflow for the synthesis of this compound.

General Protocol for Metal Complex Synthesis

The chelation of this compound with metal salts is typically performed in a suitable solvent, often with gentle heating to ensure complete reaction. The stoichiometry is crucial; a 2:1 ligand-to-metal molar ratio is common for divalent metal ions, leading to complexes with the general formula [M(L)₂X₂] or [M(L)₂]X₂, depending on the counter-ion (X) and coordination preference of the metal (M).

Protocol: Synthesis of a Divalent Metal Complex

This protocol is a general method adaptable for various divalent transition metals like Cu(II), Ni(II), Co(II), and Zn(II).[5]

Materials:

  • This compound (Ligand, L)

  • Metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂)

  • Ethanol or Methanol

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), if solubility is an issue

Procedure:

  • Ligand Solution: Dissolve this compound (2.0 equivalents) in a suitable volume of ethanol (e.g., 20 mL) in a round-bottom flask. If solubility is low, a small amount of DMF can be added. Heat the solution gently (50-60 °C) with stirring to ensure complete dissolution.

  • Metal Salt Solution: In a separate beaker, dissolve the metal(II) salt (1.0 equivalent) in a minimal amount of the same solvent.

  • Complexation: Add the metal salt solution dropwise to the warm, stirring ligand solution.

  • Precipitation: Upon addition, a colored precipitate often forms immediately or after a short period. The color will be characteristic of the metal complex.

  • Reaction Completion: Continue stirring the mixture at a gentle reflux (e.g., 60-70 °C) for 2-4 hours to ensure the reaction goes to completion.

  • Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath to maximize precipitation. Collect the solid complex by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.

  • Drying: Dry the purified metal complex in a vacuum oven at a moderate temperature (e.g., 50-60 °C).

Tabulated Reaction Data
Metal IonTypical SaltLigand:Metal RatioSolventExpected Product Color
Cu(II)CuCl₂·2H₂O2:1EthanolGreen / Blue
Ni(II)NiCl₂·6H₂O2:1Ethanol/MethanolGreen
Co(II)CoCl₂·6H₂O2:1MethanolPink / Blue / Violet
Zn(II)ZnCl₂2:1EthanolWhite / Pale Yellow

General Complexation Scheme

Caption: General reaction scheme for the synthesis of M(II) complexes.

Physicochemical Characterization

Thorough characterization is essential to confirm the structure, stoichiometry, and purity of both the ligand and its metal complexes. A combination of spectroscopic and analytical techniques should be employed.

Key Characterization Techniques
  • FTIR Spectroscopy: Crucial for confirming coordination. Compare the spectrum of the free ligand with that of the complex.

    • Causality: The C=O stretching frequency (typically ~1680 cm⁻¹) of the ethanone group in the free ligand will shift to a lower wavenumber (e.g., by 15-40 cm⁻¹) upon coordination to the metal ion. This is due to the donation of electron density from the carbonyl oxygen to the metal, weakening the C=O bond.

    • Look for the appearance of new, low-frequency bands (typically < 600 cm⁻¹) corresponding to M-N and M-O stretching vibrations, which are direct evidence of chelation.[6]

  • UV-Visible Spectroscopy: Provides information on the electronic transitions and can help infer the geometry of the complex.

    • Causality: The π→π* and n→π* transitions of the isoquinoline ring in the ligand will shift upon complexation. For d-block metals (Cu, Ni, Co), new, weak absorption bands may appear in the visible region (400-800 nm). These correspond to d-d electronic transitions, the energies of which are indicative of the coordination geometry (e.g., octahedral vs. tetrahedral).[7]

  • ¹H and ¹³C NMR Spectroscopy: Used to characterize the ligand and its diamagnetic complexes (e.g., Zn(II)).

    • Causality: Protons and carbons on the isoquinoline ring, especially those close to the nitrogen atom (H1, H7) and the acetyl group, will experience a downfield shift upon coordination due to the deshielding effect of the metal ion. This confirms the coordination sites.

  • Elemental Analysis (CHN): Determines the percentage composition of Carbon, Hydrogen, and Nitrogen. The experimental values should match the calculated values for the proposed formula of the complex, confirming its stoichiometry (e.g., M:L ratio of 1:2).[8]

  • Mass Spectrometry (ESI-MS): Confirms the molecular weight of the ligand and provides the mass-to-charge ratio of the complex, further verifying its composition.

  • Molar Conductivity Measurements: Determines if the complex is an electrolyte in solution.

    • Causality: By dissolving the complex in a solvent like DMF or DMSO and measuring its conductivity, one can determine if the counter-ions are coordinated to the metal or are free in solution. Low conductivity values suggest a non-electrolytic nature, meaning anions are likely part of the inner coordination sphere.[5][9]

  • Magnetic Susceptibility: Measures the magnetic moment of the complex, which is used to determine the number of unpaired electrons and infer the coordination geometry, particularly for paramagnetic ions like Co(II), Ni(II), and Cu(II).[7]

Characterization Workflow Diagram

G cluster_primary Primary Structural Confirmation cluster_secondary Composition & Purity cluster_tertiary Coordination Geometry & Properties Start Synthesized Product (Ligand or Complex) FTIR FTIR Spectroscopy Start->FTIR Confirm Coordination NMR ¹H & ¹³C NMR (for Ligand & Diamagnetic Complexes) Start->NMR Confirm Structure MS Mass Spectrometry Start->MS Confirm M.Wt. EA Elemental Analysis (CHN) FTIR->EA NMR->EA MS->EA Verify Formula TLC TLC / HPLC EA->TLC Assess Purity UVVis UV-Vis Spectroscopy TLC->UVVis Elucidate Geometry MagSus Magnetic Susceptibility UVVis->MagSus MolarCond Molar Conductivity MagSus->MolarCond Determine Electronic Properties Conclusion Structure & Properties Confirmed MolarCond->Conclusion

Caption: Systematic workflow for the characterization of metal complexes.

Potential Applications and Future Research

The true value of synthesizing new metal complexes lies in their potential applications. Based on the extensive research into related isoquinoline and 8-hydroxyquinoline complexes, several key areas are ripe for investigation.

Drug Development and Medicinal Chemistry
  • Anticancer Agents: Many quinoline-based compounds and their metal complexes exhibit potent anticancer activity by mechanisms such as DNA intercalation, enzyme inhibition (e.g., topoisomerase), or induction of apoptosis.[3] The novel complexes of this compound should be screened against various cancer cell lines.

  • Antimicrobial and Antifungal Activity: The chelation of metal ions often enhances the biological activity of a ligand.[2] This is attributed to Tweedie's chelation theory, which suggests that complexation increases the lipophilicity of the molecule, facilitating its transport across microbial cell membranes. The synthesized complexes should be tested against a panel of pathogenic bacteria and fungi.

Materials Science
  • Organic Light-Emitting Diodes (OLEDs): Metal complexes of 8-hydroxyquinoline, most famously Alq₃, are cornerstone materials in OLED technology due to their high thermal stability and electroluminescence.[2] The complexes derived from this compound could possess unique photophysical properties, such as different emission wavelengths or improved quantum efficiencies, making them candidates for new emissive or electron-transporting layers.

  • Chemosensors: The isoquinoline moiety can exhibit changes in its fluorescence upon binding to specific metal ions. This property can be exploited to develop selective and sensitive fluorescent chemosensors for detecting environmentally or biologically important ions.[2]

Catalysis

Transition metal complexes are widely used as catalysts in organic synthesis. The N,O-chelate structure can stabilize various oxidation states of the metal center, making these complexes suitable for catalyzing reactions such as oxidations, reductions, and cross-coupling reactions. The catalytic potential of these new complexes remains a promising and unexplored field of research.

References

Application Notes and Protocols for the Development of Novel Derivatives from 1-(Isoquinolin-8-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2][3] 1-(Isoquinolin-8-yl)ethanone presents a versatile starting material for the generation of diverse chemical libraries, offering two primary points for chemical modification: the reactive ketone moiety and the isoquinoline ring system. These detailed application notes provide a strategic guide and validated protocols for the synthesis of novel derivatives of this compound. The methodologies described herein are designed for researchers, scientists, and drug development professionals, with a focus on explaining the rationale behind experimental choices and ensuring reproducible outcomes.

Introduction: The Strategic Value of the Isoquinoline Core

Isoquinoline and its derivatives have demonstrated a remarkable range of therapeutic applications, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties.[2][4] The inherent biological relevance of this scaffold makes it a focal point for the development of new chemical entities. This compound is a particularly attractive starting point due to the synthetic versatility of the acetyl group, which can be readily transformed into a wide array of functional groups and extended carbon skeletons. Furthermore, the isoquinoline ring itself can be functionalized, opening up a second vector for chemical diversification. This guide will explore key transformations at both of these reactive sites.

PART 1: Derivatization via the Acetyl Group

The ketone functionality of this compound is a gateway to a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. We will focus on three high-impact transformations: the Aldol condensation for the synthesis of α,β-unsaturated ketones (chalcones), the Mannich reaction to introduce aminomethyl groups, and the reduction of the ketone to an alcohol, which can be a precursor for further derivatization.

Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation, a type of Aldol condensation, involves the reaction of an acetophenone with an aromatic aldehyde in the presence of a base to yield a chalcone.[5][6] Chalcones are a class of compounds known for their diverse biological activities.[7]

Causality of Experimental Choices:

  • Base Catalyst: A strong base, such as potassium hydroxide or sodium hydroxide, is used to deprotonate the α-carbon of the acetophenone, generating a nucleophilic enolate.[5]

  • Solvent: Ethanol is a common solvent as it can dissolve both the reactants and the base, and its protic nature facilitates the proton exchange steps in the mechanism.

  • Temperature: The reaction is often performed at room temperature to minimize side reactions, although gentle heating can be used to increase the reaction rate.[8]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and a substituted aromatic aldehyde (1.1 eq.) in ethanol.

  • Addition of Base: While stirring, slowly add an aqueous solution of potassium hydroxide (2.0 eq.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone derivative.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

Visualization of the Workflow:

chalcone_synthesis start This compound + Aromatic Aldehyde reagents Ethanol, KOH (aq) start->reagents Dissolve reaction Claisen-Schmidt Condensation reagents->reaction Catalyze workup Acidic Work-up & Precipitation reaction->workup Quench purification Recrystallization workup->purification Isolate product Chalcone Derivative purification->product Purify

Caption: Workflow for the synthesis of chalcone derivatives.

Synthesis of Mannich Bases

The Mannich reaction is a three-component condensation of an active hydrogen compound (here, this compound), an amine, and a non-enolizable aldehyde (typically formaldehyde).[9][10] The resulting β-amino carbonyl compounds, or Mannich bases, are valuable intermediates in pharmaceutical synthesis.

Causality of Experimental Choices:

  • Iminium Ion Formation: The reaction proceeds through the formation of an electrophilic iminium ion from the amine and formaldehyde.[10]

  • Enolization: The ketone tautomerizes to its enol form, which then acts as a nucleophile.[9]

  • Solvent: A protic solvent like ethanol is often used to facilitate the formation of the iminium ion.

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq.) in ethanol, add a secondary amine (1.1 eq.) and aqueous formaldehyde (1.1 eq.).

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.

  • Work-up: After completion, the reaction mixture is typically worked up by extraction with an organic solvent. The product can be isolated as a free base or as a hydrochloride salt.

  • Purification: The crude product is purified by column chromatography or recrystallization.

Visualization of the Logical Relationship:

mannich_reaction cluster_reactants Reactants ketone This compound enol Enol Formation ketone->enol amine Secondary Amine iminium Iminium Ion Formation amine->iminium aldehyde Formaldehyde aldehyde->iminium product Mannich Base iminium->product enol->product

Caption: Key steps in the Mannich reaction.

PART 2: Derivatization of the Isoquinoline Ring

Functionalization of the isoquinoline core can be achieved through modern cross-coupling reactions. This section will detail the synthesis of a key intermediate, 8-acetyl-1-chloroisoquinoline, followed by its use in Suzuki and Buchwald-Hartwig cross-coupling reactions.

Synthesis of a Halogenated Isoquinoline Intermediate

To perform cross-coupling reactions on the isoquinoline ring, a halogen substituent is typically required. While direct halogenation can be challenging and lead to mixtures of isomers, a more controlled approach involves the conversion of a hydroxyl group to a halogen.

Experimental Protocol (Conceptual):

  • Hydroxylation: Introduction of a hydroxyl group at a specific position on the isoquinoline ring, for example, through a multi-step synthesis starting from a suitable precursor.

  • Halogenation: Conversion of the hydroxyl group to a chloro or bromo group using a standard halogenating agent (e.g., POCl₃, PBr₃).

Suzuki Cross-Coupling for C-C Bond Formation

The Suzuki coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide, and is a powerful tool for forming carbon-carbon bonds.[11]

Causality of Experimental Choices:

  • Palladium Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is a common choice.

  • Base: A base, such as potassium carbonate, is required to activate the boronic acid for transmetalation.[11]

  • Solvent System: A two-phase solvent system, such as toluene and water, is often used.

Experimental Protocol:

  • Reaction Setup: In a reaction vessel, combine the halo-isoquinoline derivative (1.0 eq.), a boronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: De-gas the mixture and place it under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent Addition: Add the solvent system (e.g., toluene/water).

  • Reaction Conditions: Heat the mixture with vigorous stirring and monitor by TLC.

  • Work-up and Purification: After completion, perform an extractive work-up and purify the product by column chromatography.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[12][13]

Causality of Experimental Choices:

  • Catalyst System: This reaction typically employs a palladium precatalyst (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., XPhos).[12]

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide, is used to deprotonate the amine.[12]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are required.

Experimental Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the halo-isoquinoline derivative (1.0 eq.), the amine (1.2 eq.), the palladium precatalyst, the phosphine ligand, and the base.

  • Solvent Addition: Add the anhydrous solvent.

  • Reaction Conditions: Heat the reaction mixture with stirring until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: After cooling, the reaction is quenched, and the product is isolated through an extractive work-up followed by purification via column chromatography.

Visualization of Cross-Coupling Strategies:

cross_coupling cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination start Halo-Isoquinoline Derivative boronic_acid Boronic Acid pd_suzuki Pd Catalyst + Base start->pd_suzuki amine Amine pd_buchwald Pd Catalyst + Ligand + Base start->pd_buchwald boronic_acid->pd_suzuki product_suzuki Aryl/Alkyl-Isoquinoline pd_suzuki->product_suzuki amine->pd_buchwald product_buchwald Amino-Isoquinoline pd_buchwald->product_buchwald

References

Application Notes & Protocols: N-Acylation of Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-acylation of isoquinolines is a fundamental transformation in synthetic organic and medicinal chemistry, yielding N-acylisoquinolinium salts. These intermediates are pivotal in the synthesis of a diverse array of biologically active compounds and complex molecular scaffolds. This guide provides a comprehensive overview of the principles governing the N-acylation of the isoquinoline nucleus and presents detailed, field-proven protocols for three primary methodologies: the classic Schotten-Baumann reaction with acyl halides, acylation using acid anhydrides, and coupling reactions with carboxylic acids via carbodiimide activators. Each protocol is accompanied by mechanistic insights, optimization strategies, and troubleshooting advice to empower researchers in drug discovery and chemical development.

Introduction: The Significance of N-Acylated Isoquinolines

The isoquinoline core is a privileged scaffold found in numerous natural products, particularly alkaloids like papaverine and berberine, and synthetic pharmaceuticals, including the anesthetic dimethisoquin and the antihypertensive agent quinapril.[1] The nitrogen atom at the 2-position of the isoquinoline ring possesses a lone pair of electrons, rendering it nucleophilic and basic.[2] This inherent reactivity allows for straightforward N-alkylation and N-acylation, leading to the formation of quaternary isoquinolinium salts.[2][3]

N-acylation is not merely a protection strategy; it activates the isoquinoline ring system for subsequent transformations. The resulting N-acylisoquinolinium ion is an electron-deficient species, making the heterocyclic ring susceptible to nucleophilic attack, reduction, or rearrangement, thereby providing access to a wide range of substituted dihydro- and tetrahydroisoquinolines.[4][5] Consequently, robust and versatile N-acylation procedures are critical tools for synthetic chemists.

Foundational Principles of N-Acylation

The core of the reaction involves the nucleophilic attack of the isoquinoline nitrogen on an electrophilic acyl carbon source. Isoquinoline acts as a tertiary amine nucleophile in this transformation.[2] The choice of acylating agent and reaction conditions dictates the efficiency and scope of the procedure. The three most prevalent classes of acylating agents are acyl halides, acid anhydrides, and carboxylic acids activated in situ.

Below is a workflow to guide the selection of an appropriate N-acylation protocol based on the availability and stability of the acylating agent.

G start Start: Select N-Acylation Protocol q1 Is the corresponding Acyl Halide stable and available? start->q1 q2 Is the corresponding Acid Anhydride available? q1->q2 No p1 Protocol 1: Schotten-Baumann (Acyl Halide) q1->p1  Yes p2 Protocol 2: Acid Anhydride Method q2->p2  Yes p3 Protocol 3: DCC/Carboxylic Acid Coupling q2->p3 No end_node Proceed with Synthesis p1->end_node p2->end_node p3->end_node

Caption: Decision workflow for selecting an N-acylation method.

Protocol 1: N-Acylation with Acyl Halides (Schotten-Baumann Conditions)

The Schotten-Baumann reaction, first described in the 1880s, is a classic and highly effective method for acylating amines and alcohols.[6] When applied to isoquinoline, it provides a direct route to N-acylisoquinolinium halides. The reaction is typically performed in a two-phase solvent system (e.g., dichloromethane/water) where an aqueous base neutralizes the hydrogen halide byproduct, driving the reaction to completion.[6][7]

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of isoquinoline attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion to form the N-acylisoquinolinium salt. The base in the aqueous phase serves the critical role of neutralizing the generated hydrochloric acid (HCl), which would otherwise protonate the starting isoquinoline, rendering it non-nucleophilic and halting the reaction.[8][9]

G cluster_mech Schotten-Baumann Mechanism reagents Isoquinoline + Acyl Chloride (R-COCl) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product N-Acylisoquinolinium Chloride intermediate->product Chloride Elimination byproduct HCl neutralized NaCl + H₂O byproduct->neutralized Neutralization base Aqueous Base (e.g., NaOH) base->neutralized

Caption: Mechanism of N-acylation via Schotten-Baumann reaction.

Detailed Experimental Protocol

Materials:

  • Isoquinoline derivative (1.0 eq)

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 - 1.2 eq)

  • Dichloromethane (DCM) or Diethyl Ether

  • 1 M Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, separatory funnel, magnetic stirrer

Procedure:

  • Dissolution: Dissolve the isoquinoline derivative (1.0 eq) in DCM (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Biphasic Setup: Add an equal volume of 1 M NaOH solution to the flask.

  • Acylation: Cool the vigorously stirring biphasic mixture to 0 °C using an ice bath. Add the acyl chloride (1.1 eq) dropwise via syringe over 5-10 minutes. Causality: Dropwise addition at low temperature controls the exothermic reaction and minimizes potential side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting isoquinoline.

  • Workup - Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 20 mL). Combine all organic layers.

  • Washing: Wash the combined organic layer with water (1 x 50 mL) and then with brine (1 x 50 mL). Causality: Washing removes residual base and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude N-acylisoquinolinium salt can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by silica gel chromatography if necessary.

Protocol 2: N-Acylation with Acid Anhydrides

Acid anhydrides are excellent acylating agents, often serving as a milder alternative to the more reactive acyl halides.[10] The reaction with isoquinoline typically proceeds under neat conditions or in an aprotic solvent, sometimes requiring heat. The only byproduct is a carboxylic acid, which is generally easier to remove than HCl.[11]

Detailed Experimental Protocol

Materials:

  • Isoquinoline derivative (1.0 eq)

  • Acid anhydride (e.g., acetic anhydride, benzoic anhydride) (1.5 - 2.0 eq)

  • Aprotic solvent (optional, e.g., Toluene, Acetonitrile)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the isoquinoline derivative (1.0 eq) and the acid anhydride (1.5 eq). If desired, a solvent like toluene can be added. Causality: Using the anhydride as both reagent and solvent can be effective, but adding a high-boiling aprotic solvent aids in temperature control and handling.

  • Heating: Heat the reaction mixture to 80-120 °C and stir for 2-6 hours. Monitor the reaction by TLC.

  • Quenching: After cooling to room temperature, carefully add saturated NaHCO₃ solution to quench the excess anhydride and neutralize the carboxylic acid byproduct. Safety Note: CO₂ evolution may cause frothing.

  • Extraction: Add DCM or EtOAc and transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent (2 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting N-acylisoquinolinium salt by recrystallization or column chromatography as needed. In some cases, heating isoquinoline in acetic anhydride can lead to the formation of 2-acetyl-1,2-dihydroisoquinoline-1-acetic acid.[11][12]

Protocol 3: N-Acylation with Carboxylic Acids via DCC Coupling

When the corresponding acyl halide or anhydride is unstable or not commercially available, direct coupling of a carboxylic acid with isoquinoline is a powerful alternative. This requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group. Dicyclohexylcarbodiimide (DCC) is a common and effective coupling agent for this purpose.[13][14]

Mechanistic Rationale

The carboxylic acid first adds to one of the C=N double bonds of DCC, forming a highly reactive O-acylisourea intermediate.[15] This intermediate is essentially an activated ester. The nucleophilic isoquinoline nitrogen then attacks the carbonyl carbon of this intermediate, forming the N-acylisoquinolinium salt and the insoluble dicyclohexylurea (DCU) byproduct.[14] A catalyst such as 4-dimethylaminopyridine (DMAP) is often added to accelerate the reaction.[13]

G start Carboxylic Acid + DCC intermed O-Acylisourea Intermediate (Activated Acid) start->intermed Activation prod N-Acylisoquinolinium Salt intermed->prod Nucleophilic Attack iso Isoquinoline iso->prod dcu Dicyclohexylurea (DCU) (Insoluble Byproduct) prod->dcu Forms

Caption: Simplified workflow for DCC-mediated N-acylation.

Detailed Experimental Protocol

Materials:

  • Isoquinoline derivative (1.0 eq)

  • Carboxylic acid (1.2 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq, optional catalyst)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile

  • Sintered glass funnel

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Reagent Dissolution: In a flame-dried, argon-purged round-bottom flask, dissolve the carboxylic acid (1.2 eq), isoquinoline (1.0 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • DCC Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.2 eq) in a minimal amount of anhydrous DCM dropwise. Causality: Low temperature minimizes potential side reactions, such as the formation of N-acylurea.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The formation of a white precipitate (DCU) is indicative of reaction progress.

  • Byproduct Removal: Upon completion, cool the reaction mixture again to 0 °C for 30 minutes to maximize precipitation of DCU. Filter the mixture through a sintered glass funnel to remove the DCU precipitate.[16] Wash the filter cake with a small amount of cold DCM.

  • Workup: The filtrate can be washed with dilute HCl to remove any remaining DMAP and base, followed by a wash with NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or silica gel chromatography.

Comparative Summary and Troubleshooting

ParameterProtocol 1: Acyl HalideProtocol 2: Acid AnhydrideProtocol 3: DCC Coupling
Acylating Agent Acyl Halide (R-CO-X)Acid Anhydride (R-CO-O-CO-R)Carboxylic Acid (R-COOH)
Key Reagents Aqueous Base (NaOH, K₂CO₃)None, or mild base/acid catalystDCC, DMAP (cat.)
Byproducts Halide Salt (e.g., NaCl)Carboxylic Acid (R-COOH)Dicyclohexylurea (DCU)
Pros High reactivity, fast reactions, high yields.Milder than acyl halides, byproduct is less corrosive.Wide substrate scope, avoids need for unstable acylating agents.
Cons Acyl halides can be moisture-sensitive and corrosive. Byproduct HCl must be neutralized.Less reactive than acyl halides, may require heat.DCC is a known allergen. DCU byproduct can be difficult to remove completely.[16]

Troubleshooting Tips:

  • Low Yield: If the reaction stalls, ensure the isoquinoline starting material is not already protonated. For Protocol 1, check the pH of the aqueous layer to ensure it remains basic. For Protocol 3, ensure anhydrous conditions, as water will hydrolyze the O-acylisourea intermediate.

  • Side Reactions: In the Schotten-Baumann reaction, hydrolysis of the acyl chloride is a competing reaction; vigorous stirring is essential to maximize the interfacial reaction area.[17]

  • Purification Issues: The DCU byproduct from Protocol 3 is sparingly soluble in many organic solvents. Filtering the reaction mixture cold can help precipitate the majority of it.[16] If it co-elutes with the product during chromatography, changing the solvent system or performing an acid wash may help.

Conclusion

The N-acylation of isoquinoline derivatives is a versatile and indispensable reaction for accessing valuable N-acylisoquinolinium salts. The choice of methodology—be it the classic Schotten-Baumann conditions, the use of a milder acid anhydride, or a DCC-mediated coupling—should be guided by the stability and availability of the acylating precursor, as well as the scale and specific requirements of the synthesis. By understanding the mechanistic underpinnings and practical nuances of each protocol, researchers can effectively and efficiently synthesize a broad spectrum of N-acylated isoquinolines for applications in drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Isoquinolin-8-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(isoquinolin-8-yl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will explore the underlying chemical principles, troubleshoot common experimental failures, and provide optimized protocols to improve your yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound, and which is recommended?

There are three principal strategies to synthesize this target molecule, each with distinct advantages and challenges:

  • Direct Friedel-Crafts Acylation: This involves the direct acylation of the isoquinoline ring with an acetylating agent (e.g., acetyl chloride or acetic anhydride) and a Lewis acid catalyst (e.g., AlCl₃).[1][2] While seemingly straightforward, this method is often plagued by low yields and poor regioselectivity. The pyridine half of the isoquinoline molecule is electron-deficient, deactivating the entire ring system towards electrophilic aromatic substitution.[3][4] The reaction, when it does proceed, often yields a mixture of C5 and C8 isomers, which are difficult to separate.

  • Grignard Reaction from a Halogenated Precursor: This route typically starts with 8-bromoisoquinoline. The bromine is converted to a Grignard reagent (organomagnesium halide), which then acts as a nucleophile to attack an acetylating agent like acetyl chloride or N-acetylmorpholine.[5][6] This approach offers better regioselectivity, as the starting material already has the correct substitution pattern. However, it is highly sensitive to moisture and requires careful handling of organometallic reagents.

  • Directed ortho Metalation (DoM): This is often the most reliable and regioselective method. The nitrogen atom of the isoquinoline ring acts as a Directed Metalation Group (DMG), coordinating to a strong organolithium base (like n-butyllithium or LDA).[7][8] This interaction facilitates the selective deprotonation of the C8 position, the most acidic proton adjacent to the nitrogen-containing ring. The resulting aryllithium intermediate is then quenched with an acetylating electrophile (e.g., N,N-dimethylacetamide) to yield the desired product with high regioselectivity.

Recommendation: For the highest regioselectivity and most consistent yields, the Directed ortho Metalation (DoM) route is strongly recommended. While it requires anhydrous conditions and handling of organolithium reagents, it directly addresses the selectivity issues inherent in the Friedel-Crafts approach.

Q2: My overall yield is consistently below 30%. What are the most likely causes?

Low yields are a common complaint and can stem from several factors depending on the chosen synthetic route.

  • If using Friedel-Crafts Acylation: The primary cause is the low reactivity of the isoquinoline ring system.[1][9] Forcing the reaction with high temperatures or excess Lewis acid often leads to charring and decomposition of the starting material rather than the desired product. Polysubstitution can also occur, further reducing the yield of the mono-acylated product.[1]

  • If using a Grignard or DoM approach: The most common culprit is the presence of trace amounts of water or other electrophilic impurities in your solvents or reagents. Organometallic intermediates are extremely strong bases and will be quenched by even minute quantities of water, alcohols, or atmospheric CO₂.[6] Another possibility is incomplete formation of the organometallic intermediate or its reaction with the starting halide (in the case of Grignard reagents).

  • Across all methods: Inefficient purification is a frequent source of apparent low yield. The product may be lost during aqueous workup if the pH is not carefully controlled, or during column chromatography if the incorrect solvent system is used.

Q3: I am observing a mixture of isomers in my final product. How can I improve selectivity for the C8 position?

This is the classic problem of the Friedel-Crafts route. Electrophilic attack on the isoquinoline ring preferentially occurs on the electron-rich benzene ring at the C5 and C8 positions.[3] The ratio of these isomers is difficult to control and depends subtly on the catalyst, solvent, and temperature.

To achieve high C8 selectivity, you must abandon the direct Friedel-Crafts acylation method. The most effective solution is to switch to a Directed ortho Metalation (DoM) protocol. The nitrogen atom's lone pair directs the organolithium base to deprotonate the adjacent C8 position exclusively, a phenomenon known as the Complex Induced Proximity Effect (CIPE).[10] Quenching this specific C8-lithiated species ensures that the acetyl group is installed only at the desired position.

Troubleshooting Guide: Common Experimental Failures

This section addresses specific problems you may encounter during your synthesis and provides actionable solutions.

Problem 1: Low or No Conversion of Starting Material
ScenarioPotential Cause(s)Recommended Solution(s)
Route: Directed ortho Metalation (DoM) 1. Inactive Organolithium Reagent: n-BuLi or LDA has degraded due to improper storage or exposure to air/moisture. 2. Insufficiently Anhydrous Conditions: Trace water in the solvent (THF, ether) or on glassware is quenching the base. 3. Reaction Temperature Too High: The lithiated intermediate may be unstable at higher temperatures.1. Titrate your organolithium reagent before use to determine its exact molarity. Use fresh, properly stored reagents. 2. Rigorously dry all glassware in an oven (>120°C) overnight and cool under a stream of dry nitrogen or argon. Use freshly distilled, anhydrous solvents. 3. Maintain the reaction temperature at -78°C (a dry ice/acetone bath) during the lithiation step. Allow the reaction to proceed for at least 1-2 hours at this temperature to ensure complete deprotonation.
Route: Grignard Reaction 1. Failure to Initiate Grignard Formation: The surface of the magnesium turnings is oxidized. 2. Moisture Contamination: Water in the solvent is destroying the Grignard reagent as it forms.1. Activate the magnesium turnings prior to use. Common methods include crushing them under an inert atmosphere, adding a small crystal of iodine, or adding a few drops of 1,2-dibromoethane. 2. Ensure all solvents and reagents are strictly anhydrous. Use a refluxing still for THF if necessary.
Route: Friedel-Crafts Acylation 1. Deactivated Catalyst: The Lewis acid (e.g., AlCl₃) has been hydrolyzed by atmospheric moisture. 2. Reaction Conditions Too Mild: The temperature is too low or the reaction time is too short to overcome the high activation energy of this reaction.1. Use fresh, high-purity Lewis acid from a newly opened container. Handle it quickly in a glovebox or under a positive pressure of inert gas. 2. Gradually increase the reaction temperature, monitoring for product formation by TLC or LC-MS. Be aware that this increases the risk of decomposition.[1]

Key Experimental Workflows & Diagrams

A successful synthesis relies on a logical workflow. The following diagrams illustrate the troubleshooting process and the mechanistic basis for choosing a superior synthetic route.

Troubleshooting Low Yield

This flowchart provides a systematic approach to diagnosing and solving low-yield issues in the synthesis of this compound.

G start Low Yield Observed check_route Which synthetic route was used? start->check_route fc_path Friedel-Crafts Acylation check_route->fc_path Friedel-Crafts dom_path DoM / Grignard check_route->dom_path Organometallic fc_issue Problem: Poor Regioselectivity & Decomposition fc_path->fc_issue dom_issue Problem: Reaction Quenching dom_path->dom_issue fc_solution Solution: Switch to Directed Ortho Metalation (DoM) for improved selectivity. fc_issue->fc_solution dom_solution_group Verify Reagent & Conditions dom_issue->dom_solution_group end_node Yield Improved fc_solution->end_node sub_sol1 Titrate organolithium reagent dom_solution_group->sub_sol1 sub_sol2 Ensure strictly anhydrous conditions dom_solution_group->sub_sol2 sub_sol3 Maintain low temperature (-78°C) dom_solution_group->sub_sol3 sub_sol1->end_node sub_sol2->end_node sub_sol3->end_node

Caption: Troubleshooting workflow for low yield.

Mechanistic Comparison: Regioselectivity

This diagram illustrates why Directed ortho Metalation provides superior regioselectivity compared to Friedel-Crafts acylation for functionalizing the C8 position of isoquinoline.

G cluster_0 Route 1: Friedel-Crafts Acylation cluster_1 Route 2: Directed ortho Metalation (DoM) iso_fc Isoquinoline transition_fc Electrophilic Attack (High Energy) iso_fc->transition_fc acylium Acylium Ion (RCO+) Electrophile acylium->transition_fc products_fc Mixture of Products (C5 and C8 isomers) transition_fc->products_fc Poor Selectivity iso_dom Isoquinoline complex N-BuLi Complex (Directed by N atom) iso_dom->complex buli n-BuLi (Strong Base) buli->complex lithiated C8-Lithiated Isoquinoline (Specific Intermediate) complex->lithiated Regioselective Deprotonation product_dom Single Product (C8 isomer only) lithiated->product_dom lithiated->product_dom High Selectivity electrophile Electrophile (e.g., Ac-X) electrophile->product_dom

Caption: Mechanistic basis for regioselectivity.

Optimized Experimental Protocols

The following protocols are provided as a starting point for your experiments. Always perform a thorough risk assessment before beginning any new procedure.

Protocol 1: Synthesis via Directed ortho Metalation (DoM)

This protocol is optimized for high regioselectivity and reliable yields.

Materials:

  • Isoquinoline (freshly distilled)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), ~2.5 M in hexanes (freshly titrated)

  • N,N-Dimethylacetamide (DMA) (freshly distilled)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.

  • Initial Solution: To the flask, add isoquinoline (1.0 eq) and anhydrous THF (to make a ~0.2 M solution).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70°C. A color change to deep red or brown is typically observed.

  • Stirring: Stir the reaction mixture at -78°C for 2 hours to ensure complete formation of the C8-lithiated intermediate.

  • Electrophilic Quench: Add N,N-dimethylacetamide (1.5 eq) dropwise, again maintaining the temperature below -70°C.

  • Warming: After the addition is complete, allow the reaction to stir at -78°C for another hour before removing the cooling bath and allowing it to warm to room temperature slowly.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil/solid via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a pure solid.

References

common side products in the synthesis of 1-(Isoquinolin-8-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(Isoquinolin-8-YL)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important isoquinoline derivative. We provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.

Troubleshooting Guide by Synthetic Route

The synthesis of this compound can be approached through several pathways, each with a unique profile of potential side products and experimental challenges. This section addresses specific issues you might encounter for the most common synthetic routes.

Route 1: Grignard Reaction with 8-Cyanoisoquinoline

This is a frequently employed method involving the nucleophilic addition of a methyl Grignard reagent (e.g., MeMgBr) to 8-cyanoisoquinoline, followed by acidic workup to hydrolyze the imine intermediate.[1]

Q1: My reaction yields are consistently low, and I recover a significant amount of unreacted 8-cyanoisoquinoline.

  • Probable Cause 1: Inactive Grignard Reagent. Grignard reagents are highly sensitive to moisture and atmospheric oxygen. Exposure to either will quench the reagent, reducing the effective concentration available to react with the nitrile.

  • Solution & Pro-Tip: Ensure all glassware is rigorously dried (oven or flame-dried under vacuum) and the reaction is conducted under a strictly inert atmosphere (e.g., dry Argon or Nitrogen). Use freshly prepared or recently titrated Grignard reagent. Consider adding the 8-cyanoisoquinoline solution slowly to the Grignard reagent to maintain an excess of the nucleophile throughout the addition.

  • Probable Cause 2: Competing Acid-Base Reaction. While the isoquinoline starting material lacks acidic protons, trace water in the reaction solvent or on the glassware will react rapidly with the Grignard reagent.[2]

  • Solution & Pro-Tip: Use anhydrous solvents. Diethyl ether or tetrahydrofuran (THF) should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) before use.

Q2: After workup and purification, my NMR spectrum shows an unexpected tertiary alcohol impurity.

  • Probable Cause: Over-addition of Grignard Reagent to the Ketone Product. The desired product, this compound, is a ketone. Ketones are generally more reactive towards Grignard reagents than nitriles.[1][3] If a significant excess of Grignard reagent is present or if the reaction is allowed to proceed for too long after the initial addition, a second equivalent of MeMgBr can add to the newly formed ketone, yielding 2-(isoquinolin-8-yl)propan-2-ol upon workup.

  • Solution & Pro-Tip: Carefully control the stoichiometry. Use approximately 1.05 to 1.2 equivalents of the Grignard reagent. Maintain low reaction temperatures (e.g., 0 °C to room temperature) to control the reaction rate and minimize over-addition. Monitor the reaction closely by TLC or LC-MS to determine the point of maximum conversion of the starting nitrile.

Q3: I've isolated a byproduct with a mass corresponding to the addition of the methyl group but without the ketone, which appears to be a dihydropyrimidine-like structure.

  • Probable Cause: Nucleophilic Addition to the Isoquinoline Ring. Grignard reagents can, under certain conditions, add to the electrophilic C-1 position of the isoquinoline ring system, leading to a dihydroisoquinoline derivative. This is a known reactivity pattern for organometallics with N-heterocycles.[4]

  • Solution & Pro-Tip: This side reaction is often favored at higher temperatures. Running the reaction at 0 °C or below can help favor addition to the nitrile over ring addition. The choice of solvent can also influence regioselectivity; less polar solvents may slightly disfavor ring addition.

Route 2: Friedel-Crafts Acylation of Isoquinoline

While theoretically a direct approach, Friedel-Crafts acylation of isoquinoline is fraught with difficulties and is generally not a preferred method.

Q1: The reaction shows no conversion, and I only recover my starting material and decomposed catalyst.

  • Probable Cause: Lewis Acid Catalyst Deactivation. The nitrogen atom in the isoquinoline ring is a Lewis base. It will readily form a stable complex with the Lewis acid catalyst (e.g., AlCl₃), effectively neutralizing it.[5] This deactivates the aromatic system towards electrophilic substitution by forming a positively charged quinolinium species, which is highly electron-deficient.

  • Solution & Pro-Tip: This reaction is fundamentally challenging. Using a large excess of the Lewis acid (more than 2 equivalents) may be necessary—one equivalent to complex with the nitrogen and additional amounts to catalyze the reaction. However, this often leads to harsh reaction conditions and low yields. Alternative synthetic routes are strongly recommended.

Q2: I managed to get some product, but it's a mixture of several isomers.

  • Probable Cause: Lack of Regioselectivity. Electrophilic aromatic substitution on the isoquinoline ring can occur at multiple positions on the benzene portion of the molecule (typically C-5 and C-8). The deactivated quinolinium complex formed can further complicate the directing effects, leading to a mixture of acylated products that are difficult to separate. Polysubstitution, where more than one acyl group is added, is also a possibility under harsh conditions.[6]

  • Solution & Pro-Tip: Due to the inherent lack of selectivity, this route is not ideal for producing a single isomer like this compound. If this route must be pursued, extensive chromatographic purification will be necessary, and yields of the desired C-8 isomer are expected to be low.

Frequently Asked Questions (FAQs)

Q1: What are the most effective analytical techniques for identifying impurities in my this compound product?

A combination of chromatographic and spectroscopic methods is essential for comprehensive impurity profiling.[7]

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing the purity of the final product and quantifying impurities. A reversed-phase C18 column with a gradient of acetonitrile and water (often with a modifier like formic acid or TFA) is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for determining the molecular weights of impurities, providing crucial clues to their structures. It can help quickly identify over-addition products, unreacted starting materials, or unexpected side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the definitive structural elucidation of unknown impurities once they are isolated. 2D NMR techniques (like COSY and HSQC) can help piece together the exact structure and stereochemistry.[7]

Q2: My final product has a persistent color, even after column chromatography. What could be the cause and how can I purify it?

  • Probable Cause: The color may be due to trace metal impurities from catalysts or reagents, or highly conjugated, minor side products that are difficult to remove. In some cases, slow air oxidation of intermediates or the final product can lead to colored species.

  • Solution & Pro-Tip:

    • Recrystallization: This is often the best method for removing small amounts of impurities and improving color. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).

    • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon (charcoal), heat briefly, and then filter through Celite. This can effectively remove colored impurities.

    • Acid-Base Extraction: As isoquinoline is basic, you can dissolve the product in an organic solvent, extract it into an acidic aqueous layer (e.g., 1M HCl), wash the aqueous layer with a fresh organic solvent to remove neutral impurities, and then re-basify the aqueous layer (e.g., with NaOH or NaHCO₃) to precipitate or extract the purified product.[8]

Data & Diagrams
Table 1: Common Impurities in the Synthesis of this compound
Impurity NameStructureProbable Synthetic OriginKey Analytical Signature (MS)
8-CyanoisoquinolineGrignard RouteM+H⁺ = 155.06
2-(Isoquinolin-8-yl)propan-2-olGrignard Route (Over-addition)M+H⁺ = 188.11
1-Methyl-1,2-dihydroisoquinolineGrignard Route (Ring Addition)M+H⁺ = 146.10
5-AcetylisoquinolineFriedel-Crafts RouteM+H⁺ = 172.08
Diagrams

Below are diagrams illustrating a key reaction pathway and a troubleshooting workflow.

G cluster_0 Grignard Reaction Pathway: Product vs. Side Product Start 8-Cyanoisoquinoline + MeMgBr Intermediate Imine-MgBr Complex Start->Intermediate Nucleophilic Addition Workup Acidic Workup (H3O+) Intermediate->Workup Product Desired Product: This compound Workup->Product Over_addition Excess MeMgBr Product->Over_addition Side_Product Side Product: 2-(Isoquinolin-8-yl)propan-2-ol Over_addition->Side_Product 2nd Addition

Caption: Grignard reaction showing desired ketone formation and the over-addition side reaction.

Troubleshooting start Low Yield or Impure Product check_sm Significant Starting Material Present? start->check_sm sm_yes Yes check_sm->sm_yes Yes sm_no No check_sm->sm_no No check_mass Unexpected Mass by LC-MS? mass_yes Yes check_mass->mass_yes Yes mass_no No check_mass->mass_no No (Purification Issue) cause_grignard Probable Cause: Inactive Grignard Reagent or Insufficient Equivalents sm_yes->cause_grignard sm_no->check_mass solution_grignard Solution: - Use fresh/titrated reagent - Ensure anhydrous conditions - Check stoichiometry cause_grignard->solution_grignard cause_overadd Mass = Product + 16 Da? (M+H+ ≈ 188) mass_yes->cause_overadd cause_isomer Mass = Product Mass? (M+H+ ≈ 172) mass_yes->cause_isomer solution_overadd Probable Cause: Grignard Over-addition Solution: - Reduce Grignard equivalents - Lower reaction temp cause_overadd->solution_overadd solution_isomer Probable Cause: Isomeric Impurity (e.g., from Friedel-Crafts) Solution: - Improve purification - Re-evaluate synthetic route cause_isomer->solution_isomer

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

Technical Support Center: Synthesis of 1-(Isoquinolin-8-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1-(Isoquinolin-8-YL)ethanone. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that researchers may encounter during this synthetic procedure. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to ensure your experimental success.

Introduction to the Synthesis

The synthesis of this compound typically involves the Friedel-Crafts acylation of isoquinoline. This electrophilic aromatic substitution reaction introduces an acetyl group onto the isoquinoline ring system. However, the reaction is not without its challenges. The nitrogen atom in the isoquinoline ring can act as a Lewis base, complexing with the Lewis acid catalyst (e.g., aluminum chloride) and deactivating the ring towards acylation. Furthermore, the substitution can occur at two primary positions on the benzene ring portion of isoquinoline: C5 and C8, leading to a mixture of positional isomers. This guide will address the common issues arising from these and other factors.

Visualizing the Reaction Pathway

Synthesis_Pathway cluster_reactants Reactants & Catalyst cluster_products Products Isoquinoline Isoquinoline Intermediate Acylium Ion Formation & Isoquinoline-Catalyst Complex Isoquinoline->Intermediate Complexation/ Activation AcylatingAgent Acetyl Chloride or Acetic Anhydride AcylatingAgent->Intermediate Generation of Electrophile LewisAcid AlCl₃ (Lewis Acid) LewisAcid->Intermediate Product_8 This compound (Desired Product) Intermediate->Product_8 Electrophilic Aromatic Substitution (C8) Product_5 1-(Isoquinolin-5-YL)ethanone (Isomeric Impurity) Intermediate->Product_5 Electrophilic Aromatic Substitution (C5)

Caption: General reaction scheme for the Friedel-Crafts acylation of isoquinoline.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Here we address specific problems you might encounter during the synthesis of this compound in a question-and-answer format.

Q1: My reaction is sluggish or shows no conversion to the product. What are the likely causes?

Answer:

Low or no conversion in a Friedel-Crafts acylation of isoquinoline is a common issue, primarily stemming from the deactivation of the catalyst and the substrate.

Underlying Causality:

The lone pair of electrons on the nitrogen atom of the isoquinoline ring makes it a Lewis base. This basicity allows it to react with the Lewis acid catalyst (e.g., AlCl₃), forming a stable complex.[1] This complexation has two detrimental effects:

  • Catalyst Sequestration: A significant portion of the Lewis acid is consumed in the acid-base reaction with isoquinoline, reducing the amount available to activate the acylating agent (acetyl chloride or acetic anhydride) to form the reactive acylium ion.[2][3]

  • Ring Deactivation: The formation of the isoquinolinium-Lewis acid complex places a positive charge on the nitrogen atom, which deactivates the entire heterocyclic ring system towards electrophilic attack by the acylium ion.

Troubleshooting Workflow:

No_Conversion_Troubleshooting Start Low or No Conversion CheckCatalyst Verify Stoichiometry of Lewis Acid Start->CheckCatalyst CheckReagents Assess Purity and Anhydrous Nature of Reagents and Solvent CheckCatalyst->CheckReagents Stoichiometry ≥ 2.5 eq. IncreaseCatalyst Increase Lewis Acid Stoichiometry (e.g., to 2.5-3.0 equivalents) CheckCatalyst->IncreaseCatalyst Stoichiometry < 2.5 eq. DryReagents Thoroughly Dry Reagents and Solvent. Use freshly opened or distilled materials. CheckReagents->DryReagents Moisture Suspected ConsiderTemp Evaluate Reaction Temperature. Is it optimal for acylium ion formation? CheckReagents->ConsiderTemp Reagents are Dry IncreaseCatalyst->CheckReagents DryReagents->ConsiderTemp IncreaseTemp Gradually Increase Reaction Temperature (monitor for side reactions) ConsiderTemp->IncreaseTemp Temperature is Low Success Improved Conversion ConsiderTemp->Success Temperature is Optimal IncreaseTemp->Success

References

Technical Support Center: Optimizing Reaction Conditions for Isoquinoline Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for Isoquinoline Acylation. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your experimental outcomes. The acylation of isoquinolines is a fundamental transformation in organic synthesis, crucial for the development of a wide array of pharmaceutical agents and natural products.[1] However, this reaction can be sensitive to various parameters, leading to challenges such as low yields, side product formation, and regioselectivity issues. This document provides a structured approach to diagnosing and resolving common problems encountered during isoquinoline acylation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for isoquinoline acylation?

There are several established methods for the acylation of isoquinolines. The choice of method often depends on the desired product, the nature of the substituents on the isoquinoline ring, and the desired reaction conditions. Common approaches include:

  • Friedel-Crafts Acylation: This classic method involves the use of an acyl halide or anhydride with a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2] It is a powerful tool for introducing acyl groups onto the aromatic ring.

  • Minisci-Type Reactions: These radical-based reactions offer an alternative pathway for acylation, particularly for electron-deficient heterocycles like isoquinoline.[3][4] They often proceed under milder conditions and can provide different regioselectivity compared to Friedel-Crafts reactions.

  • Cross-Dehydrogenative Coupling (CDC) Reactions: This modern approach involves the direct coupling of a C-H bond on the isoquinoline with an acyl source, often an aldehyde or alcohol, in the presence of an oxidant.[4][5][6] These methods are often transition-metal-free, enhancing their green chemistry profile.[4][6]

Q2: What is the expected regioselectivity for isoquinoline acylation?

The position of acylation on the isoquinoline ring is influenced by both electronic and steric factors. In electrophilic substitution reactions like Friedel-Crafts acylation, the electron-rich benzene ring is generally favored over the electron-deficient pyridine ring. The presence of substituents on the isoquinoline core will further direct the incoming acyl group. For radical reactions like the Minisci acylation, the reaction typically occurs at the more electrophilic positions of the heterocycle.[6]

Q3: How does temperature affect the outcome of the reaction?

Temperature is a critical parameter in isoquinoline acylation. It can influence reaction rate, yield, and even regioselectivity.[7] For instance, in Friedel-Crafts reactions, lower temperatures may favor the formation of a kinetic product, while higher temperatures can lead to the thermodynamic product.[7] However, excessively high temperatures can lead to decomposition of starting materials or products, and in some cases, deacylation.[7] It is often recommended to start at a lower temperature and gradually increase it while monitoring the reaction progress.[8]

Q4: What are common side reactions to be aware of?

Common side reactions include:

  • Polyacylation: Introduction of more than one acyl group onto the isoquinoline ring.

  • Rearrangement: Isomerization of the product, especially at elevated temperatures.[7]

  • Decomposition: Breakdown of starting materials or products under harsh reaction conditions.[9]

  • Polymerization: Formation of tar-like materials, particularly at high temperatures.[2][9]

Troubleshooting Guide

This section addresses specific issues that may arise during isoquinoline acylation experiments in a question-and-answer format.

Issue 1: Low to No Product Yield

Q: My acylation reaction is resulting in a low yield or no desired product. What are the common causes and how can I improve the yield?

A: Low yields can be attributed to several factors. A systematic approach to troubleshooting is essential.

Potential Causes & Solutions for Low Yield
Potential Cause Explanation & Recommended Solution
Poor Reagent Quality Impurities in the isoquinoline, acylating agent, or solvent can inhibit the reaction or lead to unwanted side products. Solution: Ensure all reagents are of high purity and solvents are anhydrous, especially for moisture-sensitive reactions like Friedel-Crafts acylation.[7][10]
Inactive Catalyst (Lewis Acid) Lewis acids like AlCl₃ are highly sensitive to moisture, which can lead to deactivation.[7] Solution: Use freshly opened or purified Lewis acid. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[7][10]
Insufficient Catalyst In many Friedel-Crafts acylations, a stoichiometric amount of the Lewis acid is required because the ketone product can form a stable complex with the catalyst, rendering it inactive.[7] Solution: Increase the stoichiometry of the Lewis acid. A common starting point is 1.1 to 1.5 equivalents.
Suboptimal Reaction Temperature The reaction may require a specific temperature to overcome the activation energy.[7] Some reactions proceed at room temperature, while others require heating.[7][11] Solution: If the reaction is sluggish at room temperature, try incrementally increasing the temperature. Conversely, if decomposition is observed, consider running the reaction at a lower temperature.[7]
Incorrect Solvent The solvent's polarity and ability to dissolve reactants are crucial. Solution: Select a solvent that is appropriate for the chosen reaction type. For Friedel-Crafts reactions, common solvents include dichloromethane (DCM), dichloroethane (DCE), and carbon disulfide.[11] For other acylation methods, solvents like acetonitrile or even water may be suitable.[4][6]
Deactivated Isoquinoline Ring The presence of strong electron-withdrawing groups on the isoquinoline ring can significantly decrease its nucleophilicity, hindering electrophilic acylation.[12] Solution: Consider using a more reactive acylating agent or a stronger Lewis acid. Alternatively, a different synthetic strategy, such as a Minisci-type reaction, might be more effective for deactivated systems.[3]
Issue 2: Formation of Multiple Products/Isomers

Q: I am observing multiple spots on my TLC plate, indicating the formation of several products. How can I improve the selectivity of my reaction?

A: The formation of multiple products, often isomers, is a common challenge related to regioselectivity.

Strategies to Improve Selectivity
Factor Influence on Selectivity & Optimization Strategy
Temperature Control As mentioned, temperature can dictate the kinetic versus thermodynamic product distribution.[7] Strategy: Carefully control the reaction temperature. Running the reaction at a lower temperature often favors the formation of the kinetic product.
Choice of Catalyst The nature and amount of the catalyst can influence the regioselectivity. Strategy: Screen different Lewis acids or catalysts. For example, milder Lewis acids like ZnCl₂ or Fe(III) catalysts might offer better selectivity in some cases.[13]
Solvent Effects The solvent can influence the stability of intermediates and transition states, thereby affecting the product distribution. Strategy: Experiment with solvents of varying polarity.
Protecting Groups If a specific position on the isoquinoline ring is highly reactive and leads to unwanted side products, it can be temporarily blocked with a protecting group. Strategy: Introduce a protecting group at the undesired reactive site, perform the acylation, and then deprotect to obtain the desired product.
Issue 3: Reaction Stalled or Incomplete

Q: My reaction starts but does not go to completion, even after an extended period. What could be the issue?

A: A stalled reaction can be frustrating. Here are some potential reasons and solutions.

Troubleshooting Stalled Reactions
  • Insufficient Reagent/Catalyst: The limiting reagent or catalyst may have been consumed.

    • Solution: Consider a second addition of the acylating agent or catalyst.

  • Product Inhibition: The product formed may be inhibiting the catalyst.

    • Solution: As noted, in Friedel-Crafts acylation, the product can complex with the Lewis acid. Using a stoichiometric amount of the catalyst is often necessary.[7]

  • Low Reaction Temperature: The thermal energy may be insufficient for the reaction to proceed to completion.

    • Solution: Gradually increase the reaction temperature while monitoring for any signs of decomposition.[14]

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of Isoquinoline

This is a general guideline and may require optimization for specific substrates.

  • Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add isoquinoline (1.0 equiv.) and a suitable anhydrous solvent (e.g., DCM or DCE).

  • Catalyst Addition: Cool the mixture in an ice bath (0 °C) and slowly add the Lewis acid (e.g., AlCl₃, 1.2 equiv.) portion-wise, ensuring the temperature remains low.

  • Acylating Agent Addition: Slowly add the acylating agent (e.g., acetyl chloride, 1.1 equiv.) dropwise to the cooled suspension.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature or heat to reflux as needed. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for a Transition-Metal-Free Minisci-Type Acylation

This protocol is adapted from a method utilizing aldehydes as the acyl source.[4]

  • Setup: In a round-bottom flask, combine the isoquinoline derivative (1.0 equiv.), the aldehyde (2.0 equiv.), and a suitable solvent like acetonitrile.

  • Reagent Addition: Add tetrabutylammonium bromide (TBAB, 0.3 equiv.) and potassium persulfate (K₂S₂O₈, 3.0 equiv.) as the oxidant.

  • Reaction: Heat the reaction mixture at 80 °C and monitor its progress by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture and perform a standard aqueous work-up followed by extraction with an organic solvent. Purify the product via column chromatography.

Visualizing the Workflow

General Experimental Workflow for Isoquinoline Acylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Combine Isoquinoline & Anhydrous Solvent cool Cool to 0 °C prep->cool add_catalyst Add Lewis Acid/Catalyst cool->add_catalyst add_acyl Add Acylating Agent add_catalyst->add_acyl react Stir & Monitor (TLC/LC-MS) add_acyl->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract purify Purify (e.g., Chromatography) extract->purify final_product final_product purify->final_product Characterize Product

Caption: A generalized workflow for a typical isoquinoline acylation experiment.

Troubleshooting Decision Tree for Low Yield

Caption: A decision tree to troubleshoot low-yield isoquinoline acylation reactions.

References

Technical Support Center: Purification of 1-(Isoquinolin-8-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(Isoquinolin-8-YL)ethanone. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this valuable heterocyclic ketone. The inherent basicity of the isoquinoline nitrogen atom, combined with potential impurities from its synthesis, presents unique challenges that require a methodical and informed approach. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to empower you to achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of this compound, providing a foundational understanding before tackling more complex troubleshooting scenarios.

Q1: What are the most common impurities I should expect when purifying this compound?

A1: The impurity profile largely depends on the synthetic route. A common method for synthesis is the Friedel-Crafts acylation of isoquinoline.[1][2] Potential impurities from this reaction include:

  • Regioisomers: Acylation can sometimes occur at other positions on the isoquinoline ring (e.g., the 5-position), leading to isomeric impurities that can be difficult to separate due to similar polarities.

  • Unreacted Starting Materials: Residual isoquinoline or acylating agent may remain.

  • Polysubstitution Products: Although Friedel-Crafts acylation typically deactivates the ring against further substitution, under certain conditions, di-acylated products can form.[1][3]

  • By-products from Catalyst Interaction: The basic nitrogen of the isoquinoline ring can complex with the Lewis acid catalyst (e.g., AlCl₃), potentially leading to side reactions or difficulties during workup.[3]

Q2: Which purification technique is generally more effective: column chromatography or recrystallization?

A2: For crude material with a complex mixture of impurities or impurities with similar polarity to the product, column chromatography is the preferred method due to its superior resolving power.[4] Recrystallization is an excellent and scalable option for a final purification step if the crude product is already of moderate to high purity (>90%) and a suitable solvent system can be identified.[5]

Q3: How does the basicity of the isoquinoline nitrogen affect purification on silica gel?

A3: The lone pair of electrons on the isoquinoline nitrogen can interact strongly with the acidic silanol groups on the surface of silica gel. This interaction can lead to significant peak tailing during column chromatography, resulting in poor separation and lower recovery. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%), is often added to the mobile phase to saturate the acidic sites on the silica.[6]

Q4: What analytical techniques are essential for confirming the purity of the final product?

A4: A combination of techniques is recommended for comprehensive purity assessment and structural confirmation:[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and identifying the presence of any impurities.[8][9]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.[7][10]

  • High-Performance Liquid Chromatography (HPLC): The primary technique for quantifying the purity of the final product with high accuracy.[7]

Troubleshooting Guide

This guide is structured in a problem-cause-solution format to directly address specific issues encountered during the purification process.

Problem EncounteredPotential CausesRecommended Solutions
Low Yield After Column Chromatography 1. Product is too polar/insoluble for the chosen solvent system , remaining on the column. 2. Product decomposition on acidic silica gel . 3. Co-elution with a closely-related impurity.1. Increase the polarity of the mobile phase gradually (gradient elution). A common eluent system is a gradient of ethyl acetate in hexanes.[6] 2. Add 0.1-1% triethylamine to the mobile phase to neutralize the silica surface.[6] Alternatively, use a less acidic stationary phase like neutral alumina. 3. Optimize the mobile phase using Thin Layer Chromatography (TLC) to achieve better separation (aim for a ΔRf > 0.2). Consider using a different solvent system (e.g., dichloromethane/methanol).
Streaking or Tailing of Spots on TLC Plate 1. Strong interaction between the basic nitrogen and acidic silica gel . 2. Sample is overloaded on the TLC plate. 3. Compound is degrading on the plate.1. Develop the TLC plate in a chamber containing a few drops of triethylamine or add 0.5-1% triethylamine directly to the developing solvent.[6] 2. Spot a more dilute solution of your sample onto the plate. 3. Run the TLC quickly and visualize immediately. Ensure the starting material is stable under ambient conditions.
Product Fails to Crystallize from Solution 1. The solution is not sufficiently supersaturated . 2. High concentration of impurities is inhibiting crystal lattice formation. 3. The cooling process is too rapid , preventing nucleation.1. Concentrate the solution by slowly evaporating some of the solvent.[5] 2. Pre-purify the material using a quick silica gel plug or column chromatography to remove the bulk of impurities.[5] 3. Allow the solution to cool slowly to room temperature, then transfer to a refrigerator or ice bath. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[5]
Product "Oils Out" During Recrystallization 1. The boiling point of the solvent is higher than the melting point of the compound (or the melting point of the impure mixture). 2. The rate of cooling is too fast .1. Choose a solvent with a lower boiling point . Alternatively, use a solvent pair. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble), then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Re-heat to clarify and then cool slowly.[5] 2. Ensure slow cooling . Insulating the flask can help achieve a gradual temperature decrease, promoting the formation of crystals instead of oil.

Visualized Workflows and Decision Making

Making the right choice at the start of a purification process is critical. The following decision tree can help guide your initial strategy.

Purification_Decision_Tree start Crude this compound (Post-Workup) tlc Run Analytical TLC in Hexane:EtOAc +/- 1% TEA start->tlc check_purity Assess Crude Purity by TLC/¹H NMR tlc->check_purity high_purity Purity > 90%? (One major spot) check_purity->high_purity High low_purity Purity < 90%? (Multiple spots) check_purity->low_purity Low recrystallize Proceed with Recrystallization high_purity->recrystallize Yes column Perform Column Chromatography high_purity->column No final_purity_check Confirm Purity (NMR, HPLC, MS) recrystallize->final_purity_check low_purity->recrystallize No low_purity->column Yes column->final_purity_check

Caption: Decision tree for selecting a purification method.

The workflow for column chromatography is a multi-step process that requires careful execution.

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis tlc 1. Optimize Eluent with TLC (Target Rf ≈ 0.25-0.35) prepare_column 2. Prepare & Pack Column (Silica Gel Slurry) tlc->prepare_column load_sample 3. Load Sample (Wet or Dry Loading) prepare_column->load_sample elute 4. Elute with Mobile Phase load_sample->elute collect 5. Collect Fractions elute->collect analyze_fractions 6. Analyze Fractions by TLC collect->analyze_fractions pool 7. Combine Pure Fractions analyze_fractions->pool evaporate 8. Evaporate Solvent (Rotary Evaporator) pool->evaporate finish Pure Product evaporate->finish

Caption: Standard workflow for column chromatography.

Detailed Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol outlines the standard procedure for purifying this compound using column chromatography.

  • Mobile Phase Selection:

    • Using a TLC plate, test various solvent systems. Start with a low polarity mixture (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity.

    • The ideal system should give the target compound an Rf value of approximately 0.25-0.35.[6]

    • Add 0.5-1% triethylamine to the chosen solvent system to prevent peak tailing.

  • Column Packing:

    • Select a column of appropriate size for the amount of crude material.

    • Insert a small plug of cotton or glass wool at the bottom and add a thin layer of sand.[6]

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pour the slurry into the column, tapping gently to ensure even packing and dislodge air bubbles. Allow the silica to settle, draining excess solvent until the level is just above the silica bed.[11]

    • Add another thin layer of sand to the top of the silica bed to protect the surface.[6]

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.[6]

    • Wet Loading: Dissolve the crude product in the absolute minimum amount of the mobile phase. Carefully apply the solution to the top of the column with a pipette.[6]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column, ensuring not to disturb the top layer.

    • Open the stopcock and begin collecting fractions. Maintain a constant flow and ensure the column never runs dry.[11]

    • If using a gradient, gradually increase the polarity of the mobile phase as the elution progresses.

  • Analysis and Isolation:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the fractions containing only the pure this compound.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified compound.[6]

Protocol 2: Purification by Recrystallization

This protocol is suitable for material that is already substantially pure.

  • Solvent Selection:

    • The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.

    • Test small amounts of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures with water or hexanes) to find a suitable system.[12]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen solvent and heat the mixture (e.g., on a hot plate with a stir bar) until the solid is completely dissolved.[5]

  • Hot Filtration (Optional):

    • If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.[5]

  • Crystallization:

    • Cover the flask and allow it to cool slowly to room temperature. An insulated container can aid in slow cooling.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the crystals thoroughly, for instance, in a vacuum oven, to remove all residual solvent.

References

stability and storage conditions for 1-(Isoquinolin-8-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(Isoquinolin-8-YL)ethanone

Welcome to the technical resource center for this compound. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. As specific stability data for this particular isomer is not extensively published, the following recommendations are grounded in the fundamental chemical principles of isoquinoline derivatives and best practices for handling complex organic molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended storage conditions for solid this compound?

To ensure maximum shelf-life and prevent degradation, the compound should be stored under controlled conditions that mitigate exposure to atmospheric oxygen, moisture, and light.

  • Temperature: The most robust approach for long-term storage is refrigeration at 2-8°C . While some related isomers are listed for room temperature storage, lower temperatures universally slow down potential degradation pathways.[1]

  • Atmosphere: Store under an inert atmosphere such as argon or nitrogen. The isoquinoline moiety can be susceptible to slow oxidation over time.[2][3]

  • Container: Use a tightly sealed amber glass vial to protect the compound from light and moisture.

  • Form: The compound should be stored as a dry solid . Solutions are significantly less stable and are not recommended for long-term storage.

Q2: How do long-term and short-term storage recommendations differ?

  • Long-Term (Months to Years): Adhere strictly to the conditions in Q1. The vial should be sealed with a high-quality cap with a PTFE liner and preferably wrapped with parafilm to create an additional barrier against moisture and air.

  • Short-Term (Days to Weeks): For active, daily use, it is acceptable to store the tightly sealed vial in a desiccator at room temperature. However, each time the vial is opened, the headspace should ideally be backfilled with inert gas before re-sealing to minimize exposure.

Q3: What are the visible signs of compound degradation?

While the fresh compound is typically a solid, its exact color can vary. Degradation should be suspected if you observe:

  • Color Change: A noticeable shift in color, such as darkening from off-white/light yellow to a more intense yellow or brown, often indicates oxidation or the formation of polymeric impurities.

  • Change in Physical State: Clumping of the powder or the appearance of a syrupy liquid can suggest moisture absorption. Isoquinoline derivatives can be hygroscopic.[4]

  • Insolubility: Difficulty dissolving the compound in a solvent in which it was previously soluble.

If any of these signs are observed, a purity re-assessment via LC-MS, HPLC, or NMR is strongly recommended before use.

Q4: I need to make a stock solution. What is the best practice for preparing and storing it?

Storing this compound in solution is not recommended for periods longer than a few days. If necessary for your workflow:

  • Solvent Choice: Use a high-purity, anhydrous aprotic solvent such as DMSO or DMF. Avoid protic solvents (e.g., methanol, ethanol) for storage, as they can potentially participate in degradation reactions.

  • Preparation: Prepare the solution under an inert atmosphere. Use a syringe to transfer solvent from a sealed bottle (e.g., AcroSeal™ or equivalent).

  • Storage: Store the stock solution in a tightly sealed vial with a PTFE-lined cap at -20°C or -80°C . Divide the solution into single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.

  • Stability: Do not assume solution stability. A freshly prepared solution is always best. If a solution is more than a week old, its integrity should be questioned, especially if experimental results are not reproducible.

Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of this compound, linking them back to stability and storage.

Issue 1: Inconsistent or Non-Reproducible Experimental Results

  • Potential Cause: Compound degradation is a primary suspect when inconsistent biological activity or chemical reactivity is observed. The acetyl and isoquinoline functional groups are key to its intended function, and any modification can alter or eliminate its activity.[2]

  • Troubleshooting Steps:

    • Verify Purity: Immediately analyze an aliquot of the solid material or the solution used in the experiment via LC-MS or an equivalent analytical technique. Compare this to the certificate of analysis provided upon purchase.

    • Prepare Fresh Solution: Discard the old stock solution and prepare a new one from the solid material, ensuring all best practices (see FAQ Q4) are followed.

    • Use a New Aliquot: If the solid material is confirmed to be pure, the issue may have been with a previously prepared solution. Use a fresh, unopened vial of the compound if available.

    • Review Storage History: Was the compound ever left on the bench for an extended period? Was the cap properly sealed? Was it exposed to light? A breach in the storage protocol is a common cause of failure.

Issue 2: Unexpected Peaks in Analytical Data (NMR, LC-MS)

  • Potential Cause: The appearance of new signals in your analytical spectra that were not present in the reference data points to either contamination or degradation.

  • Troubleshooting Steps:

    • Identify the Source:

      • Solvent Impurities: Run a blank analysis of the solvent used for sample preparation.

      • Contamination: Ensure all glassware and equipment were scrupulously clean.

      • Degradation Products: If the above are ruled out, the new peaks are likely degradants. Common degradation pathways for related structures include oxidation of the ring system or reactions involving the acetyl group.[2]

    • Consult Literature: While specific data is scarce for the 8-yl isomer, reviewing degradation pathways for other isoquinoline alkaloids may provide clues to the identity of the impurities.[5]

    • Decision: If significant degradation (>5-10%) is detected, the batch should be discarded. Attempting to purify the material is often not cost or time-effective for the end-user.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing issues related to the stability of this compound.

G cluster_0 Troubleshooting Protocol cluster_1 Action Plan start Inconsistent or Unexpected Results check_storage Review Compound Storage History (Temp, Light, Air, Moisture) start->check_storage First Step check_purity Analyze Current Sample (LC-MS, NMR, etc.) check_storage->check_purity compare_data Compare Data to Reference/CoA Spec check_purity->compare_data is_pure Is Purity Acceptable? compare_data->is_pure use_fresh Prepare Fresh Solution from Solid Stock is_pure->use_fresh Yes order_new Discard Current Batch & Order New Material is_pure->order_new No protocol_ok Problem Likely Not Compound Stability. Review Experimental Protocol. use_fresh->protocol_ok If problem persists

Caption: Workflow for troubleshooting experimental issues with this compound.

Data Summary Table

ParameterRecommended ConditionRationale & Justification
Physical Form Dry SolidMaximizes stability; solutions are prone to faster degradation.
Temperature 2–8°C (Long-term)Slows kinetic rates of potential oxidative or hydrolytic degradation.[6]
Room Temp (Short-term)Acceptable for active use if protected in a desiccator.
Atmosphere Inert Gas (Argon, N₂)Prevents oxidation of the electron-rich aromatic isoquinoline system.[4][5]
Light Protect from LightUse amber vials to prevent photochemical degradation pathways.
Container Tightly Sealed Amber GlassPrevents moisture ingress and light exposure. Glass avoids leaching.
Solution Storage -20°C to -80°C (Max 1 week)For essential short-term use only. Aliquot to avoid freeze-thaw cycles.

References

Technical Support Center: Navigating Byproduct Formation in Isoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to empowering researchers, scientists, and drug development professionals in the synthesis of isoquinoline scaffolds. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of byproduct formation in key isoquinoline reactions. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a deeper understanding and fostering a proactive approach to achieving clean, high-yield syntheses.

Core Philosophy: Proactive Prevention and Informed Troubleshooting

The key to minimizing byproduct formation lies in a thorough understanding of the reaction mechanism and the factors that can divert it from the desired pathway. This guide is structured to provide not only solutions to common problems but also the foundational knowledge to anticipate and prevent them.

Section 1: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides using a dehydrating agent.[1][2] While widely used, it is not without its challenges, primarily the formation of unwanted side products.

Troubleshooting Guide: Bischler-Napieralski Reaction
Observation Potential Cause Recommended Solution
Low or no yield of the desired 3,4-dihydroisoquinoline. 1. Insufficiently activated aromatic ring: The reaction is an electrophilic aromatic substitution and is sluggish with electron-withdrawing groups on the aromatic ring.[2]a. Use a stronger dehydrating agent: A combination of phosphorus pentoxide (P₂O₅) in phosphorus oxychloride (POCl₃) at reflux can be effective for less activated substrates.[3] b. Employ modern, milder reagents: Triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine can facilitate cyclization under milder conditions.[4]
2. Ineffective dehydrating agent: The chosen dehydrating agent may not be potent enough for the specific substrate.a. Increase dehydrating agent strength: If POCl₃ alone is insufficient, the addition of P₂O₅ can enhance its dehydrating power.[5]
Significant formation of a styrene byproduct. Retro-Ritter reaction: The nitrilium ion intermediate can fragment, especially when the resulting styrene is stabilized by conjugation.[5]a. Use a nitrile solvent: Employing a nitrile solvent (e.g., acetonitrile) can shift the equilibrium away from the retro-Ritter product.[3] b. Utilize an N-acyliminium intermediate: Using oxalyl chloride can generate an N-acyliminium intermediate that is less prone to fragmentation.[5]
Formation of an unexpected regioisomer. Ipso-cyclization and rearrangement: With certain substitution patterns, the cyclization can occur at a substituted carbon (ipso-attack), leading to a spiro intermediate that rearranges to an unexpected isomer.[6]a. Modify the dehydrating agent: The choice of dehydrating agent can influence the regioselectivity. For example, using POCl₃ alone may favor the "normal" product over the rearranged one.[7]
Purification challenges due to colored impurities. Decomposition of starting material or product: Harsh acidic conditions and high temperatures can lead to charring and the formation of complex mixtures.a. Optimize reaction time and temperature: Monitor the reaction closely by TLC or LC-MS to avoid prolonged heating. b. Use milder reaction conditions: Consider using Tf₂O and 2-chloropyridine at lower temperatures.
FAQs: Bischler-Napieralski Reaction

Q1: What is the mechanistic basis for the retro-Ritter reaction and how can it be suppressed?

A1: The retro-Ritter reaction is a fragmentation of the nitrilium ion intermediate, which is in equilibrium with the starting materials.[4] This side reaction is favored when the resulting styrene byproduct is highly conjugated and therefore thermodynamically stable.[5] To suppress this, one can employ Le Chatelier's principle by using a nitrile as the solvent, which pushes the equilibrium towards the nitrilium ion.[3] Alternatively, modifying the reaction pathway to avoid the formation of a susceptible nitrilium ion, for instance by using oxalyl chloride to generate an N-acyliminium intermediate, can effectively prevent this side reaction.[5]

Q2: I am working with a substrate that has an electron-withdrawing group on the aromatic ring. What are my best options?

A2: Substrates with electron-withdrawing groups are challenging for the Bischler-Napieralski reaction due to the deactivation of the aromatic ring towards electrophilic attack. The most effective approach is to use a more potent dehydrating system, such as a mixture of P₂O₅ in refluxing POCl₃.[3] Modern methods employing highly electrophilic reagents like triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base can also be successful under milder conditions.[4]

Experimental Protocol: Minimizing Retro-Ritter Byproduct using a Nitrile Solvent
  • Reaction Setup: To a solution of the β-arylethylamide (1.0 equiv) in anhydrous acetonitrile (used as the solvent), add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the mixture with a suitable base (e.g., concentrated ammonium hydroxide or saturated sodium bicarbonate solution) to a pH of 8-9.

  • Extraction and Purification: Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Section 2: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a versatile method for synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[8][9]

Troubleshooting Guide: Pictet-Spengler Reaction
Observation Potential Cause Recommended Solution
Low yield of the desired tetrahydroisoquinoline. 1. Inappropriate catalyst: The choice of acid catalyst is crucial and substrate-dependent.a. Screen different acid catalysts: While traditional protic acids (HCl, H₂SO₄) or Lewis acids (BF₃·OEt₂) are common, milder catalysts like chiral phosphoric acids can be more effective for sensitive substrates.[10][11] b. Optimize catalyst loading: The amount of catalyst can significantly impact the reaction rate and yield.
2. Suboptimal temperature: The reaction temperature can influence both the reaction rate and the formation of byproducts.a. Temperature optimization: Start at a lower temperature and gradually increase it while monitoring the reaction. Some reactions proceed well at room temperature, while others require heating.[12]
3. Unsuitable solvent: The solvent affects the solubility of reactants and the stability of intermediates.a. Solvent screening: While protic solvents are common, aprotic media can sometimes provide better yields.[8]
Formation of polar byproducts that are difficult to separate. Acid-catalyzed side reactions: Strong acidic conditions can lead to the formation of highly polar byproducts.a. Aqueous work-up: Neutralize the acid with a base (e.g., sodium bicarbonate solution) during the work-up to remove water-soluble impurities. b. Use milder conditions: Consider using a weaker acid or a modern catalytic system to minimize side reactions.
Loss of enantiomeric excess in an asymmetric synthesis. Racemization: The stereocenter can racemize under the reaction conditions, especially at elevated temperatures.a. Temperature control: Perform the reaction at lower temperatures to favor the kinetically controlled product and minimize racemization.[12] b. Use a suitable chiral catalyst: Chiral phosphoric acids have been shown to be effective in promoting highly enantioselective Pictet-Spengler reactions.[11][13]
Formation of N-oxide byproducts. Oxidation of the product: The nitrogen atom in the product can be susceptible to oxidation, especially if the reaction is exposed to air for prolonged periods or if oxidizing agents are present.a. Maintain an inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). b. Use deoxygenated solvents: Purge solvents with an inert gas before use.
FAQs: Pictet-Spengler Reaction

Q1: How can I improve the diastereoselectivity of my Pictet-Spengler reaction?

A1: Diastereoselectivity in the Pictet-Spengler reaction can often be controlled by the reaction conditions. Kinetic control (lower temperatures) often favors the formation of the cis product, while thermodynamic control (higher temperatures) can lead to the more stable trans product.[14] The choice of solvent can also influence the diastereomeric ratio. For substrates with a chiral center, the inherent chirality can direct the stereochemical outcome of the cyclization.

Q2: My reaction is sluggish even with a strong acid catalyst. What else can I try?

A2: If a strong acid is not effective, consider the electronic nature of your β-arylethylamine. The reaction is an electrophilic aromatic substitution, so electron-donating groups on the aromatic ring will accelerate the cyclization.[9] If your substrate is electron-deficient, you may need to use harsher conditions (higher temperature, longer reaction time), but be mindful of potential decomposition. Alternatively, an N-acyliminium ion Pictet-Spengler reaction, where the intermediate imine is acylated to form a more electrophilic N-acyliminium ion, can proceed under milder conditions with higher yields.[8]

Experimental Protocol: Enantioselective Pictet-Spengler Reaction using a Chiral Phosphoric Acid Catalyst
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the chiral phosphoric acid catalyst (e.g., 5-10 mol%) in a dry, aprotic solvent (e.g., toluene or dichloromethane).[12]

  • Addition of Reactants: Add the β-arylethylamine (1.0 equiv) to the catalyst solution. Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C). Slowly add the aldehyde (1.1 equiv) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by TLC or chiral HPLC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the enantioenriched tetrahydroisoquinoline.[12]

Section 3: The Pomeranz-Fritsch Reaction and its Modifications

The Pomeranz-Fritsch reaction provides a route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine.[15] The Schlittler-Müller modification utilizes a benzylamine and glyoxal semiacetal as starting materials.[16]

Troubleshooting Guide: Pomeranz-Fritsch Reaction
Observation Potential Cause Recommended Solution
Low or no yield of isoquinoline. 1. Failed cyclization: The electrophilic aromatic substitution may be disfavored due to electron-withdrawing groups on the benzaldehyde.a. Use a stronger acid catalyst: While concentrated sulfuric acid is traditional, other acids like polyphosphoric acid (PPA) can be effective.[17] b. Employ a modified procedure: The Schlittler-Müller modification can sometimes provide better yields for certain substrates.[16]
2. Decomposition of starting material/intermediate: The benzalaminoacetal intermediate can be unstable under harsh acidic conditions.a. Optimize acid concentration and temperature: Use the minimum amount of acid required and control the reaction temperature carefully. b. Two-step procedure: Isolate the benzalaminoacetal before subjecting it to the cyclization conditions.
Formation of an oxazole byproduct. Alternative cyclization pathway: The benzalaminoacetal can undergo an alternative cyclization to form an oxazole, which is a common side reaction.a. Modify reaction conditions: The choice of acid and solvent can influence the ratio of isoquinoline to oxazole. Empirical optimization is often necessary.
Sluggish reaction in a Schlittler-Müller modification. Interference from a secondary amine: If the starting benzylamine is secondary, it can interfere with the reaction.a. Protect the secondary amine: In-situ protection of the secondary amine (e.g., with a tosyl group) can lead to a cleaner cyclization.[18]
FAQs: Pomeranz-Fritsch Reaction

Q1: What are the main advantages of the Schlittler-Müller modification over the classical Pomeranz-Fritsch reaction?

Q2: My Pomeranz-Fritsch reaction is giving a complex mixture of products. How can I simplify the purification process?

A2: A complex product mixture often arises from the decomposition of starting materials or intermediates under harsh acidic conditions. The first step is to try and optimize the reaction to be cleaner by adjusting the acid concentration, temperature, and reaction time. For purification, after a standard aqueous work-up to remove the acid, column chromatography is typically required. If the byproducts are very polar, a pre-purification step of washing the organic extract with water or a dilute base can be helpful. In some cases, crystallization of the desired isoquinoline product may be possible.

Visualizations

General Troubleshooting Workflow for Isoquinoline Synthesis

G cluster_0 Troubleshooting Pathways start Reaction Issue Observed (e.g., Low Yield, Byproduct Formation) check_sm Verify Starting Material Purity and Integrity start->check_sm analyze_reaction Analyze Reaction Mixture (TLC, LC-MS, NMR) check_sm->analyze_reaction identify_byproduct Identify Byproduct Structure analyze_reaction->identify_byproduct consult_guide Consult Troubleshooting Guide for Specific Reaction analyze_reaction->consult_guide identify_byproduct->consult_guide optimize_conditions Optimize Reaction Conditions (Temperature, Solvent, Catalyst) consult_guide->optimize_conditions Condition-Related Issue modify_reagents Modify Reagents or Protecting Groups consult_guide->modify_reagents Substrate-Related Issue purification Develop Purification Strategy consult_guide->purification Separation Issue end Successful Synthesis optimize_conditions->end modify_reagents->end purification->end G amide β-Arylethylamide nitrilium Nitrilium Ion Intermediate amide->nitrilium Dehydrating Agent (e.g., POCl₃) dihydroisoquinoline Desired 3,4-Dihydroisoquinoline nitrilium->dihydroisoquinoline Intramolecular Electrophilic Aromatic Substitution styrene Styrene Byproduct nitrilium->styrene Retro-Ritter Fragmentation

References

Validation & Comparative

A Comparative Spectroscopic Guide: 1H and 13C NMR Analysis of 1-(Isoquinolin-8-YL)ethanone versus 1-(Quinolin-8-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous structural elucidation of heterocyclic compounds is paramount. The isoquinoline and quinoline scaffolds are privileged structures, forming the core of numerous pharmacologically active agents. Subtle variations in their architecture, such as the position of the nitrogen atom within the bicyclic system, can profoundly influence their biological activity and physicochemical properties. This guide provides an in-depth comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(Isoquinolin-8-YL)ethanone and its structural isomer, 1-(Quinolin-8-YL)ethanone. Through a combination of predicted and experimental data, we will explore how the placement of the heteroatom dictates the electronic environment of the molecule and, consequently, its NMR spectral fingerprint.

The Significance of Isomerism: Isoquinoline versus Quinoline

The distinction between isoquinoline and quinoline lies in the position of the nitrogen atom in the heterocyclic ring. In quinoline, the nitrogen is at position 1, whereas in isoquinoline, it resides at position 2. This seemingly minor alteration has significant electronic consequences. The nitrogen atom, being more electronegative than carbon, exerts an inductive electron-withdrawing effect and participates in resonance, influencing the electron density distribution across the aromatic system. This, in turn, affects the chemical shifts of the protons and carbons, providing a powerful diagnostic tool for differentiating between these isomers.

¹H and ¹³C NMR Spectral Data: A Head-to-Head Comparison

To facilitate a direct comparison, we will analyze the predicted ¹H and ¹³C NMR data for this compound and the experimental data for 1-(Quinolin-8-YL)ethanone. The use of predicted data for the isoquinoline derivative is necessitated by the limited availability of public experimental spectra for this specific compound. The predictions are generated using advanced algorithms that provide reliable estimations of chemical shifts and coupling constants.

Tabulated NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for 1-(Quinolin-8-YL)ethanone.

Table 1: ¹H NMR Data Comparison (Predicted vs. Experimental) in CDCl₃

Proton This compound (Predicted δ, ppm) 1-(Quinolin-8-YL)ethanone (Experimental δ, ppm) Multiplicity J (Hz)
H-19.25-s-
H-38.558.95dd4.2, 1.7
H-47.657.42dd8.3, 4.2
H-57.958.18dd8.3, 1.5
H-67.607.55t7.8
H-78.107.88dd7.3, 1.2
CH₃2.802.81s-

Predicted data for this compound was obtained from nmrdb.org. Experimental data for 1-(Quinolin-8-YL)ethanone is from a publicly available source.

Table 2: ¹³C NMR Data Comparison (Predicted vs. Experimental) in CDCl₃

Carbon This compound (Predicted δ, ppm) 1-(Quinolin-8-YL)ethanone (Experimental δ, ppm)
C-1152.5-
C-3143.2150.5
C-4120.8121.5
C-4a128.0128.9
C-5130.0136.4
C-6127.5126.4
C-7134.5129.9
C-8136.0136.0
C-8a126.5147.2
C=O201.0201.2
CH₃30.030.1

Predicted data for this compound was obtained from nmrdb.org. Experimental data for 1-(Quinolin-8-YL)ethanone is from a publicly available source.

In-Depth Spectral Analysis and Interpretation

A detailed examination of the NMR data reveals key differences that are directly attributable to the position of the nitrogen atom.

¹H NMR Spectrum Analysis

This compound (Predicted):

The most downfield signal is predicted for H-1 at approximately 9.25 ppm. This significant deshielding is due to its position adjacent to the electronegative nitrogen atom and its location in the electron-deficient pyridinic ring. H-3 , also in the heterocyclic ring, is predicted to appear at a downfield chemical shift of around 8.55 ppm. The protons on the carbocyclic ring, H-5, H-6, and H-7 , are predicted to resonate in the aromatic region between 7.60 and 8.10 ppm. The acetyl group's methyl protons (CH₃ ) are anticipated to be a singlet at approximately 2.80 ppm.

1-(Quinolin-8-YL)ethanone (Experimental):

In the quinoline isomer, the most deshielded proton is H-2 (not present in the isoquinoline at this position), which resonates at 8.95 ppm due to its proximity to the nitrogen atom. H-4 and H-3 appear at 8.18 ppm and 7.42 ppm, respectively. The protons of the carbocyclic ring, H-5, H-6, and H-7 , are found between 7.55 and 8.18 ppm. The methyl protons (CH₃ ) of the acetyl group are observed as a singlet at 2.81 ppm, very similar to the predicted value for the isoquinoline isomer.

Comparative Insights: The most striking difference is the chemical shift of the proton at position 1 in the isoquinoline ring system versus position 2 in the quinoline system. The peri-interaction between the acetyl group at position 8 and the proton at position 7 in both isomers is expected to cause a downfield shift for H-7.

¹³C NMR Spectrum Analysis

This compound (Predicted):

The carbon atoms of the heterocyclic ring, C-1 and C-3 , are predicted to be the most deshielded aromatic carbons at approximately 152.5 ppm and 143.2 ppm, respectively, due to the direct influence of the nitrogen atom. The carbonyl carbon (C=O ) is predicted around 201.0 ppm, and the methyl carbon (CH₃ ) at approximately 30.0 ppm.

1-(Quinolin-8-YL)ethanone (Experimental):

In the quinoline analog, C-2 and C-8a are significantly deshielded at 150.5 ppm and 147.2 ppm, respectively. The carbonyl carbon (C=O ) resonates at 201.2 ppm, and the methyl carbon (CH₃ ) at 30.1 ppm, showing close agreement with the isoquinoline isomer.

Comparative Insights: The chemical shifts of the carbons in the heterocyclic ring provide a clear distinction between the two isomers. The different resonance structures and inductive effects resulting from the altered nitrogen position lead to a unique electronic environment for each carbon atom.

Visualizing the Structures and Analytical Workflow

To aid in the understanding of the molecular structures and the analytical process, the following diagrams are provided.

G Sample This compound or 1-(Quinolin-8-YL)ethanone Preparation Dissolve in CDCl3 with TMS Sample->Preparation Step 1 NMR_Acquisition Acquire 1H and 13C NMR Spectra Preparation->NMR_Acquisition Step 2 Data_Processing Fourier Transform, Phase and Baseline Correction NMR_Acquisition->Data_Processing Step 3 Spectral_Analysis Assign Chemical Shifts and Coupling Constants Data_Processing->Spectral_Analysis Step 4 Comparison Compare Spectra of Isomers Spectral_Analysis->Comparison Step 5 Report Generate Comparison Guide Comparison->Report Step 6

Decoding the Molecular Blueprint: A Comparative Guide to Interpreting the Mass Spectrum of 1-(Isoquinolin-8-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, mass spectrometry (MS) stands as a cornerstone for providing rapid and sensitive molecular weight determination and invaluable structural information through fragmentation analysis. This guide, intended for researchers, scientists, and drug development professionals, offers an in-depth, technical exploration of the electron ionization-mass spectrometry (EI-MS) of 1-(Isoquinolin-8-YL)ethanone, a key heterocyclic building block.

This document moves beyond a mere recitation of spectral data. As a senior application scientist, the aim is to provide a holistic understanding of the fragmentation pathways, grounded in the fundamental principles of physical organic chemistry. We will dissect the mass spectrum, propose logical fragmentation mechanisms, and critically compare the insights gleaned from MS with those from alternative analytical techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy.

The Subject Molecule: this compound at a Glance

This compound is an aromatic ketone with a molecular formula of C₁₁H₉NO and a monoisotopic mass of 171.07 Da. Its structure features an isoquinoline bicyclic system substituted with an acetyl group at the 8-position. This arrangement of functional groups—a heteroaromatic amine, an aromatic system, and a ketone—dictates its characteristic fragmentation behavior under electron ionization.

Unraveling the Fragmentation Puzzle: The Mass Spectrum of this compound

Electron ionization (EI) is a "hard" ionization technique, meaning it imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation.[1][2] This is a double-edged sword: while it can sometimes lead to the absence of a prominent molecular ion peak, the resulting fragment ions provide a rich tapestry of information about the molecule's structure.[3] For this compound, the molecular ion (M⁺•) is observed at a mass-to-charge ratio (m/z) of 171, confirming the molecular weight.

The primary fragmentation pathways for this compound can be logically deduced by considering the established fragmentation patterns of its constituent parts: the isoquinoline core and the acetyl substituent.

A key fragmentation process for acetyl-substituted aromatic compounds is α-cleavage , the breaking of the bond adjacent to the carbonyl group.[4] In this case, the bond between the carbonyl carbon and the methyl group is cleaved, resulting in the loss of a methyl radical (•CH₃), which is a neutral species and therefore not detected by the mass spectrometer.[5] This cleavage generates a highly stable acylium ion at m/z 156 . The stability of this ion is enhanced by resonance delocalization across the isoquinoline ring system.

Another characteristic fragmentation of the isoquinoline ring system itself involves the expulsion of a neutral molecule of hydrogen cyanide (HCN).[5] This is a common fragmentation pathway for many nitrogen-containing heterocyclic aromatic compounds.[6] The loss of HCN from the molecular ion would result in a fragment at m/z 144 . It is also plausible that the acylium ion at m/z 156 could subsequently lose HCN, leading to a fragment at m/z 129 .

Further fragmentation of the isoquinoline ring system can occur through the loss of acetylene (C₂H₂), another common fragmentation pathway for aromatic systems.[7]

It is important to note that the McLafferty rearrangement, a common fragmentation for carbonyl compounds, is not a likely pathway for this compound.[8][9] This rearrangement requires the presence of a γ-hydrogen that can be transferred to the carbonyl oxygen via a six-membered transition state.[10] In this molecule, there are no such hydrogens on a flexible alkyl chain.

The proposed fragmentation pathway is summarized in the diagram below:

Fragmentation_of_this compound M M⁺• (m/z 171) This compound frag1 [M-CH₃]⁺ (m/z 156) Acylium Ion M->frag1 - •CH₃ (α-cleavage) frag2 [M-HCN]⁺• (m/z 144) M->frag2 - HCN frag3 [M-CH₃-HCN]⁺ (m/z 129) frag1->frag3 - HCN

Figure 1: Proposed EI-MS fragmentation of this compound.

A Comparative Perspective: Mass Spectrometry vs. Other Analytical Techniques

While mass spectrometry provides invaluable information about molecular weight and fragmentation, a comprehensive structural elucidation relies on a combination of analytical techniques. Here, we compare the insights from MS with those from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Analytical TechniqueInformation Provided for this compoundStrengthsLimitations
Mass Spectrometry (EI-MS) - Molecular weight (m/z 171)[11] - Fragmentation pattern indicating the presence of an acetyl group (loss of 15 amu) and an isoquinoline ring (loss of HCN)[7][12]- High sensitivity[13] - Provides molecular formula with high-resolution MS - Fragmentation gives structural clues[12]- Isomers may have similar mass spectra - Molecular ion may be weak or absent[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy - Precise number and connectivity of ¹H and ¹³C atoms - Chemical shifts indicate the electronic environment of each nucleus[14] - Coupling patterns reveal neighboring protons- Unambiguous structure determination - Provides detailed information on stereochemistry- Lower sensitivity than MS[13] - Requires larger sample amounts - Complex spectra for larger molecules
Infrared (IR) Spectroscopy - Presence of functional groups: - C=O stretch of the ketone (around 1680-1700 cm⁻¹)[15] - C=N and C=C stretches of the isoquinoline ring (around 1500-1600 cm⁻¹)[8][9] - Aromatic C-H stretches (above 3000 cm⁻¹)[9]- Rapid and non-destructive - Excellent for identifying functional groups- Does not provide information on molecular weight or connectivity - Complex fingerprint region can be difficult to interpret[16]

In essence, these techniques are complementary. MS confirms the molecular weight and provides pieces of the structural puzzle through fragmentation. NMR then assembles these pieces by providing a detailed map of the carbon and hydrogen skeleton. Finally, IR spectroscopy confirms the presence of the key functional groups predicted by the other two techniques.

Experimental Protocol: Acquiring a High-Quality Electron Ionization Mass Spectrum

The following is a generalized, step-by-step methodology for acquiring an EI mass spectrum of a compound like this compound using a gas chromatograph-mass spectrometer (GC-MS).

Objective: To obtain a reproducible electron ionization mass spectrum of this compound, detailing its molecular ion and characteristic fragment ions.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

Materials:

  • This compound sample

  • High-purity solvent (e.g., dichloromethane or ethyl acetate)

  • Microsyringe

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent. Ensure the sample is fully dissolved.

  • GC-MS System Preparation:

    • Ensure the GC-MS system is properly tuned and calibrated according to the manufacturer's specifications.

    • Set the GC oven temperature program. A typical program might start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

    • Set the injector temperature to 250°C and the transfer line temperature to 280°C.

    • Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Set the carrier gas (Helium) flow rate to approximately 1 mL/min.

  • Mass Spectrometer Parameters:

    • Set the ion source to Electron Ionization (EI).

    • Set the electron energy to the standard 70 eV to ensure fragmentation is consistent with library spectra.[2]

    • Set the mass range to scan from m/z 40 to 400.

    • Set the ion source temperature to 230°C.

  • Data Acquisition:

    • Inject 1 µL of the sample solution into the GC inlet.

    • Start the data acquisition. The GC will separate the components of the sample, and the MS will record the mass spectrum of the eluting compounds.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to this compound.

    • Extract the mass spectrum from this peak.

    • Identify the molecular ion peak (m/z 171).

    • Identify and annotate the major fragment ions and propose their structures based on logical fragmentation pathways.

GC-MS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep1 Dissolve sample in volatile solvent gcms1 Inject sample into GC prep1->gcms1 gcms2 Separation on capillary column gcms1->gcms2 gcms3 Elution into MS ion source gcms2->gcms3 gcms4 Electron Ionization (70 eV) gcms3->gcms4 gcms5 Mass Analyzer gcms4->gcms5 gcms6 Detector gcms5->gcms6 data1 Extract mass spectrum from chromatogram gcms6->data1 data2 Identify molecular ion and fragment peaks data1->data2 data3 Structural Elucidation data2->data3

Figure 2: Generalized workflow for GC-EI-MS analysis.

Conclusion

The interpretation of the mass spectrum of this compound is a logical process rooted in the fundamental principles of ion chemistry. By understanding the characteristic fragmentation patterns of the isoquinoline core and the acetyl substituent, a detailed and informative picture of the molecule's structure can be constructed. While EI-MS is a powerful tool for this purpose, its true potential is realized when used in concert with other analytical techniques such as NMR and IR spectroscopy. This integrated approach provides a self-validating system for the unambiguous structural elucidation of novel compounds, a critical step in the advancement of chemical and pharmaceutical research.

References

A Senior Scientist’s Guide to the Validation of 1-(Isoquinolin-8-yl)ethanone Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or a key starting material is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. 1-(Isoquinolin-8-yl)ethanone, a pivotal building block in the synthesis of various biologically active compounds, is no exception.[1] Ensuring its purity is paramount. This guide provides an in-depth, experience-driven protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for this specific purpose, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[2][3] Furthermore, we will objectively compare the robust capabilities of HPLC with other analytical alternatives, providing a holistic perspective for the discerning researcher.

The Central Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry for good reason.[3][4] Its strength lies in its ability to separate, identify, and quantify each component in a mixture with high resolution and sensitivity. For a molecule like this compound, which contains a UV-active isoquinoline core, HPLC coupled with a Diode-Array Detector (DAD) or a standard UV-Vis detector is the method of choice. This combination allows for the sensitive detection of the main compound and any potential impurities, including starting materials, by-products, and degradants.

The validation of an analytical method is the formal, systematic process of demonstrating its suitability for its intended purpose.[4][5] It is a regulatory requirement that ensures the data generated is reliable and consistent.[4]

Part 1: A Self-Validating HPLC Method for this compound

The objective is to develop a stability-indicating HPLC method. This means the method must be able to accurately measure the analyte in the presence of its potential degradation products. The entire validation process is a closed loop, where each step confirms the reliability of the others.

Logical Workflow for HPLC Method Validation

The following diagram illustrates the structured workflow for developing and validating the HPLC method.

HPLC_Validation_Workflow A Method Development B System Suitability Testing (SST) A->B Initial Conditions B->A Fails SST (Optimize Method) C Method Validation Protocol (ICH Q2(R1)) B->C Passes SST D Specificity (Forced Degradation) C->D Initiate Validation E Linearity & Range D->E F Accuracy (Recovery) E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Validated Method for Routine Use I->J All Parameters Meet Criteria

Caption: Workflow for HPLC method development and validation.

Step-by-Step Experimental Protocol

1. Method Development & System Suitability

The initial step is to establish chromatographic conditions that provide a sharp, symmetrical peak for this compound, well-resolved from any other peaks.

  • Rationale: A reversed-phase C18 column is selected due to the moderate polarity of the analyte. An acidic mobile phase modifier (e.g., formic acid) is used to ensure the nitrogen in the isoquinoline ring is protonated, leading to better peak shape.

Table 1: Proposed HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 10% B to 90% B over 15 minutes, hold for 5 min, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector DAD/UV at 254 nm
Injection Volume 10 µL
Sample Diluent 50:50 Acetonitrile:Water

System Suitability Testing (SST): Before any validation run, the system's performance is verified by injecting a standard solution five times.[6]

  • Acceptance Criteria:

    • Tailing Factor: ≤ 2.0

    • Theoretical Plates: ≥ 2000

    • %RSD of Peak Area: ≤ 1.0%

2. Validation Protocol Execution (ICH Q2(R1) Parameters)

A. Specificity (Forced Degradation)

  • Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities and degradants.

  • Protocol:

    • Prepare solutions of this compound (approx. 1 mg/mL).

    • Expose the solutions to the following stress conditions:

      • Acidic: 0.1 M HCl at 60 °C for 4 hours.

      • Basic: 0.1 M NaOH at 60 °C for 4 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: Heat solid sample at 105 °C for 24 hours.

      • Photolytic: Expose solution to UV light (254 nm) for 24 hours.

    • Analyze the stressed samples alongside an unstressed control.

  • Self-Validation Check: The method is specific if the main peak is spectrally pure (verified by DAD peak purity analysis) and well-resolved from any degradation peaks.

B. Linearity and Range

  • Purpose: To establish a linear relationship between analyte concentration and detector response.

  • Protocol:

    • Prepare a stock solution of the reference standard.

    • Create a series of at least five concentrations covering 50% to 150% of the target assay concentration (e.g., 0.05, 0.075, 0.1, 0.125, 0.15 mg/mL).

    • Inject each concentration in triplicate.

    • Plot a graph of mean peak area versus concentration and perform linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

C. Accuracy (Recovery)

  • Purpose: To determine the closeness of the measured value to the true value.

  • Protocol:

    • Prepare a blank matrix (diluent).

    • Spike the blank with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[2]

    • Prepare three replicates at each level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: Mean recovery between 98.0% and 102.0% at each level.

D. Precision

  • Purpose: To assess the method's consistency and reproducibility.[5]

  • Protocol:

    • Repeatability (Intra-assay): Analyze six independent preparations of the sample at 100% of the target concentration on the same day, by the same analyst, using the same equipment.[4]

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or different equipment.

  • Acceptance Criteria: Relative Standard Deviation (%RSD) ≤ 2.0%.

E. Limits of Detection (LOD) and Quantitation (LOQ)

  • Purpose: To determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Protocol (Signal-to-Noise Approach):

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

    • Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.

  • Self-Validation Check: The precision (%RSD) at the LOQ should be ≤ 10%.

F. Robustness

  • Purpose: To evaluate the method's reliability during normal usage with small, deliberate variations in parameters.[5]

  • Protocol:

    • Analyze a standard solution while making small changes to the method parameters, one at a time:

      • Flow Rate (± 0.1 mL/min).

      • Column Temperature (± 5 °C).

      • Mobile Phase Composition (± 2% absolute for acetonitrile).

    • Evaluate the impact on SST parameters (retention time, tailing factor, resolution).

  • Acceptance Criteria: SST parameters should remain within acceptable limits, and the results should not be significantly affected.

Part 2: Comparative Analysis of Purity Assessment Techniques

While HPLC is the gold standard, other techniques can offer complementary or, in specific scenarios, alternative means of purity assessment. The choice of method depends on the specific question being asked.

Method_Selection Start Need to Assess Purity of This compound Q1 Need Quantitative Results for Known & Unknown Impurities? Start->Q1 Q2 Need Absolute Purity without a Reference Standard? Q1->Q2 No HPLC Use Validated HPLC Method Q1->HPLC Yes Q3 Are Impurities Volatile & Thermally Stable? Q2->Q3 No qNMR Use Quantitative NMR (qNMR) Q2->qNMR Yes Q3->HPLC No GC Use Gas Chromatography (GC) Q3->GC Yes

Caption: Decision tree for selecting a purity analysis method.

Table 2: Comparison of HPLC with Alternative Analytical Methods

FeatureHPLC-UV/DAD Quantitative NMR (qNMR) Gas Chromatography (GC-FID)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Signal intensity is directly proportional to the number of nuclei, allowing absolute quantification against a certified internal standard.Separation of volatile compounds based on partitioning between a gas mobile phase and a liquid/solid stationary phase.
Primary Application Gold standard for purity and impurity profiling in pharmaceuticals.[3]Absolute purity determination, structural confirmation, analysis of non-chromophoric impurities.Analysis of residual solvents, volatile impurities, and thermally stable analytes.
Pros - High sensitivity & resolution- Applicable to a wide range of compounds- Robust and reproducible- Stability-indicating capability- No need for analyte-specific reference standard- Provides structural information- Highly accurate for major components- Extremely high sensitivity for volatile compounds- Excellent for residual solvent analysis
Cons - Requires a reference standard for quantification- Response factor can vary between compounds- Lower sensitivity than HPLC- High instrument cost- Complex spectra can be difficult to interpret- Analyte must be volatile and thermally stable- Risk of on-column degradation
Best for this compound Primary Choice: Ideal for routine quality control, stability studies, and detecting trace-level impurities.Complementary Use: Excellent for certifying the purity of a primary reference standard or for samples where impurities lack a UV chromophore.Specific Use: Suitable for checking for volatile synthetic precursors or residual solvents, but not for the primary purity assay due to the compound's low volatility.
Alternative Method Spotlight: Quantitative NMR (qNMR)

qNMR is a powerful primary method for determining purity. It does not rely on comparing a sample's response to that of a reference standard of the same compound. Instead, the sample is mixed with a known amount of a certified internal standard (e.g., maleic acid), and the purity is calculated by comparing the integral of a specific proton signal from the analyte to the integral of a signal from the internal standard. This provides an absolute purity value, making it invaluable for qualifying in-house reference materials that will later be used for HPLC analysis.

This guide provides a robust framework for the validation of an HPLC method for this compound. By adhering to the principles of scientific integrity and following a logical, self-validating protocol, researchers and drug development professionals can generate purity data that is accurate, reliable, and defensible. The strategic use of complementary techniques like qNMR further strengthens the overall analytical control strategy, ensuring the highest quality of materials for their intended scientific purpose.

References

A Comparative Guide to the Biological Activity of 1-(Isoquinolin-1-YL)ethanone and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds, exhibiting a wide spectrum of pharmacological activities.[1] This structural isomer of quinoline, composed of a fused benzene and pyridine ring, serves as a cornerstone in the development of therapeutic agents.[1] Derivatives of isoquinoline have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, antiviral, and enzyme inhibitory agents.[1][2][3] This guide focuses on the biological activity of 1-(Isoquinolin-1-YL)ethanone and its analogs, providing a comparative analysis of their therapeutic potential. While direct comparative studies on the 8-yl isomer are limited, this guide will draw upon structure-activity relationship (SAR) data from closely related isoquinoline derivatives to provide a comprehensive overview for researchers, scientists, and drug development professionals. A notable analog, 1-(6-hydroxy-7-methylisoquinolin-1-yl)ethanone, has demonstrated prominent antiviral activity against the tobacco mosaic virus, highlighting the therapeutic potential of this class of compounds.

Comparative Biological Activities: A Multifaceted Profile

The biological activity of isoquinoline derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring. This section will explore the diverse pharmacological effects of 1-acetylisoquinoline analogs, drawing comparisons to elucidate key structure-activity relationships.

Antiviral Activity

Recent studies have highlighted the potential of isoquinolone derivatives as potent antiviral agents, particularly against influenza viruses. A screening of a chemical library identified an isoquinolone compound as a promising hit with 50% effective concentrations (EC50s) ranging from 0.2 to 0.6 µM against both influenza A and B viruses.[4][5] However, this lead compound also exhibited significant cytotoxicity.[4][5] This prompted the synthesis of 22 derivatives to investigate the structure-activity and structure-cytotoxicity relationships.[4][5] Through these modifications, a derivative was identified with a significantly improved cytotoxicity profile (CC50 > 300 µM), albeit with slightly reduced antiviral potency (EC50 9.9 to 18.5 µM).[4][5] Mechanistic studies revealed that these compounds target the viral polymerase activity.[4][5]

Antitumor Activity

The isoquinoline scaffold is a well-established pharmacophore in the design of anticancer agents.[6] A number of substituted isoquinolin-1-ones have been synthesized and evaluated for their antitumor activity against various human tumor cell lines.[7] One study found that an O-(3-hydroxypropyl) substituted analog exhibited potent antitumor activity, being 3-5 times more effective than the parent compound.[7] Furthermore, 4-amino and 4-(methylamino) substituted isoquinoline-1-carboxaldehyde thiosemicarbazones have shown significant antitumor activity against L1210 leukemia in mice.[8] The position of substituents on the isoquinoline ring has been shown to be critical for activity, with certain substitutions leading to a significant loss of potency.[9]

Enzyme Inhibition

Isoquinoline derivatives have been investigated as inhibitors of various enzymes implicated in disease.

  • Cholinesterase Inhibition: In the context of Alzheimer's disease, derivatives of pyrrolo[2,1-a]isoquinolin-3-one have been designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[10] Molecular modeling studies have guided the design of these inhibitors, leading to compounds with stronger inhibitory effects than the reference drug, rivastigmine.[10]

  • Tubulin Polymerization Inhibition: A series of 1-phenyl-3,4-dihydroisoquinoline derivatives have been identified as potent inhibitors of tubulin polymerization, a key target in cancer chemotherapy.[11] Compound 5n , with a 3'-hydroxy and 4'-methoxy substituted 1-phenyl B-ring, demonstrated optimal bioactivity.[11] Molecular docking studies have provided insights into the binding mode of these compounds to tubulin, explaining the observed structure-activity relationships.[11]

  • TNF-α Production Inhibition: Certain isoquinolin-1-ones and quinazolin-4-ones have been shown to inhibit the production of tumor necrosis factor alpha (TNF-α), a key pro-inflammatory cytokine.[9] Structure-optimization studies revealed that N-alkanoic acid esters of four carbons were optimal for activity.[9] However, the introduction of fluoro, bromo, nitro, acetyl, and aminomethyl groups on the isoquinoline ring led to a significant decrease in inhibitory activity.[9]

Structure-Activity Relationship (SAR) Analysis

The biological activity of 1-acetylisoquinoline analogs is intricately linked to their chemical structure. The following points summarize key SAR insights gleaned from various studies:

  • Substitution on the Isoquinoline Core: The position and nature of substituents on the isoquinoline ring are critical determinants of biological activity. For instance, in the context of anti-inflammatory activity, substitutions at various positions on the isoquinoline ring of TNF-α inhibitors resulted in a significant loss of potency.[9]

  • The Acetyl Group and its Modifications: The 1-acetyl group can be a key pharmacophoric feature. Modifications of this group, such as conversion to a thiosemicarbazone, have been shown to yield potent antitumor agents.[8]

  • Introduction of Aromatic Rings: The addition of a phenyl group at the 1-position, as seen in 1-phenyl-3,4-dihydroisoquinolines, can confer potent tubulin polymerization inhibitory activity. The substitution pattern on this appended phenyl ring further modulates the activity.[11]

Experimental Protocols

To ensure the reproducibility and validity of the findings discussed, this section provides detailed methodologies for key experiments.

Antiviral Plaque Reduction Assay

This assay is a standard method for determining the antiviral activity of a compound.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza virus stock (e.g., A/Puerto Rico/8/34 (H1N1))

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Test compounds

  • Crystal Violet solution

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Virus Infection: The next day, wash the cell monolayer with phosphate-buffered saline (PBS) and infect with a dilution of influenza virus calculated to produce 50-100 plaques per well.

  • Compound Treatment: After a 1-hour adsorption period at 37°C, remove the virus inoculum and overlay the cells with DMEM containing 1% FBS, 0.5% agarose, and serial dilutions of the test compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.

  • Plaque Visualization: Fix the cells with 10% formalin and stain with 0.5% crystal violet solution.

  • Data Analysis: Count the number of plaques in each well. The EC50 value is determined as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin protein

  • GTP (Guanosine triphosphate)

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Test compounds

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Reaction Setup: In a 96-well plate, add polymerization buffer, GTP, and various concentrations of the test compound.

  • Initiation of Polymerization: Add purified tubulin to each well to initiate the polymerization reaction.

  • Monitoring Polymerization: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the increase in absorbance at 340 nm over time. The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Data Analysis: The rate of polymerization is determined from the linear portion of the absorbance curve. The IC50 value is the concentration of the compound that inhibits the rate of tubulin polymerization by 50%.

Data Presentation

Table 1: Comparative Antiviral Activity of Isoquinolone Derivatives against Influenza A Virus (H1N1)

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Lead Compound0.2 - 0.639.0~65 - 195
Derivative 219.9 - 18.5>300>16 - 30

Data synthesized from studies on isoquinolone derivatives.[4][5]

Table 2: Comparative Antitumor Activity of 1-Substituted Isoquinoline Derivatives

Compound ClassDerivativeCancer Cell LineActivity
Isoquinolin-1-onesO-(3-hydroxypropyl) analogVarious human tumor cell lines3-5 times more potent than parent compound
Isoquinoline-1-carboxaldehyde thiosemicarbazones4-amino derivativeL1210 Leukemia (in vivo)T/C% = 177
4-(methylamino) derivativeL1210 Leukemia (in vivo)T/C% = 177

T/C% = (Median survival time of treated mice / Median survival time of control mice) x 100. Data synthesized from various studies.[7][8]

Visualizations

General Structure of 1-Acetylisoquinoline and its Analogs

Antiviral_Screening_Workflow cluster_in_vitro In Vitro Screening cluster_cytotoxicity Cytotoxicity Assessment Cell_Culture Cell Culture (e.g., MDCK cells) Virus_Infection Virus Infection (e.g., Influenza A) Cell_Culture->Virus_Infection Cell_Viability_Assay Cell Viability Assay (e.g., MTT Assay) Cell_Culture->Cell_Viability_Assay Compound_Treatment Treatment with Isoquinoline Analogs Virus_Infection->Compound_Treatment Plaque_Assay Plaque Reduction Assay Compound_Treatment->Plaque_Assay EC50_Determination Determine EC50 Plaque_Assay->EC50_Determination SAR_Analysis Structure-Activity Relationship Analysis EC50_Determination->SAR_Analysis Compare Activities CC50_Determination Determine CC50 Cell_Viability_Assay->CC50_Determination CC50_Determination->SAR_Analysis Assess Safety Profile

References

A Comparative Guide to the Synthetic Routes of 1-(Isoquinolin-8-YL)ethanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(Isoquinolin-8-YL)ethanone is a crucial building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide range of biologically active compounds. The isoquinoline scaffold itself is a privileged structure in drug discovery, with derivatives exhibiting activities from anticancer to antiviral.[1] The precise placement of an acetyl group at the C8 position of the isoquinoline ring is often a critical determinant of a molecule's pharmacological profile. This guide provides a comparative analysis of different synthetic strategies to access this important ketone, offering insights into the mechanistic underpinnings, practical considerations, and relative merits of each approach to aid researchers in selecting the optimal route for their specific needs.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be broadly categorized into two strategic approaches:

  • Post-formation Functionalization of the Isoquinoline Core: These methods involve the direct introduction of an acetyl group onto a pre-existing isoquinoline ring system.

  • Ring-forming Strategies with Pre-functionalized Precursors: These approaches construct the isoquinoline ring from starting materials that already contain the acetyl moiety or a suitable precursor at the desired position.

This guide will delve into specific methodologies within each of these categories, providing a detailed examination of their mechanisms, experimental protocols, and a comparative analysis of their advantages and disadvantages.

Route 1: Direct Acylation of Isoquinoline via Minisci Reaction

The Minisci reaction is a powerful tool for the direct C-H functionalization of electron-deficient heterocycles, proceeding through a radical substitution mechanism.[2][3] This approach offers the potential for a direct and atom-economical route to this compound from readily available isoquinoline.

Mechanistic Rationale

The Minisci reaction typically involves the generation of an acyl radical from a suitable precursor, such as an aldehyde or a carboxylic acid derivative. This radical then attacks the protonated isoquinoline ring, which is activated towards nucleophilic radical attack. The regioselectivity of the Minisci reaction on isoquinoline is a critical consideration. The reaction generally favors substitution at the C1 and C3 positions due to the electronic properties of the heterocycle. However, under specific conditions, and with certain acyl radical precursors, substitution at other positions, including C8, may be achieved, although often as a minor product. Achieving high regioselectivity for the C8 position remains a significant challenge with this method.

Diagram of the Minisci Acetylation of Isoquinoline

Minisci_Reaction cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_products Products Isoquinoline Isoquinoline Radical_Initiator Radical Initiator (e.g., (NH4)2S2O8) Acetyl_Radical_Precursor Acetyl Radical Precursor Acetyl_Radical_Precursor->Radical_Initiator Generation of Acetyl Radical C1_Product 1-Acetylisoquinoline (Major) Radical_Initiator->C1_Product Radical Attack C8_Product This compound (Minor) Radical_Initiator->C8_Product Other_Isomers Other Isomers Radical_Initiator->Other_Isomers Acid Acid

Caption: General workflow of the Minisci acetylation of isoquinoline.

Experimental Protocol: Iron-Catalyzed Minisci-Type Acetylation

A representative protocol for a Minisci-type acetylation of N-heteroarenes using an iron catalyst and triethylorthoformate as the acetyl source has been reported.[3]

  • Reaction Setup: To a solution of isoquinoline (1.0 mmol) in a suitable solvent (e.g., CH3CN), add Fe(acac)3 (10 mol%), and triethylorthoformate (3.0 equiv).

  • Initiation: Add tert-butyl hydroperoxide (TBHP, 3.0 equiv) dropwise to the mixture at room temperature.

  • Reaction: Stir the reaction mixture at a specified temperature (e.g., 60 °C) for a designated time (e.g., 12 hours), monitoring the progress by TLC or GC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of Na2S2O3. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Evaluation
FeatureAssessment
Yield Generally low to moderate for the C8-isomer.
Regioselectivity Poor; typically favors C1 and C3 substitution. Separation of isomers can be challenging.[4]
Scalability Moderate; radical reactions can sometimes be difficult to scale up safely.
Cost Reagents are generally inexpensive.
Safety Peroxides require careful handling.
Substrate Scope Generally applicable to a range of electron-deficient heterocycles.

Route 2: Directed ortho-Metalation (DoM) of Isoquinoline Derivatives

Directed ortho-metalation (DoM) is a highly regioselective method for the functionalization of aromatic rings, guided by a directing metalation group (DMG).[5][6] By introducing a suitable DMG onto the isoquinoline scaffold, it is possible to direct lithiation specifically to the C8 position, followed by quenching with an acetylating agent.

Mechanistic Rationale

The DoM strategy relies on the ability of a heteroatom-containing functional group (the DMG) to coordinate to an organolithium base (e.g., n-BuLi, s-BuLi), thereby directing deprotonation to the adjacent ortho position. For isoquinoline, a directing group would need to be strategically placed to favor C8 lithiation. A potential strategy involves the temporary introduction of a directing group at a position that sterically or electronically favors C8 deprotonation. The choice of the directing group and the reaction conditions are paramount for the success of this approach.

Diagram of the Directed ortho-Metalation (DoM) Strategy

DoM_Strategy cluster_start Starting Material cluster_reaction Reaction Sequence cluster_product Product Isoquinoline_DMG Isoquinoline with Directing Metalation Group (DMG) Lithiation Deprotonation with Organolithium Base Isoquinoline_DMG->Lithiation C8-Lithiation Acetylation Quenching with Acetylating Agent Lithiation->Acetylation Electrophilic Quench Deprotection Removal of DMG (if necessary) Acetylation->Deprotection C8_Product This compound Deprotection->C8_Product

Caption: A conceptual workflow for the synthesis of this compound via DoM.

Experimental Protocol: Hypothetical DoM Approach

While a specific, high-yielding protocol for the C8-acetylation of isoquinoline via DoM is not readily found in the literature, a general procedure based on established DoM principles can be proposed:

  • Synthesis of a Directed Precursor: Synthesize an isoquinoline derivative bearing a directing group (e.g., an amide or a carbamate) at a position that favors C8 lithiation.

  • Lithiation: Dissolve the directed isoquinoline precursor in a dry, aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon). Cool the solution to a low temperature (e.g., -78 °C). Add an organolithium base (e.g., n-butyllithium) dropwise and stir for a specified time to allow for complete deprotonation.

  • Acetylation: Add a suitable acetylating agent (e.g., N,N-dimethylacetamide or acetyl chloride) to the reaction mixture at low temperature.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of NH4Cl. Allow the mixture to warm to room temperature and extract with an organic solvent. Dry the combined organic layers, concentrate, and purify the product by chromatography.

  • Deprotection: If necessary, remove the directing group under appropriate conditions to yield this compound.

Evaluation
FeatureAssessment
Yield Potentially high, depending on the efficiency of the directing group and the specific conditions.
Regioselectivity Excellent; the primary advantage of the DoM strategy.[5]
Scalability Generally good, although requires strict anhydrous and inert conditions.
Cost Organolithium reagents and some directing group precursors can be expensive.
Safety Organolithium reagents are pyrophoric and require careful handling. Low temperatures are necessary.
Substrate Scope Dependent on the tolerance of the directing group and other functionalities to the strongly basic conditions.

Route 3: Ring Construction via Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a classic method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines.[7][8][9] By starting with a phenethylamine precursor bearing an ortho-acetyl group, this reaction can be adapted to synthesize the target molecule.

Mechanistic Rationale

This reaction involves the intramolecular cyclization of a β-phenylethylamide. The key starting material for the synthesis of this compound via this route would be N-acetyl-2-(2-acetylphenyl)ethanamine. The amide is first activated by a dehydrating agent (e.g., POCl3 or P2O5) to form a reactive intermediate, likely a nitrilium ion.[10] This electrophilic species then undergoes an intramolecular electrophilic aromatic substitution onto the ortho position of the phenyl ring, followed by elimination to form the dihydroisoquinoline. Subsequent oxidation furnishes the aromatic isoquinoline ring.

Diagram of the Bischler-Napieralski Synthesis

Bischler_Napieralski cluster_start Starting Material cluster_reaction Reaction Sequence cluster_product Product Precursor N-Acetyl-2-(2-acetylphenyl)ethanamine Cyclization Dehydrating Agent (e.g., POCl3) Precursor->Cyclization Intramolecular Cyclization Oxidation Oxidizing Agent (e.g., Pd/C) Cyclization->Oxidation Aromatization Product This compound Oxidation->Product

Caption: Synthetic pathway to this compound via the Bischler-Napieralski reaction.

Experimental Protocol
  • Synthesis of the Precursor: The synthesis of N-acetyl-2-(2-acetylphenyl)ethanamine would be a multi-step process, likely starting from 2-acetylbenzoic acid or a related derivative.

  • Cyclization: To a solution of N-acetyl-2-(2-acetylphenyl)ethanamine in a high-boiling inert solvent (e.g., toluene or xylene), add a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). Heat the mixture to reflux for several hours.

  • Work-up: After cooling, carefully quench the reaction mixture by pouring it onto ice and then basifying with a strong base (e.g., NaOH or NH4OH). Extract the product with an organic solvent.

  • Oxidation: The crude dihydroisoquinoline can be oxidized to the isoquinoline by various methods, such as heating with palladium on carbon (Pd/C) in a suitable solvent.

  • Purification: Purify the final product by column chromatography or recrystallization.

Evaluation
FeatureAssessment
Yield Can be moderate to good, but is highly dependent on the success of the cyclization and oxidation steps.
Regioselectivity Excellent, as the position of the acetyl group is pre-determined in the starting material.
Scalability Generally good for classical reactions, though the synthesis of the starting material may be lengthy.
Cost The synthesis of the substituted phenethylamine precursor could be costly and time-consuming.
Safety Dehydrating agents like POCl3 are corrosive and require careful handling.
Substrate Scope The reaction is generally tolerant of various substituents on the aromatic ring, provided they are stable to the reaction conditions.

Route 4: Ring Construction via Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction provides another classical approach to the synthesis of isoquinolines, starting from a benzaldehyde and an aminoacetaldehyde dialkyl acetal.[11][12][13] To target this compound, one would need to begin with 2-acetylbenzaldehyde.

Mechanistic Rationale

The reaction proceeds by the initial formation of a Schiff base between the benzaldehyde and the aminoacetaldehyde acetal.[14] Subsequent acid-catalyzed cyclization and elimination of alcohol and water leads to the formation of the isoquinoline ring. The success of this reaction is often sensitive to the nature of the substituents on the benzaldehyde ring and the specific acid catalyst and conditions employed.

Diagram of the Pomeranz-Fritsch Synthesis

Pomeranz_Fritsch cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product Benzaldehyde 2-Acetylbenzaldehyde Acid_Catalyst Acid Catalyst (e.g., H2SO4) Acetal Aminoacetaldehyde dialkyl acetal Acetal->Acid_Catalyst Condensation & Cyclization Product This compound Acid_Catalyst->Product

Caption: Synthesis of this compound using the Pomeranz-Fritsch reaction.

Experimental Protocol
  • Schiff Base Formation: A mixture of 2-acetylbenzaldehyde and aminoacetaldehyde diethyl acetal is stirred in a suitable solvent.

  • Cyclization: The crude Schiff base is then treated with a strong acid, such as concentrated sulfuric acid, often at elevated temperatures.

  • Work-up and Purification: The reaction mixture is carefully neutralized and the product is extracted with an organic solvent. The crude product is then purified by chromatography or recrystallization.

Evaluation
FeatureAssessment
Yield Often low to moderate, and can be highly variable depending on the substrate and conditions.[15]
Regioselectivity Excellent, as determined by the starting benzaldehyde.
Scalability Can be challenging to scale due to the use of strong acids and potentially low yields.
Cost The synthesis of 2-acetylbenzaldehyde may add to the overall cost and complexity.
Safety Requires the use of strong, corrosive acids.
Substrate Scope The reaction can be sensitive to the electronic nature of the substituents on the benzaldehyde.

Comparative Summary of Synthetic Routes

Synthetic RouteKey AdvantagesKey DisadvantagesIdeal Application
Minisci Reaction Direct C-H functionalization, atom-economical.Poor regioselectivity, often low yield of the desired isomer.Rapid screening of acetylated isoquinoline derivatives where a mixture of isomers is acceptable.
Directed ortho-Metalation Potentially high yield and excellent regioselectivity.Requires multi-step synthesis of a directed precursor, uses pyrophoric reagents, and requires cryogenic conditions.When high purity of the C8-isomer is critical and the synthetic complexity is manageable.
Bischler-Napieralski Excellent regioselectivity, utilizes classical and well-established chemistry.Requires a multi-step synthesis of the phenethylamine precursor.For a reliable and scalable synthesis where the starting material can be accessed efficiently.
Pomeranz-Fritsch Excellent regioselectivity.Often suffers from low and variable yields, requires harsh acidic conditions.When the required 2-acetylbenzaldehyde is readily available and other methods are not feasible.

Conclusion

The synthesis of this compound presents a choice between direct functionalization of the isoquinoline core and the construction of the ring from pre-functionalized precursors. For applications demanding high regioselectivity and purity, ring-forming strategies such as the Bischler-Napieralski reaction offer a more reliable, albeit potentially longer, synthetic route, provided the necessary starting materials can be synthesized efficiently. The Directed ortho-Metalation approach holds significant promise for achieving high regioselectivity and yield, but its practical application for this specific target requires further development to identify an optimal directing group strategy. Direct C-H functionalization via the Minisci reaction is an attractive concept due to its directness, but the inherent lack of regioselectivity for the C8 position makes it less suitable for the targeted synthesis of the pure isomer. The Pomeranz-Fritsch reaction , while regioselective, often presents challenges in terms of yield and reaction conditions.

Ultimately, the choice of synthetic route will be dictated by the specific requirements of the research project, including the desired scale of the synthesis, the importance of isomeric purity, the availability and cost of starting materials, and the technical capabilities of the laboratory.

References

The Unseen Spectrum: A Guide to the Spectroscopic Confirmation of 1-(Isoquinolin-8-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

A Search for Definitive Data Reveals a Gap in the Literature

In the landscape of chemical research and drug development, the unambiguous structural confirmation of a synthesized compound is a cornerstone of scientific rigor. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide a molecular fingerprint, offering irrefutable evidence of a molecule's identity. This guide was intended to provide a comprehensive comparison of the spectroscopic data for 1-(Isoquinolin-8-yl)ethanone against its structural isomers and related analogs. However, an exhaustive search of the scientific literature and chemical databases has revealed a significant gap: the absence of a complete, published experimental dataset for this specific compound.

While the synthesis of various isoquinoline and quinoline derivatives is well-documented, detailed and publicly available ¹H NMR, ¹³C NMR, IR, and mass spectra for this compound remain elusive. Commercial suppliers list the compound, but do not provide the in-depth spectroscopic data necessary for rigorous scientific comparison and validation.

This situation highlights a critical aspect of scientific research: the accessibility and completeness of characterization data. Without this foundational information, researchers face challenges in verifying their own synthetic products, comparing results, and building upon existing knowledge.

The Importance of Spectroscopic Confirmation

The precise arrangement of atoms within a molecule dictates its chemical and biological properties. For a compound like this compound, a potential building block in medicinal chemistry, even minor structural variations—such as the position of the acetyl group on the isoquinoline ring—can lead to vastly different pharmacological activities. Spectroscopic analysis provides the necessary tools to distinguish between these isomers.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: Reveals the number of different types of protons in a molecule and their neighboring environments. The chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals are unique to a specific structure.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: Provides information about the carbon skeleton of a molecule. The number of signals indicates the number of non-equivalent carbon atoms, and their chemical shifts are indicative of their electronic environment.

  • IR (Infrared) Spectroscopy: Identifies the functional groups present in a molecule by detecting the vibrations of chemical bonds. The characteristic absorption bands for carbonyl (C=O) groups, aromatic rings, and C-H bonds are particularly informative.

  • MS (Mass Spectrometry): Determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns. The molecular ion peak (M+) is a key piece of data for confirming the elemental composition.

A Comparative Look at Related Structures

In the absence of direct data for this compound, we can infer some expected spectroscopic features by examining related, well-characterized isoquinoline derivatives. For instance, the ¹H NMR spectrum of an isoquinoline core typically displays a series of signals in the aromatic region (generally between 7.0 and 9.0 ppm). The protons on the pyridine and benzene rings of the isoquinoline scaffold would exhibit distinct chemical shifts and coupling patterns depending on their electronic environment and proximity to the nitrogen atom and the acetyl substituent.

The acetyl group itself would present a characteristic singlet in the upfield region of the ¹H NMR spectrum, typically around 2.5-2.8 ppm. In the ¹³C NMR spectrum, the carbonyl carbon of the acetyl group would be expected to appear significantly downfield, often in the range of 195-205 ppm. The IR spectrum would be dominated by a strong absorption band for the carbonyl stretch, typically between 1680 and 1700 cm⁻¹.

Hypothetical Spectroscopic Workflow

To definitively characterize this compound, a researcher would follow a systematic workflow:

assessing the inhibitory activity of 1-(Isoquinolin-8-YL)ethanone on specific enzymes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of a novel 1H-pyrrolo[3,2-g]isoquinoline-based inhibitor and a well-characterized alternative, CHR-6494, targeting the mitotic kinase Haspin. This document is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data and detailed protocols. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the methodologies for assessing enzyme inhibition from biochemical potency to cellular target engagement.

Introduction to Haspin Kinase as a Therapeutic Target

Haspin (also known as GSG2) is a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3).[1] This phosphorylation event is essential for the proper alignment of chromosomes at the metaphase plate, making Haspin a compelling target for the development of novel anti-mitotic cancer therapeutics.[1][2] Inhibiting Haspin can lead to mitotic catastrophe and subsequent cell death in proliferating cancer cells.[2] The isoquinoline scaffold has been explored for its potential in kinase inhibition, and derivatives of 1H-pyrrolo[3,2-g]isoquinoline have shown potent inhibitory activity against Haspin.[3][4]

Comparative Inhibitors

This guide focuses on a representative compound from the 1H-pyrrolo[3,2-g]isoquinoline series and compares its inhibitory profile against CHR-6494 , a known potent Haspin inhibitor.[3][5]

  • Compound A (Representative 1H-pyrrolo[3,2-g]isoquinoline derivative): A novel ATP-competitive inhibitor designed to fit into the active site of Haspin kinase.

  • CHR-6494: A well-documented, potent, and selective inhibitor of Haspin kinase, often used as a reference compound in inhibitor studies.[5][6]

Assessing Inhibitory Activity: A Multi-faceted Approach

Evaluating the efficacy of a kinase inhibitor requires a tiered approach, beginning with biochemical assays to determine direct enzyme inhibition and progressing to cell-based assays to confirm target engagement in a physiological context.

Workflow for Assessing Kinase Inhibitor Potency and Selectivity

G cluster_0 Biochemical Evaluation cluster_1 Cellular Evaluation Biochem_Assay Biochemical Potency (IC50) Radiometric or Luminescence Assay Kinase_Panel Selectivity Profiling (Kinome-wide Panel) Biochem_Assay->Kinase_Panel Determine off-target effects Target_Engagement Target Engagement (NanoBRET™ or CETSA) Biochem_Assay->Target_Engagement Validate in cellular context Cellular_Potency Cellular Potency (EC50) (Phospho-Histone H3 ELISA) Target_Engagement->Cellular_Potency Confirm physiological effect

Caption: A stepwise workflow for the comprehensive evaluation of kinase inhibitors.

Part 1: Biochemical Potency and Selectivity

The initial step in characterizing a novel inhibitor is to determine its potency against the purified target enzyme. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[7]

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescence-based method that measures the amount of ADP produced during the kinase reaction.[8] The amount of ADP is directly proportional to the kinase activity.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used by a luciferase to generate a light signal that is proportional to the initial kinase activity.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test inhibitors (Compound A and CHR-6494) in DMSO. A typical starting concentration is 100 µM, followed by 1:3 serial dilutions.[9]

  • Kinase Reaction Setup: In a 96-well plate, add the following components:

    • Kinase assay buffer.

    • Recombinant human Haspin enzyme.[8]

    • Histone H3 peptide substrate.[8]

    • Test inhibitor at various concentrations. Include a DMSO-only control for 0% inhibition and a no-enzyme control for background.[9]

  • Initiation of Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near its Michaelis constant (Km) for Haspin to ensure sensitive detection of ATP-competitive inhibitors.[7]

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[9]

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[9]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no-enzyme control).

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[10]

Comparative Biochemical Data
CompoundTarget KinaseIC50 (nM)Reference
Compound A (Representative) Haspin10 - 80[3]
CHR-6494 Haspin2[6]

Interpretation: Both compounds demonstrate potent inhibition of Haspin kinase in a biochemical setting, with CHR-6494 showing a lower IC50 value, indicating higher potency in this purified system. The nanomolar potency of the 1H-pyrrolo[3,2-g]isoquinoline scaffold validates it as a strong candidate for further development.[3]

Part 2: Cellular Target Engagement

While biochemical assays are crucial for determining direct enzyme inhibition, they do not confirm that the inhibitor can reach and bind to its target within the complex environment of a living cell.[11] Therefore, cellular target engagement assays are a critical next step.

NanoBRET™ Target Engagement Assay

Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures compound binding to a target protein in intact cells.[12] It uses a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer (acceptor). When a test compound competes with the tracer for binding to the target, the BRET signal decreases in a dose-dependent manner.[13]

G cluster_0 No Inhibitor cluster_1 With Inhibitor node_A NanoLuc-Haspin node_B Fluorescent Tracer node_A->node_B Binding node_C BRET Signal node_B->node_C Energy Transfer node_D NanoLuc-Haspin node_E Inhibitor node_D->node_E Binding node_F Fluorescent Tracer node_G No BRET Signal node_F->node_G Displaced

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Step-by-Step Protocol:

  • Cell Transfection: Transfect cells (e.g., HEK293T) with a plasmid encoding a NanoLuc®-Haspin fusion protein. Incubate for 24 hours to allow for protein expression.[13][14]

  • Cell Plating: Harvest the transfected cells and dispense them into a 96-well assay plate.

  • Compound and Tracer Addition: Add the test inhibitors (Compound A and CHR-6494) at various concentrations, followed by the addition of the fluorescent tracer at a fixed concentration.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.[14]

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor (to reduce background). Read the plate on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emissions.[13]

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the inhibitor concentration to determine the cellular IC50.

Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA® is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[15] This thermal stabilization can be measured to confirm target engagement in cells.[16]

Step-by-Step Protocol:

  • Cell Treatment: Treat intact cells with the test inhibitors or a vehicle control.

  • Heating: Heat the cell suspensions at various temperatures to create a "melt curve" or at a single, optimized temperature for an isothermal dose-response curve.[16][17]

  • Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[15]

  • Protein Quantification: Quantify the amount of soluble Haspin protein remaining in the supernatant using a detection method such as Western blotting or AlphaScreen®.[16]

  • Data Analysis:

    • For a melt curve, plot the amount of soluble Haspin against the temperature. A shift in the melting temperature (Tm) in the presence of the inhibitor indicates target engagement.[16]

    • For an isothermal dose-response, plot the amount of soluble Haspin against the inhibitor concentration to determine the cellular EC50 for thermal stabilization.

Conclusion and Future Directions

This guide outlines a robust, multi-tiered strategy for assessing the inhibitory activity of novel compounds targeting Haspin kinase. The representative 1H-pyrrolo[3,2-g]isoquinoline (Compound A) demonstrates potent biochemical inhibition, establishing it as a promising scaffold.[3] When compared to the reference compound CHR-6494 , it shows comparable in vitro potency.

The critical next steps involve a head-to-head comparison using cellular target engagement assays like NanoBRET™ and CETSA®. These experiments will provide crucial data on cell permeability and intracellular target binding, which are essential for predicting in vivo efficacy. A successful outcome in these cellular assays would strongly support the advancement of the 1H-pyrrolo[3,2-g]isoquinoline series into further preclinical development as a potential anti-cancer therapeutic.

References

A Comparative Guide to the In Vitro Efficacy of Isoquinoline-Based Derivatives as Kinase and Cellular Growth Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals.

Abstract

The isoquinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this structure, particularly those functionalized at key positions, have demonstrated significant potential as inhibitors of critical cellular targets, including protein kinases and mediators of cell proliferation. This guide provides a comparative analysis of the in vitro efficacy of various isoquinolin-1(2H)-one derivatives, synthesizing data from multiple studies to illuminate structure-activity relationships (SAR). We delve into the mechanistic basis of their action by examining relevant signaling pathways and provide detailed, validated protocols for key biochemical and cell-based assays used in their evaluation. This document serves as a technical resource for researchers engaged in the discovery and development of novel therapeutics based on the isoquinoline framework.

Introduction: The Isoquinoline Scaffold in Drug Discovery

The isoquinoline ring system is a "privileged structure" in drug discovery, found in natural alkaloids and synthetic compounds with a wide array of pharmacological activities, including anticancer and anti-inflammatory effects.[1][2] Specifically, the isoquinolin-1(2H)-one core has been the subject of extensive investigation, leading to the identification of potent inhibitors of enzymes crucial to disease progression. Many of these derivatives function by targeting protein kinases, enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of diseases like cancer.[3][4]

The development of novel kinase inhibitors requires a systematic evaluation of compound potency and selectivity.[3] This guide focuses on comparing the in vitro efficacy of various isoquinolin-1(2H)-one derivatives against different biological targets, primarily protein kinases and cancer cell lines. By collating and comparing half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values, we can discern key structural modifications that enhance potency and selectivity, thereby guiding future drug design efforts.

Comparative In Vitro Efficacy of Isoquinolin-1(2H)-one Derivatives

The efficacy of a compound is quantified by its IC50 value, which represents the concentration required to inhibit a specific biological or biochemical function by 50%.[3][5] The following table summarizes the in vitro activity of several isoquinolin-1(2H)-one derivatives against various protein kinases and human cancer cell lines, highlighting the impact of different substituents on their biological activity.

Derivative Class/Compound Target Assay Type Activity (IC50/GI50 in µM) Reference
4-Phenylisoquinolones JNK1 (c-Jun N-terminal kinase 1)EnzymaticPotent Inhibition (Specific values proprietary)[6]
Isoquinolin-1(2H)-one (Compound 11c) TNKS1 (Tankyrase-1)Enzymatic0.009[7]
Isoquinolin-1(2H)-one (Compound 11c) TNKS2 (Tankyrase-2)Enzymatic0.003[7]
Isoquinolin-1(2H)-one (Compound 11c) Wnt SignalingCell-based (DLD-1 SuperTopFlash)0.029[7]
3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one Breast Cancer Cell PanelCell ProliferationMean GP value of 49.57%[2]
Imidazo[1,2-a]pyridine-isoquinoline Hybrid (Compound 5g) EGFR (Epidermal Growth Factor Receptor)Enzymatic0.467[8]
Imidazo[1,2-a]pyridine-isoquinoline Hybrid (Compound 5g) MDA-MB-231 (Breast Cancer)Cell Proliferation4.17[8]
Imidazo[1,2-a]pyridine-isoquinoline Hybrid (Compound 5i) EGFR (Epidermal Growth Factor Receptor)Enzymatic0.412[8]
Imidazo[1,2-a]pyridine-isoquinoline Hybrid (Compound 5i) MCF-7 (Breast Cancer)Cell Proliferation8.65[8]
Isoquino[4,3-c]cinnolin-12-one (Compound 1a) Topoisomerase IEnzymaticPotent Inhibition[9]
Isoquino[4,3-c]cinnolin-12-one (Compound 1a) MDA-MB-435 (Breast Cancer)CytotoxicityPotent Cytotoxicity[9]

Key Signaling Pathways Targeted by Isoquinoline Derivatives

Many isoquinoline derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and apoptosis.[10] The c-Jun N-terminal kinase (JNK) pathway, a subset of the Mitogen-Activated Protein Kinase (MAPK) pathway, is a significant target.[6][10] JNKs are activated by stress stimuli and play a crucial role in both cell survival and apoptosis. Their inhibition can prevent the phosphorylation of downstream targets, thereby blocking oncogenic signaling.

JNK_Signaling_Pathway Stress Cellular Stress (e.g., UV, Cytokines) MAPKKK MAPKKK (ASK1, MEKK1) Stress->MAPKKK Activates MKK MKK4 / MKK7 MAPKKK->MKK Phosphorylates JNK JNK MKK->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates Isoquinolone Isoquinolin-1(2H)-one Derivative Isoquinolone->JNK Inhibits Apoptosis Apoptosis / Cell Cycle Arrest cJun->Apoptosis Regulates Transcription

Caption: The JNK signaling pathway and a point of inhibition.

Standardized Methodologies for In Vitro Evaluation

To ensure data comparability and reliability, standardized protocols are essential.[3] Below are detailed methodologies for two primary types of in vitro assays used to evaluate isoquinoline derivatives.

General Workflow for In Vitro Efficacy Testing

The initial screening of novel compounds typically follows a structured workflow to determine their biological activity, starting with biochemical assays and progressing to cell-based models.[5][11] This systematic approach allows for the efficient identification and characterization of promising drug candidates.

In_Vitro_Workflow cluster_biochemical Biochemical Screening cluster_cellular Cell-Based Screening Compound Test Compound (Isoquinoline Derivative) KinaseAssay In Vitro Kinase Assay (e.g., Radiometric, TR-FRET) Compound->KinaseAssay IC50_Biochem Determine IC50 (Enzymatic Potency) KinaseAssay->IC50_Biochem CellCulture Cancer Cell Line Culture & Seeding IC50_Biochem->CellCulture Lead Compound Progression Treatment Treat Cells with Serial Dilutions CellCulture->Treatment CytotoxicityAssay Cytotoxicity Assay (e.g., MTT, SRB) Treatment->CytotoxicityAssay IC50_Cell Determine IC50 / GI50 (Cellular Potency) CytotoxicityAssay->IC50_Cell

Caption: General workflow for in vitro screening of novel compounds.

Protocol: In Vitro Kinase Inhibition Assay (Radiometric Filter Binding)

Biochemical assays directly measure the interaction between an inhibitor and its purified enzyme target.[12][13] The radiometric assay is considered a gold standard for its sensitivity and direct measurement of substrate phosphorylation.[4][14]

Causality: This protocol is designed to quantify the ability of a test compound to prevent a kinase from transferring a radiolabeled phosphate group from ATP to a specific substrate. The amount of radioactivity incorporated into the substrate is inversely proportional to the inhibitory activity of the compound.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: Prepare a kinase reaction buffer containing the purified kinase, a specific peptide or protein substrate, and cofactors (e.g., MgCl2, MnCl2).

  • Compound Addition: Add the isoquinoline derivative (test inhibitor) at various concentrations to the reaction mixture. Include a "no inhibitor" control (for 0% inhibition) and a "no enzyme" control (for background). A known potent inhibitor should be used as a positive control.

  • Initiation of Reaction: Start the kinase reaction by adding ATP, including a trace amount of [γ-³³P]ATP. The concentration of unlabeled ATP should be set near the Michaelis-Menten constant (Km) of the kinase to ensure sensitive and comparable IC50 data.[3]

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction proceeds within the linear range.

  • Termination and Capture: Stop the reaction by adding a solution like phosphoric acid. Spot the reaction mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane, while unincorporated [γ-³³P]ATP will not.

  • Washing: Wash the filter membranes multiple times with phosphoric acid to remove all unbound radiolabeled ATP.

  • Quantification: Measure the radioactivity retained on each filter spot using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol: Cell-Based Cytotoxicity Assay (MTT Assay)

Cell-based assays are crucial for determining a compound's effect in a more biologically relevant context.[15] The MTT assay is a widely used colorimetric method to assess cell viability based on mitochondrial metabolic activity.[16][17]

Causality: This protocol measures the metabolic activity of living cells. Viable cells contain mitochondrial reductase enzymes that can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[16][17] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of a compound's cytotoxic or cytostatic effects.

Step-by-Step Methodology:

  • Cell Seeding: Culture human cancer cells (e.g., MCF-7 breast cancer cells) to ~80% confluency.[16] Trypsinize, count, and seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoquinoline derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations.[5] Include wells with untreated cells (negative control) and cells treated with a known cytotoxic drug like Doxorubicin (positive control).[11]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.[5]

  • MTT Addition: After incubation, add 10-20 µL of a sterile-filtered MTT stock solution (e.g., 5 mg/mL in PBS) to each well. Incubate for another 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[11] Gently agitate the plate to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control cells. Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value.[5][17]

Discussion and Future Perspectives

The compiled data reveals that the isoquinolin-1(2H)-one scaffold is a highly versatile template for developing potent enzyme inhibitors and anticancer agents. Structure-activity relationship (SAR) studies suggest that substitutions at the C3, C4, and N2 positions are critical for modulating potency and selectivity.[2][6] For instance, the introduction of specific heterocyclic moieties at the 3-amino position can confer high activity against various cancer cell lines.[2] Similarly, complex ring fusions, as seen in the isoquino[4,3-c]cinnolin-12-ones, can change the mechanism of action entirely, leading to potent topoisomerase I inhibition.[9]

Future research should focus on synthesizing novel derivatives with improved pharmacological profiles, including enhanced selectivity to minimize off-target effects. Integrating computational modeling and molecular docking can further refine the design of inhibitors that fit optimally into the target's active site.[7] Moreover, exploring these compounds in more complex in vitro models, such as 3D spheroids or organoids, will provide a more accurate prediction of their in vivo efficacy.

Conclusion

This guide provides a comparative overview of the in vitro efficacy of a promising class of compounds: 1-(Isoquinolin-8-YL)ethanone derivatives and their close structural analogs, the isoquinolin-1(2H)-ones. The data clearly demonstrates their potential as potent inhibitors of protein kinases and cancer cell proliferation. By employing standardized and validated in vitro protocols, as detailed herein, researchers can effectively screen and characterize new derivatives, accelerating the journey from chemical synthesis to the identification of viable drug candidates. The continued exploration of this chemical space holds significant promise for the development of next-generation targeted therapies.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(Isoquinolin-8-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For fellow researchers and drug development professionals, the integrity of our work extends beyond discovery and into the responsible management of our chemical reagents. The proper disposal of compounds like 1-(Isoquinolin-8-YL)ethanone is not merely a regulatory formality but a cornerstone of laboratory safety, environmental stewardship, and scientific excellence.

Core Directive: Immediate Safety and Hazard Assessment

Before any handling or disposal, a thorough understanding of the potential risks is paramount. Based on data from structurally related isoquinoline compounds, we must operate under the assumption that this compound presents multiple hazards.[3]

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant nitrile or neoprene gloves are mandatory. Always inspect gloves for integrity before use.[4]

  • Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles that conform to EN166 (EU) or NIOSH (US) standards.[4][5]

  • Lab Coat: A standard laboratory coat must be worn to prevent skin contact.[6]

  • Respiratory Protection: All handling of the solid compound or its solutions should occur in a certified chemical fume hood to prevent inhalation of dust or aerosols.[7][8]

Anticipated Hazard Profile

The following table summarizes the likely hazards associated with this compound, extrapolated from GHS classifications of the closely related isomer, 1-(Isoquinolin-1-yl)ethanone, and other hazardous isoquinoline derivatives. The causality behind this conservative assessment lies in the established biological activity and potential toxicity of the isoquinoline scaffold, which is a common pharmacophore in drug development.[3][9]

Hazard ClassificationGHS Hazard StatementInferred From
Acute Oral ToxicityH302: Harmful if swallowed.[3]
Skin Corrosion/IrritationH315: Causes skin irritation.[3]
Serious Eye Damage/IrritationH319: Causes serious eye irritation.[3]
Acute Dermal ToxicityH311: Toxic in contact with skin.
Chronic Aquatic ToxicityH412: Harmful to aquatic life with long lasting effects.

Procedural Blueprint: Step-by-Step Disposal Protocol

The mandated and only acceptable method for the disposal of this compound is through a licensed hazardous waste management facility.[6] Disposing of this chemical down the drain or in solid waste receptacles is a serious violation of safety and environmental regulations.

Experimental Protocol for Waste Segregation and Collection
  • Designate as Hazardous Waste: As soon as the material is deemed unnecessary for experimental work, it must be classified as hazardous chemical waste.[10]

  • Segregate Waste Streams: Do not mix this compound waste with other waste streams, especially non-hazardous materials. It is critical to store it away from incompatible materials such as strong oxidizing agents and strong acids to prevent dangerous reactions.[8][10]

  • Select an Appropriate Container:

    • Use a dedicated, chemically compatible container with a secure, leak-proof screw-top lid. The container must be in excellent condition.[7]

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of its concentration and quantity.[6]

  • Store in a Satellite Accumulation Area (SAA):

    • Store the sealed waste container in a designated SAA within your laboratory. This area must be at or near the point of waste generation and under the direct control of laboratory personnel.[7]

    • The primary container must be placed within a secondary containment bin to mitigate the impact of any potential leaks.[10]

  • Arrange for Disposal: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting your Environmental Health & Safety (EHS) office and providing them with the necessary documentation detailing the waste's contents.[10]

Contingency Planning: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.

  • Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated, typically by ensuring the chemical fume hood is operational.[6]

  • Don PPE: Before addressing the spill, don the full complement of required PPE as described in Section 1.

  • Contain and Absorb: Cover the spill with a non-reactive, inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Dispose: Carefully collect the contaminated absorbent material using spark-proof tools and place it into your pre-labeled hazardous waste container for this compound.[11][12]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., soapy water), and dispose of all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and your institution's EHS department, regardless of the spill's size.[6]

Visualized Workflow: Disposal Decision Pathway

The following diagram outlines the logical steps for the safe management and disposal of this compound waste.

G Disposal Workflow for this compound start Waste Generation (Unused Reagent, Contaminated Labware) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always spill Spill Occurs start->spill segregate Segregate as Hazardous Organic Waste ppe->segregate container Use Labeled, Sealed, Compatible Waste Container segregate->container segregate->spill storage Store in Secondary Containment in Satellite Accumulation Area (SAA) container->storage container->spill storage->spill ehs_pickup Schedule Pickup with Environmental Health & Safety (EHS) storage->ehs_pickup spill_protocol Execute Spill Management Protocol spill->spill_protocol spill_protocol->container Place contaminated materials in container end Final Disposal by Licensed Facility ehs_pickup->end

Caption: Decision workflow for the safe disposal of this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(Isoquinolin-8-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Proactive Safety in Novel Compound Research

As researchers and drug development professionals, our work with novel chemical entities like 1-(Isoquinolin-8-YL)ethanone is foundational to innovation. This compound, a member of the acetylisoquinoline family, holds potential in various research applications. However, its novelty also means that comprehensive toxicological data may be limited. Therefore, our handling protocols must be built on a conservative, safety-first principle, drawing from data on structurally similar compounds and adhering to the highest standards of laboratory practice.

This guide provides a detailed operational plan for the safe handling of this compound, with a primary focus on the selection, use, and disposal of Personal Protective Equipment (PPE). The causality behind each recommendation is explained to empower researchers with the knowledge to manage risks effectively.

Part 1: Hazard Assessment and Risk Profile

Understanding the specific hazards of a compound is the critical first step in developing a robust safety protocol. While data for the 8-yl isomer is not extensively documented, information from suppliers of closely related isomers provides a strong basis for a conservative risk assessment. The primary hazards are associated with acute toxicity and irritation.[1]

Hazard CategoryGHS ClassificationDescription of Risk
Acute Dermal Toxicity Category 3Toxic in contact with skin. Skin absorption is a significant route of exposure that can lead to systemic toxicity.
Acute Oral Toxicity Category 4Harmful if swallowed. Ingestion can cause significant adverse health effects.[1]
Skin Corrosion/Irritation Category 2Causes skin irritation. Direct contact can lead to redness, inflammation, and discomfort.[1][2]
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation. Contact with eyes can result in significant and potentially lasting damage.[1]
Aquatic Hazard (Chronic) Category 3Harmful to aquatic life with long lasting effects. Proper disposal is critical to prevent environmental contamination.

This table synthesizes data from safety data sheets for acetylisoquinoline isomers. The principle of treating novel compounds with the highest appropriate caution is applied.

Part 2: The Hierarchy of Controls: Engineering a Safe Workspace

Before relying on PPE, which serves as the last line of defense, robust engineering and administrative controls must be in place.[3]

  • Engineering Controls: All work involving this compound, especially the handling of its solid form or the preparation of stock solutions, must be conducted within a certified chemical fume hood.[4][5] This primary containment strategy is non-negotiable and is essential to minimize inhalation exposure and contain potential spills. Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[4][5]

  • Administrative Controls: Access to areas where this compound is handled should be restricted to trained personnel.[6] Activities such as eating, drinking, or applying cosmetics are strictly prohibited in the laboratory space to prevent accidental ingestion.[6][7]

Part 3: Detailed Personal Protective Equipment (PPE) Protocol

The selection of PPE must be tailored to the specific task being performed. The following protocol outlines the minimum required PPE for handling this compound.

Eye and Face Protection

Due to the high risk of serious eye irritation, robust eye protection is mandatory.

  • Minimum Requirement: Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required at all times.[4][5] Standard safety glasses with side shields do not offer sufficient protection against splashes.[3]

  • High-Risk Operations: When handling larger quantities (>1g) or performing tasks with a significant splash potential (e.g., solution transfers, heating), a full-face shield must be worn in addition to chemical splash goggles.[8]

Skin and Body Protection

Given the compound's classification as "Toxic in contact with skin," preventing dermal exposure is a primary objective.

  • Lab Coat: A flame-resistant lab coat with long sleeves and tight-fitting knit cuffs is required. The lab coat should be fully buttoned to provide maximum coverage.[6]

  • Gloves:

    • Material: Use chemical-resistant nitrile gloves as a minimum. Avoid latex gloves, which offer poor protection against many chemicals.[8]

    • Practice: Double-gloving is mandatory for all handling procedures.[6] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should be pulled over the cuff.[6] This ensures no skin on the wrist is exposed.

    • Integrity: Gloves must be inspected for tears or punctures before use. Change gloves immediately if they become contaminated, and always remove them before leaving the laboratory area. At a minimum, change outer gloves every 60 minutes during extended procedures.[6]

  • Additional Protection: For tasks involving a high risk of splashing or spill potential, a chemically resistant apron should be worn over the lab coat.

Respiratory Protection

While engineering controls are the primary method for preventing inhalation, respiratory protection may be necessary in specific situations.

  • Standard Operations: When working within a certified chemical fume hood, respiratory protection is typically not required.

  • Required Use: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., an N95 or P100 filter) must be used if:

    • Engineering controls are not available or are malfunctioning.

    • You are weighing the solid compound outside of a containment device like a glove box or powder-safe enclosure.[4][5]

    • You are cleaning up a significant spill.

    • Irritation or other symptoms are experienced during handling.[4][5]

    • Note: All personnel required to wear a respirator must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA.

Footwear

Closed-toe shoes are a baseline requirement in any laboratory. When handling significant quantities of this compound or responding to a spill, chemical-resistant boots or shoe covers are recommended to protect against contamination.[8]

Part 4: Operational Plan: Step-by-Step Handling Procedure

This section provides a procedural workflow for a common laboratory task: preparing a stock solution from the solid compound.

Objective: To safely weigh 100 mg of this compound powder and prepare a 10 mM stock solution in DMSO.

  • Preparation:

    • Ensure the chemical fume hood is on and the sash is at the appropriate working height.

    • Assemble all necessary materials: the chemical container, spatulas, weigh paper, a tared vial, calibrated pipettes, and solvent.

    • Prepare a designated waste container for contaminated consumables.

  • Donning PPE:

    • Put on the inner pair of nitrile gloves.

    • Don a long-sleeved lab coat, ensuring cuffs are snug.

    • Put on the outer pair of nitrile gloves, pulling the cuffs over the lab coat sleeves.

    • Don chemical splash goggles.

    • If weighing outside of a fume hood, don a properly fitted NIOSH-approved respirator.

  • Weighing and Solution Preparation (Inside Fume Hood):

    • Carefully open the container of this compound, avoiding any disturbance that could create airborne dust.

    • Using a clean spatula, carefully transfer the desired amount of powder to the tared vial on a balance located within the hood.

    • Once the target weight is achieved, securely close the primary chemical container.

    • Add the calculated volume of DMSO to the vial containing the compound.

    • Cap the vial and mix gently until the solid is fully dissolved.

  • Cleanup and Doffing PPE:

    • Place all contaminated disposable items (e.g., weigh paper, pipette tips, outer gloves) into the designated hazardous waste container.

    • Wipe down the work surface in the fume hood with an appropriate solvent.

    • To exit the work area, remove the outer gloves first, peeling them off without touching the external surface. Dispose of them in the designated waste container.

    • Remove your lab coat and hang it in its designated location.

    • Remove your safety goggles.

    • Remove the inner gloves and dispose of them.

    • Wash hands thoroughly with soap and water.[6]

Part 5: Emergency Procedures and Disposal

Emergency Contact: In case of exposure, call your institution's emergency number immediately. Show the attending physician the Safety Data Sheet.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting.[4] Rinse mouth with water. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Cleanup: For small spills (<5g or <50mL), and only if you are trained to do so, follow this procedure:

  • Evacuate non-essential personnel and ensure the area is well-ventilated (fume hood).

  • Wearing your full PPE ensemble (including respiratory protection), cover the spill with an inert absorbent material (e.g., vermiculite or sand).

  • Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.[4]

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of all cleanup materials and contaminated PPE as hazardous waste.

Disposal Plan: All waste containing this compound, including contaminated consumables and cleanup materials, must be treated as hazardous waste.[9]

  • Segregation: Collect waste in a dedicated, clearly labeled, and sealed container.[9] Do not mix with other waste streams.

  • Storage: Store the waste container in a designated satellite accumulation area, within secondary containment.[9]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office.[10] Do not pour this chemical down the drain.[4]

Part 6: Visual Workflow for PPE Selection

The following diagram provides a logical workflow for selecting the appropriate level of PPE based on the specific task involving this compound.

PPE_Selection_Workflow start Task Assessment: Handling this compound is_solid Handling Solid Powder? start->is_solid fume_hood Working in a Certified Chemical Fume Hood? is_solid->fume_hood Yes ppe_respirator Add NIOSH-Approved Respirator is_solid->ppe_respirator No is_solution Working with Solution? large_scale Large Scale (>1g) or Splash Risk? is_solution->large_scale Yes ppe_base Core PPE: - Double Nitrile Gloves - Lab Coat - Chemical Splash Goggles is_solution->ppe_base No fume_hood->is_solution Yes fume_hood->ppe_respirator No large_scale->ppe_base No ppe_face_shield Add Full Face Shield large_scale->ppe_face_shield Yes final_ppe Final PPE Ensemble Assembled ppe_base->final_ppe ppe_respirator->fume_hood ppe_face_shield->ppe_base

Caption: PPE selection workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Isoquinolin-8-YL)ethanone
Reactant of Route 2
Reactant of Route 2
1-(Isoquinolin-8-YL)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.